Pyrazinamide

Catalog No.
S540690
CAS No.
98-96-4
M.F
C5H5N3O
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazinamide

CAS Number

98-96-4

Product Name

Pyrazinamide

IUPAC Name

pyrazine-2-carboxamide

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)

InChI Key

IPEHBUMCGVEMRF-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C(=O)N

solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Soluble (NTP, 1992)
Solubility (mg/ml, 25 °C): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4
In water, 15 mg/ml @ 25 °C
9.37e+01 g/L

Synonyms

Pyrazinamide, Tisamid

Canonical SMILES

C1=CN=C(C=N1)C(=O)N

The exact mass of the compound Pyrazinamide is 123.0433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)15000 mg/l (at 25 °c)0.12 msolubility (mg/ml, 25 °c): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4in water, 15 mg/ml @ 25 °c9.37e+01 g/l>18.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757304. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action: Activation and Proposed Targets

Author: Smolecule Technical Support Team. Date: February 2026

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase) encoded by the pncA gene [1] [2] [3]. Its unique sterilizing activity, which helps shorten TB therapy, is attributed to its ability to kill non-replicating, persistent bacilli that other drugs miss [2]. The exact mechanism by which POA exerts its lethal effect has been debated, but recent research has solidified several key targets.

The following diagram illustrates the journey of PZA from prodrug to active agent and its multi-target mechanism of action within the bacterial cell.

G PZA This compound (PZA) Prodrug PncA PncA Enzyme (pyrazinamidase) PZA->PncA Enters cell by diffusion POA Pyrazinoic Acid (POA) Active Form Target1 PanD Inhibition (Coenzyme A synthesis) POA->Target1 Primary Target Target2 Membrane Energy Disruption POA->Target2 Proposed Target Target3 RpsA Inhibition (Trans-translation) POA->Target3 Proposed Target PncA->POA Converts Death Bacterial Cell Death Target1->Death Target2->Death Target3->Death

This compound is activated to pyrazinoic acid (POA) by PncA, which then acts on multiple cellular targets.

  • Primary Target: Inhibition of PanD and Coenzyme A Synthesis The most recent and compelling evidence identifies aspartate decarboxylase (PanD) as a key target of POA [4] [5]. PanD is essential for the biosynthesis of coenzyme A (CoA). Structural and biochemical studies show that POA binds competitively to the PanD active site, acting as a slow-binding competitive inhibitor. This binding disrupts the pantothenate/CoA pathway, which is vital for bacterial metabolism and survival, particularly under the stressful conditions found within host lesions [4].

  • Other Proposed Mechanisms

    • Membrane Energy Disruption: An earlier model suggests that the efflux and re-entry of POA at acidic pH disrupts the membrane potential, effectively "depleting" the cell's energy and inhibiting energy-dependent processes such as membrane transport [2].
    • Inhibition of Trans-Translation (RpsA): POA was also proposed to inhibit the ribosomal protein S1 (RpsA), potentially disrupting a rescue system for stalled ribosomes (trans-translation) in dormant bacteria [2] [3]. However, the clinical significance of rpsA mutations in PZA resistance is debated, and this is likely a secondary mechanism, if it occurs at all [3].

PZA Resistance and the Central Role of pncA

Resistance to PZA is primarily caused by mutations in the pncA gene that impair the PZase enzyme's ability to activate the prodrug [6] [7] [2]. The table below summarizes key characteristics of pncA-mediated resistance.

Feature Description
Mutation Frequency Mutations in pncA account for 72-97% of PZA resistance in clinical isolates [6] [7] [8].
Mutation Diversity Over 600 diverse mutations have been reported, including nucleotide substitutions, insertions, and deletions scattered across the entire gene and its promoter region [8] [9] [10].
Consequence Mutations lead to a loss of PZase function, preventing conversion of PZA to active POA [6] [2].
Other Resistance Genes Less commonly, mutations in panD, rpsA, and certain efflux pump genes have been associated with PZA resistance [2] [8].

Experimental Protocols for Investigating PZA

Research on PZA's action and resistance relies on a combination of phenotypic, genotypic, and structural methods.

Phenotypic Drug Susceptibility Testing (DST)
  • Principle: This method tests the ability of M. tuberculosis to grow in the presence of PZA.
  • Protocol (BACTEC MGIT 960):
    • Inoculate an acidified culture medium (pH 6.0) with a standardized bacterial inoculum.
    • Add PZA at a critical concentration (e.g., 100 μg/ml).
    • Incubate and monitor for growth using fluorescence. Growth in the drug-containing vial indicates resistance [7] [9].
  • Challenge: PZA is only active at acidic pH, which can also inhibit bacterial growth, leading to potential false-resistant results. This makes phenotypic testing less reliable than genetic methods [7] [8].
Genotypic Resistance Detection by pncA Sequencing
  • Principle: This method directly identifies mutations in the pncA gene that are correlated with resistance.
  • Protocol:
    • DNA Extraction: Extract genomic DNA from a clinical isolate or a smear-positive sputum sample.
    • PCR Amplification: Design primers to amplify the full pncA gene and its promoter region (approx. 720-900 bp product) [6] [7].
    • DNA Sequencing: Sequence the PCR product using Sanger or Next-Generation Sequencing (NGS) platforms.
    • Sequence Analysis: Compare the obtained sequence to a reference wild-type pncA sequence (e.g., from strain H37Rv) to identify mutations [7] [9].
  • Advantage: This is a faster and more reliable method for detecting PZA resistance than phenotypic DST, bypassing the problems of acid pH [7] [8].
Structural and Computational Analysis of Mutations
  • Principle: To understand how a specific pncA mutation causes resistance, its impact on the 3D structure of the PncA enzyme can be modeled.
  • Protocol (In Silico Prediction):
    • Structure Curation: Obtain a crystal structure of the PncA enzyme (e.g., PDB ID: 3PL1) [8].
    • Feature Analysis: Use computational tools (e.g., mCSM) to calculate the mutation's effect on protein stability, flexibility, and interactions.
    • Machine Learning: Train a classifier (e.g., Random Forest) on a curated dataset of known resistant/susceptible mutations to predict the impact of novel variants [8]. Tools like SUSPECT-PZA are available for this purpose.

Computational Workflow for Analyzing Novel pncA Variants

For researchers investigating novel pncA mutations, the following workflow integrates genotypic and computational methods to infer the likelihood of PZA resistance.

G Start Identify Novel pncA Variant Step1 Sanger or NGS Sequencing Start->Step1 Step2 Map Mutation to PncA Structure Step1->Step2 Step3 Compute Structural/Biophysical Features Step2->Step3 Step4 Predict Resistance via Classifier (e.g., SUSPECT-PZA) Step3->Step4 Result Report: Likelihood of PZA Resistance Step4->Result

A workflow for characterizing novel pncA mutations, from identification to resistance prediction.

References

pyrazinamide contraindications porphyria basis

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary: Re-evaluating a Contraindication

For decades, both isoniazid (INH) and pyrazinamide (PZA), essential first-line tuberculosis (TB) drugs, have been contraindicated in patients with porphyria due to the risk of inducing acute attacks [1]. However, recent experimental evidence indicates that their effects on the heme biosynthetic pathway are fundamentally different.

Core Finding: A 2025 study demonstrates that INH significantly disrupts heme biosynthesis, while PZA shows no measurable effect on the key regulatory enzymes, suggesting it may not carry the same porphyrogenic risk [1] [2]. This guide provides the technical data and experimental protocols behind this pivotal finding.

Mechanistic Basis and Pathway Analysis

Porphyrias are metabolic disorders caused by defects in the heme biosynthesis pathway, leading to accumulation of neurotoxic porphyrin precursors like aminolevulinic acid (ALA) and porphobilinogen (PBG) [3]. Drug-induced attacks occur when a drug upregulates the rate-limiting enzyme, aminolevulinic acid synthase 1 (ALAS1), or inhibits downstream enzymes, causing precursor accumulation [3] [4].

The following diagram illustrates the contrasting mechanisms of INH and PZA on the heme biosynthesis pathway as identified in the recent mouse study [1]:

G INH INH Alas1 Alas1 (ALAS1) INH->Alas1 Upregulates Fech Fech (FECH) INH->Fech Downregulates PZA PZA PZA->Alas1 No effect PZA->Fech No effect ALA ALA Alas1->ALA Produces ALA_accum ALA Accumulation Alas1->ALA_accum Leads to PPIX_accum PPIX Accumulation Fech->PPIX_accum Leads to PPIX PPIX ALA->PPIX Through intermediate steps Heme Heme PPIX->Heme Fech converts

Mechanisms of INH and PZA on Heme Biosynthesis. INH upregulates Alas1 and downregulates Fech, leading to toxic accumulation. PZA shows no effect on these enzymes [1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the 2025 mouse study, which compared the effects of INH and PZA on the heme biosynthesis pathway [1].

Table 1: Effects on Key Hepatic Enzyme Expression and Activity

Parameter Isoniazid (INH) Treatment This compound (PZA) Treatment Measurement Method
Alas1 mRNA Significantly upregulated No measurable effect qPCR [1]
Alas1 Protein Significantly upregulated No measurable effect Western Blotting [1]
Alas1 Activity Significantly increased No measurable effect Metabolomic analysis (ALA accumulation as a proxy) [1]
Fech mRNA Significantly downregulated No measurable effect qPCR [1]
Fech Protein Significantly downregulated No measurable effect Western Blotting [1]

Table 2: Accumulation of Toxic Metabolites

Metabolite Isoniazid (INH) Treatment This compound (PZA) Treatment Sample Type Analysis Method
Aminolevulinic Acid (ALA) Significant accumulation No accumulation Liver & Urine UPLC-QTOFMS [1]
Protoporphyrin IX (PPIX) Significant accumulation No accumulation Liver & Feces UPLC-QTOFMS [1]

Detailed Experimental Protocols

1. Animal Model and Treatment
  • Objective: To compare the subchronic effects of INH and PZA on the heme biosynthetic pathway in vivo.
  • Protocol:
    • Animals: Wild-type (C57BL/6) male mice (6 weeks old).
    • Treatment Groups: Mice were divided into three groups treated for 14 days:
      • Control: Vehicle in drinking water.
      • INH Group: INH (400 mg/L) in drinking water.
      • PZA Group: PZA (2000 mg/L) in drinking water.
    • Sample Collection: After the treatment period, liver and blood samples were collected for analysis. A separate cohort was used for single-dose studies and housed in metabolic cages for urine and feces collection [1].
2. Gene Expression Analysis (qPCR)
  • Objective: To quantify the mRNA expression of Alas1 and Fech.
  • Protocol:
    • RNA Extraction: Total mRNA was extracted from liver tissue using TRIzol reagent.
    • cDNA Synthesis: 1 μg of total RNA was reverse-transcribed to cDNA using a SuperScript II Reverse Transcriptase kit with random oligonucleotides.
    • qPCR: Conducted using 25 ng cDNA, 150 nM of gene-specific primers, and SYBR Green PCR Master Mix.
    • Primers:
      • Alas1: Forward: TCGCCGATGCCCATTCTTATC, Reverse: GGCCCCAACTTCCATCATCT
      • Fech: Forward: CAGACAGATGAGGCTATCAAAGG, Reverse: CACAGCTTGTTGGACTGGATG
    • Quantification: The comparative CT (ΔΔCt) method was used for analysis [1].
3. Protein Expression Analysis (Western Blotting)
  • Objective: To determine the protein levels of ALAS1 and FECH.
  • Protocol:
    • Protein Extraction: Mouse liver homogenate was prepared, and protein concentration was determined using a BCA Protein Assay Kit.
    • Gel Electrophoresis & Transfer: 20 μg of protein from each sample was resolved on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
    • Antibody Incubation: Membranes were incubated with primary antibodies against ALAS1 and FECH, followed by incubation with an appropriate secondary antibody.
    • Detection: Immunoreactive proteins were visualized using a chemiluminescence method. GAPDH was used as a loading control [1].
4. Metabolomic Analysis (UPLC-QTOFMS)
  • Objective: To quantify the levels of toxic intermediates ALA and PPIX.
  • Protocol:
    • Sample Preparation:
      • ALA (from liver and urine): Liver homogenates or urine samples were processed with acetonitrile/methanol to precipitate proteins. The derivatization of ALA was carried out using an AccQ Tag kit, with ¹⁵N,¹³C₅-ALA as an internal standard.
      • PPIX (from liver and feces): PPIX was extracted from liver samples as previously described [citation:25 in source]. Fecal samples were homogenized in water and processed with acetonitrile/methanol.
    • Instrumentation: Derivatized ALA and extracted PPIX were analyzed by Ultra-Performance Liquid Chromatography–Quadrupole Time of Flight Mass Spectrometry (UPLC-QTOFMS).
    • Chromatography: An ACQUITY HSS T3 column was used with a mobile phase gradient at a flow rate of 0.5 mL/min [1].

Implications for Research and Development

The experimental evidence suggesting a re-evaluation of PZA's contraindication opens several avenues for further investigation:

  • Clinical Translation: The primary implication is the need for careful clinical studies to confirm the safety of PZA in TB patients with concomitant porphyria. This could significantly expand treatment options for this patient population [1].
  • Drug Safety Screening: The detailed protocols provided can serve as a template for screening new drug candidates for porphyrogenic potential. The combined approach of assessing enzyme expression and toxic metabolite accumulation is robust.
  • Mechanistic Studies: While PZA's primary mechanism of action against M. tuberculosis involves disruption of coenzyme A synthesis [5] [6], its lack of effect on the heme pathway in the liver highlights the tissue-specific and pathway-specific nature of drug effects.

References

pyrazinamide metabolic pathway pyrazinoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Pyrazinamide Metabolism and Key Enzymes

The metabolic activation of this compound and the subsequent fate of Pyrazinoic Acid involve specific enzymes primarily in the liver. The following diagram maps this pathway and highlights the enzymes responsible for each conversion.

G PZA This compound (PZA) POA Pyrazinoic Acid (POA) PZA->POA Hydrolysis Five_OH_PZA 5-hydroxy-pyrazinamide (5-OH-PZA) PZA->Five_OH_PZA Oxidation Five_OH_POA 5-hydroxy-pyrazinoic acid (5-OH-PA) POA->Five_OH_POA Oxidation Pyrazinuric_Acid Pyrazinuric Acid POA->Pyrazinuric_Acid Conjugation Amidase Hepatic Amidase (Unidentified) POA->Amidase Catalyzed by Five_OH_PZA->Five_OH_POA Hydrolysis XO Xanthine Oxidase (XO) Five_OH_PZA->XO Five_OH_POA->XO Conjugation Glycine Conjugation Pyrazinuric_Acid->Conjugation

Overview of the primary metabolic pathway of this compound in humans.

  • Initial Activation: PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA) [1] [2]. This hydrolysis reaction is primarily catalyzed by a hepatic amidase (EC 3.5.1.4) in the host, which is distinct from the bacterial PncA enzyme [3].
  • Further Oxidation: Both PZA and POA can be hydroxylated by the enzyme xanthine oxidase (XO) (EC 1.17.3.2) to form 5-hydroxy-pyrazinamide (5-OH-PZA) and 5-hydroxy-pyrazinoic acid (5-OH-PA), respectively [3].
  • Conjugation and Excretion: A minor pathway involves the conjugation of POA with glycine to form pyrazinuric acid [3]. The parent drug and its metabolites are predominantly eliminated via renal excretion [3].

Quantitative Pharmacokinetic and Metabolic Data

For research and development purposes, quantitative data on metabolite excretion and enzyme characteristics are essential. The tables below summarize key parameters.

Table 1: Urinary Excretion of PZA and Metabolites in Humans (within 36 hours of administration) [3]

Compound Percentage Excreted (%)
Pyrazinoic Acid (POA) 36%
5-hydroxy-pyrazinamide (5-OH-PZA) 15.4%
5-hydroxy-pyrazinoic acid (5-OH-PA) 13.8%
Parent PZA 3.8%
Total Recovery ~70%

Table 2: Key Enzymes in PZA Metabolism

Enzyme Primary Reaction Cellular Localization Polymorphisms / Notes
Hepatic Amidase PZA → POA Microsomal fraction [3] Genetic identity remains unknown [3].

| Xanthine Oxidase (XO) | PZA → 5-OH-PZA POA → 5-OH-PA | Cytosol; high in liver/intestine [3] | Activity varies by individual/ethnicity; inducible by IFN-γ [3]. |

Advanced Experimental Protocols

Understanding PZA's action and testing its efficacy requires specialized methods due to its unique pH-dependent activity.

Broth Microdilution for PZA Susceptibility Testing at Neutral pH A recent study details a method to overcome the challenges of conventional acidic pH testing, which is prone to false resistance [4].

  • Culture Medium: Use a defined culture medium at a neutral pH of 6.8, which is optimal for M. tuberculosis growth [4].
  • Inoculum Preparation: Fresh bacterial cultures are suspended in a specific buffer containing glycerol and Tween 80. The suspension is adjusted to a 0.5 McFarland standard and then diluted 1:50 to create the final inoculum [4].
  • Dilution and Inoculation: A dry-format 96-well plate with a geometric concentration series of PZA (e.g., from 12.5 to 800 µg/mL) is used. Each well is inoculated with the prepared bacterial suspension [4].
  • Incubation and Reading: Plates are sealed and incubated. The Minimum Inhibitory Concentration (MIC) is determined by incorporating a fluorescence-based growth indicator to overcome issues with visual reading of turbidity [4].

Live Single-Cell Imaging of PZA Action in Macrophages This protocol uses live-cell imaging to visualize the disruption of intrabacterial pH homeostasis, a key mechanism of PZA action [5].

  • Reporter Strain Generation: Create an M. tuberculosis reporter strain that constitutively produces a ratiometric pH-GFP. This allows for dynamic recording of intrabacterial pH fluctuations [5].
  • Macrophage Infection and Staining: Infect human macrophages (e.g., MDM or iPSDM) with the reporter strain. After a suitable incubation period, stain the cells with LysoTracker, a fluorescent probe that accumulates in acidic compartments like endolysosomes [5].
  • Live-Cell Imaging and Analysis: Use high-content, live-fluorescence microscopy to concomitantly monitor the LysoTracker signal (host organelle acidity) and the pH-GFP ratio (intrabacterial pH) in real-time. This allows for quantitative analysis of PZA's effect on bacterial pH homeostasis in different subcellular niches [5].

Mechanisms of Action and Resistance

The antibacterial activity of POA is complex and involves multiple synergistic mechanisms.

  • Disruption of Coenzyme A (CoA) Biosynthesis: The prevailing hypothesis indicates that POA binds weakly to the aspartate decarboxylase PanD, triggering its proteolytic degradation by the Clp system. This inhibits the synthesis of coenzyme A, a vital cofactor for central metabolism [1] [2]. This is an unusual mechanism where the drug indirectly causes the destruction of its target protein [2].
  • Synergy with Host Oxidative Stress: Recent evidence shows that POA can act in concert with host-derived reactive oxygen species (ROS). POA can potentiate ROS activity, leading to increased oxidative damage and enhanced killing of M. tuberculosis, particularly under conditions that promote cellular stress [6].
  • Primary Resistance Mechanism: The majority of PZA resistance is linked to mutations in the pncA gene, which encodes the bacterial pyrazinamidase/nicotinamidase responsible for converting PZA to POA [1] [2]. Loss-of-function mutations prevent this activation [1]. Mutations in the drug target panD have also been identified as a mechanism of resistance in some strains without pncA mutations [1].

Research Implications and Future Directions

  • Hepatotoxicity: The hepatotoxicity of PZA is a major clinical concern and is believed to be linked to its metabolism [3]. The exact role of specific metabolites and potential reactive intermediates remains an area of active investigation.
  • Diagnostic Efficiency: Phenotypic susceptibility testing for PZA is notoriously unreliable at acidic pH [1] [4]. The development of neutral pH testing and the use of whole-genome sequencing to detect pncA and panD mutations represent significant advancements for guiding treatment, especially for drug-resistant TB [1] [7].
  • Novel Regimens and Drug Development: Understanding the synergy between PZA and host immunity [6] opens avenues for host-directed therapies. Furthermore, the PZA story serves as a model for developing new antibiotics that target non-replicating bacterial persisters [1].

References

Mechanism of Action: pH Dependence and Host Synergy

Author: Smolecule Technical Support Team. Date: February 2026

The bactericidal activity of Pyrazinamide is fundamentally a pH-dependent process [1]. The currently accepted model involves a multi-step "acidification cycle" that leads to intracellular accumulation of PZA's active form and cytoplasmic stress [2] [1].

G Extracellular PZA Extracellular PZA Intracellular PZA Intracellular PZA Extracellular PZA->Intracellular PZA Passive diffusion Intracellular POA Intracellular POA Intracellular PZA->Intracellular POA Hydrolysis by PncA Extracellular POA Extracellular POA Intracellular POA->Extracellular POA Efflux pump Cytoplasmic Acidification\n& Cellular Damage Cytoplasmic Acidification & Cellular Damage Intracellular POA->Cytoplasmic Acidification\n& Cellular Damage Accumulation Protonated POA (HPOA) Protonated POA (HPOA) Extracellular POA->Protonated POA (HPOA) Protonation at low pH Protonated POA (HPOA)->Intracellular POA Diffusion & proton release Acidic Extracellular Environment (pH < 6) Acidic Extracellular Environment (pH < 6) Acidic Extracellular Environment (pH < 6)->Protonated POA (HPOA)

The acidification cycle of PZA activation and POA accumulation.

More recent research reveals that PZA's activity synergizes with host oxidative stress [3] [4]. The active metabolite, pyrazinoic acid (POA), can complex with iron to catalyze the formation of highly reactive hydroxyl radicals from host-derived hydrogen peroxide, causing lethal oxidative damage to bacterial components [3].

G IFN-γ from\nT-cells IFN-γ from T-cells Macrophage Macrophage IFN-γ from\nT-cells->Macrophage NADPH Oxidase\nActivation NADPH Oxidase Activation Macrophage->NADPH Oxidase\nActivation ROS (H₂O₂) ROS (H₂O₂) NADPH Oxidase\nActivation->ROS (H₂O₂) Hydroxyl Radicals (•OH) Hydroxyl Radicals (•OH) ROS (H₂O₂)->Hydroxyl Radicals (•OH) Fenton-like reaction POA-Fe²⁺ Complex POA-Fe²⁺ Complex POA-Fe²⁺ Complex->Hydroxyl Radicals (•OH) Catalyzes Oxidative Damage to\nM. tuberculosis Oxidative Damage to M. tuberculosis Hydroxyl Radicals (•OH)->Oxidative Damage to\nM. tuberculosis Pyrazinoic Acid (POA) Pyrazinoic Acid (POA) Pyrazinoic Acid (POA)->POA-Fe²⁺ Complex

Proposed synergy between host oxidative burst and PZA activity.

Experimental Protocols and Key Findings

Microtiter Plate Potentiation Assay

This method identifies compounds that enhance PZA activity under standardized acidic conditions [5].

  • Core Protocol: The assay is performed at a uniformly acidic pH low enough for PZA activity (e.g., pH 5.5-5.8) using a chequerboard layout in a microtiter plate to test drug combinations [5].
  • Controls: Rifampicin serves as a positive control (demonstrating statistically significant potentiation), while norfloxacin is a negative control (no potentiation) [5].
  • Key Parameters:
    • Bacterial Strain: Mycobacterium tuberculosis.
    • Culture Medium: Middlebrook 7H9, acidified.
    • PZA Concentration: Varies, but activity is typically observed at 16-50 µg/mL at low pH [1] [6].
Investigating Growth Rate and PZA Activity

Chemostat cultures allow for studying PZA's effect on bacteria at different growth rates under controlled environmental conditions (pH 6.3, 10% dissolved oxygen) [6].

  • Key Finding: PZA exhibits equivalent activity against both fast-growing and slow-growing bacilli when pH is controlled [6]. This challenges the long-held belief that PZA only targets dormant populations and suggests utility against more than one phenotypic sub-population.

Quantitative Data and Pharmacological Profile

The tables below summarize key quantitative findings on PZA's activity, synergies, and pharmacological properties.

Table 1: PZA Bactericidal Activity and Synergistic Combinations

Parameter / Interaction Quantitative Data / Observation Experimental Context
MIC for *M. tuberculosis* 16 - 50 µg/mL [1] Acidic pH (e.g., 5.5) [1]
Optimal pH for in vitro activity pH 5.6 [6] In vitro batch culture [6]
Minimum Growth-compatible pH ~pH 6.2 [6] Chemostat culture, steady-state growth [6]
Synergy with Host ROS Potent bactericidal activity with H₂O₂ [3] [4] Macrophage infection model & axenic culture [3]
Synergy with other TB drugs Significant potentiation with Rifampicin [5] Microtiter plate potentiation assay [5]

Table 2: Key Pharmacological Parameters of this compound in Humans

Parameter Value Note / Context
Standard Oral Dose 20 - 30 mg/kg/day (max 2g/day) [7] For drug-susceptible TB
Peak Plasma Concentration (Cmax) 30 - 50 µg/mL [7] After 20-25 mg/kg dose
Plasma Half-Life (t₁/₂) ~9-10 hours [8] [7] In patients with normal renal/hepatic function
Primary Metabolic Pathway Hydrolysis to POA (liver) [8] [7] Via amidase; then hydroxylation by Xanthine Oxidase [8]
Primary Excretion Route Urine (∼70% of dose in 24h) [8] [7] Mainly as metabolites

Research Implications and Future Directions

Understanding these mechanisms opens new avenues for TB therapy:

  • Host-Directed Therapies: Strategies that enhance macrophage activation or ROS production could synergize with PZA to improve treatment outcomes [3].
  • Novel Potentiator Discovery: The microtiter plate assay provides a robust tool for screening compounds that enhance PZA's activity, potentially leading to more effective regimens [5].
  • Re-evaluating PZA's Role: Its activity against replicating bacilli suggests potential for broader application, including in early bactericidal activity [6].

References

pyrazinamide hepatic toxicity mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Hepatotoxicity

PZA is primarily metabolized in the liver. The current understanding of its metabolic pathway and the enzymes involved can be visualized as follows, illustrating how these processes are believed to contribute to liver injury:

G PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Amidase (Hepatic Microsomal) OH_PZA 5-OH-Pyrazinamide (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase (XO) OH_PA 5-OH-Pyrazinoic Acid (5-OH-PA) PA->OH_PA Xanthine Oxidase (XO) OH_PZA->OH_PA Amidase Hepatotoxicity Hepatotoxicity OH_PA->Hepatotoxicity Primary Toxicant

PZA metabolism involves multiple hepatic enzymes, and the metabolite 5-OH-PA is a primary toxicant [1] [2].

Key Enzymes in PZA Metabolism and Disposition

The following table summarizes the critical enzymes involved in PZA metabolism, their roles, and key characteristics relevant to hepatotoxicity.

Enzyme Role in PZA Metabolism Subcellular Location Key Characteristics/Polymorphisms
Amidase [1] Converts PZA to Pyrazinoic Acid (PA) [1] Hepatic Microsomes [1] Genetic identity unknown; Highest activity in liver; Species-dependent (high in rabbits) [1]
Xanthine Oxidase (XO) [1] Oxidizes PZA to 5-OH-PZA; Oxidizes PA to 5-OH-PA [1] Liver, Intestine [1] Activity varies by individual/ethnicity; Inducible by interferon; 5-OH-PA is a key toxic metabolite [1]

Established Mechanisms of Liver Injury

Research indicates that PZA-induced hepatotoxicity is multifactorial, with two primary mechanisms identified:

  • Metabolic Activation: The metabolite 5-hydroxypyrazinoic acid (5-OH-PA) has been directly identified as responsible for PZA-induced liver injury [1] [2].
  • Endoplasmic Reticulum Stress: PZA treatment activates the PERK-eIF2α-ATF4-CHOP signaling pathway within the ER, leading to programmed cell death (apoptosis) in liver cells [2]. The relationship between this pathway and its outcomes is shown below:

G PZA PZA Treatment ER_Stress ER Stress PZA->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Induction ATF4->CHOP Apoptosis Hepatocyte Apoptosis CHOP->Apoptosis Inhibitor 4-PBA (ER stress inhibitor) Inhibitor->ER_Stress

PZA induces hepatotoxicity via the PERK-eIF2α-ATF4-CHOP ER stress pathway, which can be alleviated by the chemical chaperone 4-PBA [2].

Quantitative Pharmacokinetic and Toxicity Data

The table below consolidates key quantitative data from the literature, which is essential for evaluating PZA's toxic potential.

Parameter Value / Finding Context / Significance
Dosage (Adults) [1] 20–30 mg/kg/day Standard WHO-recommended dose.
Plasma Half-life [1] 9.6 hours In subjects with normal hepatic/renal function.
PZA Half-life in Hepatic Insufficiency [1] 15.07 hours Clearance markedly reduced; suggests need for dose adjustment.
In vitro IC₅₀ (HepG2 cells) [2] 87 mM Concentration causing 50% loss of cell viability after 24h.
In vitro LDH Release (HepG2) [2] Significant increase at ≥10 mM Indicator of cell membrane damage.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the key studies.

Protocol for In Vivo Assessment of PZA Hepatotoxicity in Rats [2]
  • Animal Model: Female Wistar rats (170–190 g).
  • Dosing Regimen: PZA was administered intragastrically at a dose of 1.5 g/kg/day for 3 days. Control groups received a vehicle.
  • Inhibitor Co-treatment: To investigate the role of ER stress, a group of rats was pre-treated and co-treated with the ER stress inhibitor sodium 4-phenylbutyrate (4-PBA) at a dose of 500 mg/kg.
  • Sample Collection: Blood serum and liver tissue were collected for analysis.
  • Endpoint Assays:
    • Serum Biochemistry: Measured levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to quantify liver damage.
    • Histopathological Examination: Liver tissue sections were stained with Hematoxylin and Eosin (H&E) and observed under a light microscope for structural changes.
    • Western Blotting: Liver tissue homogenates were analyzed for protein levels of key ER stress markers (GRP78, p-PERK, p-eIF2α, ATF4, CHOP).
    • Immunohistochemistry (IHC): Used to detect and localize CHOP protein expression within liver sections.
    • Real-time PCR (qPCR): Quantified mRNA levels of Chop and Grp78.
Protocol for In Vitro Assessment in Human HepG2 Cells [2]
  • Cell Line: Human hepatocellular carcinoma cell line (HepG2).
  • Cell Culture: Maintained in standard culture medium.
  • Chemical Treatment: Cells were exposed to PZA at a concentration range of 10–100 mM for 24 hours. To inhibit ER stress, cells were co-treated with 4-PBA (1 mM and 2 mM).
  • Cytotoxicity Assays:
    • Cell Viability (CCK-8 Assay): Measured the reduction in cell viability and calculated the IC₅₀ value.
    • Lactate Dehydrogenase (LDH) Release: Quantified LDH in the culture supernatant as a marker of cell membrane integrity and necrosis.
  • Mechanistic Assays:
    • Western Blotting: Analyzed cell lysates for expression of ER stress pathway proteins.
    • Apoptosis Measurement: Employed techniques to assess apoptosis induction.

References

Summary of Key Population PK Studies for Pyrazinamide

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes findings from recent popPK studies, highlighting the model structure, significant covariates, and therapeutic targets.

Study Population & Citation Model Structure Significant Covariates (on CL) Key PK/PD Targets & Dosing Recommendations

| Chinese TB patients (DS & MDR) [1] | One-compartment | Total Body Weight (CL increased by 0.45 L/h per 10 kg) | Targets: AUC₀–₂₄ > 363 mg·h/L or Cₘₐₓ > 35 mg/L. Dosing: 1500 mg (40-70 kg), 1750 mg (70-80 kg), 2000 mg (80-90 kg). | | Korean TB patients [2] | One-compartment with allometric scaling | Geriatric with Diabetes Mellitus (CL 30% higher vs. others) | Geriatric DM patients had 30% lower AUC, requiring higher doses. | | Multi-cohort Model Repository [3] | Various (Repository) | Body Size (most important), Age (higher mg/kg in pediatrics/geriatrics), Diabetes (higher mg/kg) | Supports model-informed precision dosing (MIPD); dosage adjustments needed for specific sub-populations. | | International Cohorts [4] | One-compartment with transit absorption | Fed State (slowed absorption rate) | Established a Limited Sampling Strategy (LSS) using 0, 2, and 6-hour post-dose samples to predict AUC₂₄. |

Detailed Experimental Protocols

The methodologies from the cited studies provide a robust framework for popPK model development.

  • Study Populations and Data Collection: Models are typically developed using data from patients receiving PZA as part of their standard TB treatment. Data includes sparse, random plasma concentration measurements collected at steady state (after at least one week of therapy) [1] [2]. Patient demographics (e.g., weight, age) and clinical laboratory values (e.g., serum creatinine, liver enzymes) are concurrently recorded for covariate analysis [1].
  • Bioanalytical Methods: PZA concentrations in plasma are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are characterized by high sensitivity and precision, with a typical analytical range of approximately 1.8 to 117 mg/L [1] [5].
  • Model Development and Validation: A nonlinear mixed-effects modeling approach is used, typically with software like NONMEM [5]. The process involves:
    • Structural Model: Testing one- and two-compartment models to describe the data [1] [4].
    • Stochastic Model: Quantifying between-subject variability (BSV) and residual unexplained variability.
    • Covariate Model: Identifying patient factors that explain BSV, using stepwise forward inclusion/backward elimination [2].
    • Model Validation: Employing techniques like bootstrap analysis and external validation using a hold-out test dataset to evaluate model robustness and predictive performance [4] [2].
  • Model Application (MIPD): The final model is used to simulate various dosing regimens (e.g., fixed vs. weight-based) and calculate the probability of target attainment (PTA) for established exposure targets like AUC₀–₂₄ > 363 mg·h/L [1] [3]. This informs optimized dosing recommendations.

A Workflow for Model Implementation and MIPD

The following diagram illustrates the conceptual workflow for applying a popPK model to guide personalized PZA dosing, a process known as Model-Informed Precision Dosing (MIPD).

pk_workflow Start Patient Data & Dosing History PopPK Population PK Model Start->PopPK Input Est Bayesian Estimation PopPK->Est Pred Individual PK Prediction Est->Pred Reg Dosing Regimen Optimization Pred->Reg Compare to Target End Adjusted Dose Reg->End

This workflow forms the core of clinical decision support tools, such as R Shiny dashboards, which are being developed to make MIPD more accessible in clinical practice [3].

Tools for PopPK Modeling and Simulation

To implement these protocols, researchers can leverage several powerful software tools:

  • gPKPDviz: An open-source R Shiny application that uses the mrgsolve simulation engine. It allows for real-time simulation and visualization of PK/PD models, enabling researchers to efficiently assess the impact of covariates and dosing regimens on PK exposure [6].
  • Standard Software: The industry standard for nonlinear mixed-effects model development is NONMEM [5]. For simulation and visualization, R packages like mrgsolve [6] and PKPDsim [7] are widely used and can be integrated into interactive Shiny web applications for exploratory analysis.

References

pyrazinamide pncA mutation resistance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Resistance

Understanding PZA's unique role and how pncA mutations confer resistance is fundamental to TB research and drug development.

  • Drug Activation: Pyrazinamide is a prodrug. Its antibacterial activity requires conversion into its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase [1] [2] [3].
  • Primary Resistance Mechanism: Mutations in the pncA gene result in a loss or reduction of pyrazinamidase activity, preventing the conversion of PZA to POA and thereby conferring high-level resistance [1] [2] [4]. This is the major mechanism, accounting for 70% to 97% of PZA-resistant clinical isolates [3] [5].
  • Challenges in Phenotypic Testing: PZA is only active at an acidic pH (≤6.0), which inhibits in vitro bacterial growth. This makes conventional drug susceptibility testing (DST) unreliable and prone to false-resistance results, highlighting the need for robust genetic tests [1] [3] [5].

The diagram below illustrates the core mechanism of PZA activation and how pncA mutations lead to resistance.

pza_mechanism PZA PZA PncA_Enzyme PncA_Enzyme PZA->PncA_Enzyme Activation by POA POA Kills_Bacteria Kills_Bacteria POA->Kills_Bacteria Disrupts membrane PncA_Enzyme->POA Produces Mutated_PncA Mutated_PncA Inactive_Drug Inactive_Drug Mutated_PncA->Inactive_Drug Results in Resistance Resistance Inactive_Drug->Resistance Leads to

Spectrum and Impact of pncA Mutations

Mutations that confer PZA resistance are highly diverse and distributed across the entire pncA gene, affecting protein function through various mechanisms.

  • Mutation Locations: Resistance-conferring mutations are found throughout the pncA gene structure, including the promoter region, the active site, and metal-binding sites, with no single "hotspot" [1] [3] [5].
  • Structural and Functional Consequences: Mutations can lead to resistance by causing:
    • Loss of enzymatic activity through direct disruption of the active site or catalytic triad (Asp8, Lys96, Cys138) [6] [3].
    • Reduced protein stability or abundance, leading to misfolding and degradation [6] [5].
    • Altered protein dynamics and flexibility, affecting its function even without direct active site mutation [6].

The table below summarizes the types and effects of various pncA mutations identified in clinical and research settings.

Mutation Type/Example Molecular Consequence Phenotypic Effect (PZA Resistance) Key Findings
Amino Acid Substitutions (e.g., H57D, T47A, V155G) [1] Alters protein folding, active site, or metal-binding capacity [6] Confirmed resistance [1] Distributed across the protein structure; over 300 resistance-conferring substitutions identified [5]
Frameshift Mutations (Insertions/Deletions, e.g., C deletion at nt 99, GG insertion between nt 391-392) [1] Premature stop codon or truncated, non-functional protein [1] Confirmed resistance [1] Results in a complete loss of functional enzyme
Promoter Region Mutations (e.g., A(-11)G) [1] May reduce gene expression and protein levels [2] Confirmed resistance [1] Less common; can affect binding of transcription factors
Silent Mutations (e.g., C195T, Ser65Ser) [1] No change in amino acid sequence No resistance (susceptible phenotype) [1] Used as a control to confirm phenotypic correlation is due to protein changes

Experimental Protocols for Detection

Given the challenges of phenotypic DST, molecular methods are crucial for accurate and rapid detection of PZA resistance.

Phenotypic Drug Susceptibility Testing (DST)
  • Principle: Measures the growth inhibition of M. tuberculosis in the presence of PZA under acidic conditions.
  • Reference Method: BACTEC MGIT 960 system is the current gold standard [5].
  • Protocol Summary:
    • Inoculum: Standardize a bacterial suspension to a McFarland standard of ~1 [1].
    • Culture Medium: Use acidified liquid culture medium (e.g., MGIT PZA medium, pH 5.9-6.0) [1] [5].
    • Drug Concentration: Test vial containing 100 μg/ml PZA alongside a drug-free control vial [1].
    • Interpretation: The strain is considered resistant if the growth index in the PZA vial is >11% of the control vial when the control reaches a predetermined growth threshold [1].
  • Limitations: Method is unreliable due to acidic growth inhibition and inoculum size effects, leading to high false-resistance rates [3] [5].
Genotypic Detection by pncA Gene Sequencing

This method directly identifies resistance-causing mutations and is highly correlated with phenotypic resistance.

  • DNA Extraction: Extract genomic DNA from cultured isolates or smear-positive sputum using methods like the CTAB (cetyltrimethylammonium bromide) method [7].
  • PCR Amplification: Amplify the ~750-1000 bp region encompassing the entire pncA gene and its promoter.
    • Primers: Use primers such as pncA_F3 (AAGGCCGCGATGACACCTCT) and pncA_R4 (GTGTCGTAGAAGCGGCCGAT) [1].
    • PCR Cycle:
      • Pre-denaturation: 98°C for 10 min
      • 40 cycles of: Denaturation (98°C, 15s), Annealing (~61°C, 15s), Extension (72°C, 10s)
      • Final Extension: 72°C for 5 min [7]
  • Sequencing and Analysis: Perform bidirectional Sanger sequencing of the PCR product. Align the retrieved sequences against a wild-type reference sequence (e.g., H37Rv's pncA, Rv2043c) to identify mutations [1].
  • Performance: This method has shown a sensitivity of 94.1% and a specificity of 97.3% compared to phenotypic DST [1].

The workflow for genetic detection of resistance is summarized below.

workflow Sample Sample DNA_Extraction DNA_Extraction Sample->DNA_Extraction Sputum/Culture PCR PCR DNA_Extraction->PCR Template DNA Sequencing Sequencing PCR->Sequencing pncA Amplicon Analysis Analysis Sequencing->Analysis Sequence Data Result Result Analysis->Result Report Mutations

Emerging Tools: Predicting Resistance from Structure

For novel mutations, computational tools can predict their likelihood of causing resistance, guiding experimental validation.

  • SUSPECT-PZA: A machine learning-based webserver that uses protein structural, biophysical, and evolutionary features to classify the effect of pncA mutations.
    • Basis: Analyzes how mutations affect protein stability, dynamics, ligand interactions, and conservation [3].
    • Input: A nonsynonymous mutation in PncA.
    • Output: A prediction of "resistant" or "susceptible" with an accuracy of up to 85% against clinically curated datasets [3].
    • Access: Freely available at [Link] [3].

Key Research and Clinical Implications

  • No Single Hotspot: The extensive diversity of pncA mutations complicates the development of simple probe-based molecular tests, making sequencing the most reliable genetic method [3] [5].
  • Strain Surveillance: The identification of a cluster of PZA-monoresistant TB cases in Quebec with an identical pncA mutation (8-nt deletion and Arg140Ser) demonstrates the potential for transmission of resistant strains, which sequencing can help track [2].
  • HIV Co-infection: A 2025 study from Uganda indicated that a majority (56%) of patients with pncA mutations were HIV-positive, highlighting this population as potentially more vulnerable to PZA resistance and warranting closer monitoring [7].
  • Beyond pncA: While pncA is the primary driver, mutations in other genes like rpsA and panD are also implicated in a minority of PZA-resistant cases with an unknown pncA status, though their clinical significance requires further validation [8] [3].

References

pyrazinamide structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Background

Pyrazinamide (PZA) is a cornerstone first-line prodrug used in tuberculosis (TB) treatment. Its unique sterilizing activity comes from its ability to target non-replicating, persistent Mycobacterium tuberculosis (Mtb) [1] [2].

  • Prodrug Activation: PZA is activated within the bacillus by the bacterial enzyme pyrazinamidase (PZase, encoded by the pncA gene) to its active form, pyrazinoic acid (POA) [2] [3]. Mutations in pncA are the primary cause of PZA resistance [1] [2] [3].
  • Primary Mechanism: Recent studies have established that POA binds to the Mtb enzyme aspartate decarboxylase (PanD), a crucial component in the coenzyme A (CoA) biosynthesis pathway [1] [2]. This binding not only weakly inhibits PanD but, more importantly, induces a conformational change that exposes a degradation tag. This leads to the targeted proteolysis of PanD by the bacterial ClpC1-ClpP protease system, thereby depleting CoA levels and causing bacterial death [1] [2]. This mechanism functions similarly to PROTACs (Proteolysis Targeting Chimeras) in eukaryotic cells [2].
  • Alternative Theory: It is important to note that another proposed mechanism suggests POA may act as a protonophore, uncoupling oxidative phosphorylation and disrupting the proton motive force across the bacterial membrane, particularly under acidic conditions [4].

Structure-Activity Relationship (SAR) of Pyrazinoic Acid Analogs

The following table summarizes key structural modifications to the POA scaffold and their impact on antimycobacterial activity, based on recent research [1] [2].

Modification Site Modification Type Impact on Activity & Key Findings
Pyrazine Core Pyridine, pyrimidine, pyridazine, or benzoic acid bioisosteres Decreased or abolished activity. The pyrazine ring is an essential pharmacophore for target binding and activity [2].
Carboxylic Acid Group Ester prodrugs or other bioisosteres Simple ester prodrugs can improve activity against other mycobacterial species. However, bioisosteric replacement of the acid itself generally does not enhance activity, indicating the carboxylic acid is critical for interacting with the PanD target [1] [2] [5].
Position 3 Alkylamino-group substitutions Significantly improved potency. 3-alkylamino substitutions can lead to analogs that are 5 to 10-fold more potent than the parent POA [1] [2].
Position 5 Alkylamino- or chloro-group substitutions Improved potency and stability. 5-alkylamino substitutions also yield highly potent analogs. 5-chloropyrazinoate esters have shown up to 100-fold greater activity against Mtb and significantly improved serum stability compared to PZA [1] [2] [5].
Position 6 Various substitutions Generally leads to reduced or abolished activity. This position appears to be highly sensitive to steric hindrance, and modifications are not well-tolerated [2].

Experimental Protocol for Evaluating POA Analogs

The following methodology outlines a standard approach for synthesizing and evaluating novel POA analogs, as described in the recent SAR study [1] [2].

  • Analog Design and Synthesis:

    • Rational Design: Analogs are designed based on the crystal structure of POA bound to the Mtb PanD enzyme to optimize interactions within the binding pocket.
    • Synthetic Chemistry: A systematic series of analogs is synthesized, including:
      • Core Modifications: Replacing the pyrazine ring with other aromatic systems (e.g., pyridine, benzene) to test essentiality.
      • Side-Chain Modifications: Introducing substitutions at the 3-, 5-, and 6-positions of the pyrazine ring, with a focus on alkylamino groups.
      • Bioisosteric Replacement: Modifying the carboxylic acid group [2].
  • Biological Evaluation:

    • Whole-Cell Antimycobacterial Activity: All synthesized analogs are tested for their minimum inhibitory concentration (MIC) against live Mycobacterium tuberculosis under standard culture conditions. This identifies compounds with promising cellular activity [1] [2].
    • Target Binding Affinity: For lead compounds, direct binding to the PanD target protein is confirmed and quantified using Isothermal Titration Calorimetry (ITC). This technique measures the binding constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction [1].

The relationship between the key experimental steps and the primary mechanism of action can be visualized as follows:

G POAAnalog POA Analog Synthesis WholeCellAssay Whole-Cell Activity Assay POAAnalog->WholeCellAssay  Screen for MIC ResistanceCheck Resistance Profile (pncA) WholeCellAssay->ResistanceCheck  Active?   ITCAssay Target Binding (ITC) ResistanceCheck->ITCAssay  Yes   PanDProtein PanD Protein ITCAssay->PanDProtein  Confirm Binding   ClpProtease ClpC1-ClpP Protease PanDProtein->ClpProtease  Induces Degradation   CoADepletion Coenzyme A Depletion ClpProtease->CoADepletion  Via PanD Depletion   BacterialDeath Bacterial Death CoADepletion->BacterialDeath

Experimental workflow from analog synthesis to mechanistic validation.

Future Research Directions

  • Optimizing Lead Compounds: Further development should focus on the most promising 3- and 5-substituted alkylamino analogs to improve their potency, pharmacokinetic properties, and reduce potential toxicity [1].
  • Overcoming Resistance: These next-generation POA analogs are designed to overcome PZA resistance caused by pncA mutations, as they bypass the need for prodrug activation [1] [2].
  • Exploring New Formulations: Research into novel formulations, such as this compound coordination frameworks with metals like silver, has shown preliminary promise in enhancing antimicrobial activity, offering another potential avenue for development [6].

References

pyrazinamide susceptibility testing MGIT 960 protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

Pyrazinamide (PZA) is a cornerstone first-line antituberculosis drug with potent sterilizing activity that enables shorter treatment regimens. It plays an especially critical role in novel regimens containing bedaquiline and pretomanid for multidrug-resistant TB [1]. However, PZA susceptibility testing presents unique technical challenges compared to other anti-TB drugs.

PZA is a prodrug that requires conversion to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase (coded by the pncA gene). Additionally, PZA is only active in an acidic environment (pH ~5.9-6.0), which necessitates specialized culture conditions [2]. The BACTEC MGIT 960 system provides an automated, non-radiometric method for PZA susceptibility testing that can be performed either directly from processed sputum specimens or indirectly from cultured isolates, offering significant time savings compared to conventional methods [1].

Materials and Reagents

Essential Components and Formulations

Table 1: Required Materials for PZA Susceptibility Testing

Category Specific Items Specifications
Culture Media MGIT PZA Medium Tubes Acidified to pH 5.9-6.0
MGIT Growth Supplement PANTA (Polymyxin B, Amphotericin B, Nalidixic Acid, Trimethoprim, Azlocillin)
Drug Formulations Lyophilized PZA Reconstituted in sterile distilled water to stock concentration of 8000 mg/L

| Quality Control | Reference Strains | M. tuberculosis H37Rv (ATCC 27294) - PZA susceptible M. tuberculosis (ATCC 35828) - PZA resistant |

The critical concentration of PZA in the MGIT 960 system is 100 μg/mL. The acidic pH of the specialized MGIT PZA medium is essential for drug activity and must be verified to ensure accurate results [2].

Experimental Protocols

Specimen Processing and Inoculum Preparation

Sputum Processing:

  • Process specimens using the N-acetyl-L-cysteine-sodium hydroxide (NALC-NaOH) method with a final NaOH concentration of 1-1.5%
  • Resuspend the resulting pellet in phosphate buffer (pH 6.8) to a final volume of 2 mL [1]

Inoculum Standardization:

  • For direct testing: Use the resuspended pellet undiluted for the drug-containing tube and diluted 1:10 for the growth control tube
  • For indirect testing: Use a positive MGIT culture 1-2 days after instrument flags positive, standardizing to a McFarland 0.5 standard [1] [2]
Testing Procedure and Workflow

The following diagram illustrates the complete workflow for PZA susceptibility testing:

Drug Tube Preparation and Inoculation:

  • Aseptically add 0.8 mL MGIT Growth Supplement to each MGIT tube
  • Add 0.1 mL reconstituted PZA solution to drug-containing tube (final concentration: 100 μg/mL)
  • Inoculate drug tube with 0.5 mL undiluted specimen suspension
  • Prepare growth control tube with 0.5 mL of 1:10 diluted suspension [1] [2]

Instrument Operation and Interpretation:

  • Load inoculated tubes into MGIT 960 instrument
  • System automatically monitors fluorescence every 60 minutes
  • Results are interpreted when growth control tube reaches ≥400 growth units
  • Susceptible: <100 GU in drug tube; Resistant: ≥100 GU in drug tube [2]

Quality Control and Validation

Reduced Inoculum Confirmation Testing

Multiple studies have demonstrated that the standard MGIT 960 PZA susceptibility test produces unacceptably high rates of false resistance. Research by Mitarai et al. found that 58.2% of strains initially classified as resistant by standard testing were actually susceptible when retested using a reduced inoculum protocol [2].

Reduced Inoculum Protocol:

  • Repeat testing for all PZA-resistant isolates using 0.25 mL inoculum instead of 0.5 mL
  • Use the same 1:10 dilution for growth control tube
  • All other procedures remain identical to standard testing [2]

Table 2: Performance Comparison of Standard vs. Reduced Inoculum Methods

Parameter Standard Inoculum (0.5 mL) Reduced Inoculum (0.25 mL)
Reportable Results 59% of cases [1] Improved confirmation of true resistance
False Resistance Rate 58.2% [2] Significantly reduced
Agreement with Reference Variable 100% with Bactec 460 for confirmed resistant strains [2]
Major Errors High frequency Minimal

Data Interpretation and Analysis

Clinical Breakpoints and MIC Correlations

The established critical concentration of 100 μg/mL in MGIT 960 may not optimally predict clinical outcomes. Chigutsa et al. identified that a MIC breakpoint of 50 mg/L better predicts poor sputum culture conversion at 2 months, with a relative risk of 1.5 (95% CI: 1.2-1.8) for patients with MIC >50 mg/L compared to those with MIC ≤50 mg/L [3].

Key Performance Metrics:

  • Direct Testing Success Rate: 59% of specimens yield reportable results [1]
  • Time to Results: Direct method: 11-16 days; Indirect method: 18-95 days [1]
  • Reproducibility: 100% agreement between direct and indirect methods for reportable results in validation studies [1]
Troubleshooting and Error Resolution

Table 3: Common Issues and Resolution Strategies

Problem Possible Causes Resolution
Uninterpretable Results Contamination, insufficient growth Repeat test with careful aseptic technique
High False Resistance Inoculum too concentrated Employ reduced inoculum (0.25 mL) confirmation [2]
No Growth in Control Non-viable inoculum, improper pH Verify specimen quality and medium pH
Extended Time to Positivity Low bacterial load Extend incubation period up to 21 days

Advanced Applications

Direct versus Indirect Testing Algorithm

The decision between direct and indirect testing methods depends on clinical needs and laboratory capabilities. The following logic diagram illustrates the appropriate application of each method:

Direct Testing Advantages:

  • Faster results: Median 11-16 days from specimen collection [1]
  • Suitable for drug trial screening where rapid enrollment is critical

Indirect Testing Advantages:

  • Higher success rate: Nearly 100% interpretable results
  • Required for low-bacterial-load specimens

Conclusion

The MGIT 960 system provides a reliable platform for PZA susceptibility testing when properly implemented. The critical considerations for accurate testing include:

  • Using the reduced inoculum method to confirm resistant results
  • Understanding the clinical implications of the proposed 50 mg/L breakpoint
  • Selecting appropriate testing methodology (direct vs. indirect) based on clinical urgency and specimen quality

PZA susceptibility testing remains challenging but is increasingly important in the era of novel TB regimens and drug-resistant tuberculosis. Proper implementation of these protocols will ensure accurate results for both clinical management and research applications.

References

Comprehensive Application Notes and Protocols: pncA Gene Sequencing for Pyrazinamide Resistance Detection in Mycobacterium tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

Pyrazinamide (PZA) serves as a first-line tuberculosis drug with unique sterilizing activity against semi-dormant tubercle bacilli, playing an indispensable role in shortening therapy duration from 9 to 6 months for drug-susceptible cases and remaining crucial in treatment regimens for multidrug-resistant TB (MDR-TB). [1] The activation of PZA depends on the bacterial enzyme pyrazinamidase, encoded by the pncA gene, which converts the prodrug PZA into its active form, pyrazinoic acid (POA). [2] Resistance to PZA has emerged as a significant clinical challenge, with studies reporting resistance rates of approximately 31% among new TB cases in some high-burden regions, and notably higher rates (56%) observed in HIV-coinfected populations. [3]

Conventional phenotypic drug susceptibility testing (DST) for PZA is notoriously problematic due to the requirement for acidic pH (pH 5.5-6.0) for drug activity, leading to high rates of false resistance (up to 70% in some settings) and technical challenges in standardization. [1] Molecular detection of pncA mutations provides a rapid and accurate alternative, bypassing the limitations of phenotypic methods. The pncA gene spans 558 base pairs and encodes a 186-amino acid protein, and mutations associated with PZA resistance are distributed throughout the entire gene and its promoter region, necessitating comprehensive sequencing approaches for reliable detection. [2] [1]

Resistance Mechanisms & Mutation Spectrum

Genetic Basis of PZA Resistance

PZA resistance is primarily mediated through mutations in the pncA gene that impair pyrazinamidase activity, preventing conversion of the prodrug PZA to its active form, pyrazinoic acid (POA). Extensive research has demonstrated that 72-97% of PZA-resistant clinical isolates harbor mutations in pncA or its putative promoter region, confirming pncA mutation as the major mechanism of PZA resistance. [4] [2] [1] These mutations encompass a diverse spectrum of genetic changes including missense mutations, nonsense mutations, frameshifts due to insertions or deletions, and promoter region mutations that affect gene expression. The molecular consequences of these mutations include disruption of the enzyme's active site, alteration of metal binding capacity (particularly the iron center coordinated by Asp49, His51, His57), reduction in protein stability, and changes in protein conformational flexibility. [1]

Specific members of the Mycobacterium tuberculosis complex (MTB complex) exhibit characteristic resistance patterns: M. bovis and M. bovis BCG are naturally resistant to PZA due to a single substitution (His57Asp) in PZase, while M. canettii strains typically demonstrate a silent nucleotide substitution A138G (Ala46Ala) in pncA alongside natural PZA resistance. [4] Recent structural analyses have revealed that resistance-associated mutations tend to occur at buried residues with low solvent accessibility (average relative solvent accessibility of 0.18 for resistant mutations compared to 0.39 for susceptible mutations), suggesting that protein destabilization represents a key mechanism underlying PZA resistance. [1]

Mutation Distribution and Prevalence

Table 1: Prevalence of pncA Mutations in this compound-Resistant M. tuberculosis Clinical Isolates

Study Population Sample Size PZA-Resistant with pncA Mutations Notable Mutation Patterns
Global Clinical Isolates (Multiple Studies) 57 53 (93%) Diverse mutations distributed throughout gene [2]
Canadian Isolates (Quebec) 21 21 (100%) Uniform 8-nucleotide deletion + Arg140→Ser substitution [2]
Ugandan Clinical Isolates (Newly Diagnosed) 166 52 (31%) Strong association with HIV co-infection (56% of positive cases) [3]
"M. canettii" Isolates 9 9 (100%) A138G silent substitution characteristic of this lineage [4]

Table 2: Structural and Functional Characteristics of pncA Mutations

Feature Resistant Mutations Susceptible Mutations Analytical Method
Solvent Accessibility Buried residues (RSA: 0.18) Exposed residues (RSA: 0.39) Relative Solvent Accessibility (RSA) [1]
Evolutionary Impact Deleterious scores Neutral scores SNAP2, PROVEAN [1]
Protein Stability Large decreases in stability Mild stability changes mCSM-Stability, DUET, DynaMut [1]
Binding Affinity Significant impairment Minimal effect mCSM-Lig [1]

Detailed Experimental Protocols

DNA Extraction from Clinical Specimens

For culture-positive samples, begin with 1 mL of suspended mycobacterial culture transferred to a conical screw-capped tube. The recommended DNA extraction method utilizes the Cetyltrimethylammonium bromide (CTAB) protocol, which effectively lyses the tough mycobacterial cell wall and removes polysaccharide contaminants. [3] Alternatively, commercial DNA extraction kits specifically validated for mycobacterial species may be employed. For direct testing from sputum specimens, process samples in a Biosafety Level 3 cabinet to ensure containment. Prior to DNA extraction, confirm M. tuberculosis positivity and screen for rifampicin resistance using GeneXpert MTB/RIF assay according to manufacturer's instructions. [3] The extracted DNA should be evaluated for purity and concentration using spectrophotometric methods, with optimal A260/A280 ratios between 1.8-2.0 indicating minimal protein contamination.

pncA Gene Amplification by PCR

Amplify the complete pncA coding sequence along with its promoter region using primers flanking the entire gene:

  • Forward primer pncA-P1: 5′-GCTGGTCATGTTGCGATCG-3′ (positions -105 upstream of pncA start codon) [4] [2]
  • Reverse primer pncA-P6: 5′-GCTTTGCGGCGAGCGCTCCA-3′ (60 bp downstream of stop codon) [4] [2]

These primers generate a 700-720 bp amplicon encompassing the complete pncA gene (558 bp) along with upstream regulatory sequences. Prepare PCR master mix as follows: 2.5 μL 10× buffer, 0.5 μL dNTPs (10 mM each), 0.5 μL Taq polymerase (5 U/μL), 0.5 μL forward primer (10 μM), 0.5 μL reverse primer (10 μM), 3.0 μL DNA template, and 17.5 μL RNAase-free H₂O for a final reaction volume of 25.0 μL. [3] Perform PCR amplification using the following cycling conditions: initial denaturation at 98°C for 10 minutes; 40 cycles of denaturation at 98°C for 15 seconds, annealing at 61.2°C for 15 seconds, and extension at 72°C for 10 seconds; followed by a final extension at 72°C for 5 minutes. [3] Verify successful amplification by electrophoresis of 5 μL PCR product on a 1.5% agarose gel stained with ethidium bromide, expecting a single band of approximately 700 bp.

DNA Sequencing and Analysis

Purify PCR products using commercial PCR purification kits according to manufacturer's instructions. Perform bidirectional Sanger sequencing using the same primers as for PCR amplification. Utilize an automated DNA sequencer (e.g., Applied Biosystems 3700) with standard sequencing protocols. [4] Assemble sequence contigs and align to the reference pncA sequence from M. tuberculosis H37Rv (GenBank accession number AL123456.3). [3] Analyze sequences for mutations by comparing with the wild-type sequence, paying particular attention to the promoter region, catalytic triad residues (Asp8, Lys96, Cys138), and metal-binding site (Asp49, His51, His57). [1] For comprehensive analysis, utilize specialized computational tools such as SUSPECT-PZA (http://biosig.unimelb.edu.au/suspect_pza/), which employs structural and machine learning approaches to predict the phenotypic consequence of identified mutations with approximately 80% accuracy based on curated datasets of 610 pncA mutations. [1]

Data Interpretation Guidelines

Mutation Classification Framework

Interpretation of pncA sequencing results requires a systematic approach to distinguish genuine resistance mutations from neutral polymorphisms. Consider the following classification framework:

  • Confirmed Resistance Mutations: Non-synonymous mutations affecting conserved residues, particularly those in the catalytic site (Asp8, Lys96, Cys138), metal-binding site (Asp49, His51, His57), or residues involved in substrate binding (Phe13, Trp68). [1] Additionally, frameshift mutations, early stop codons, and mutations in the promoter region that likely affect gene expression should be classified as resistance-associated.

  • Lineage-Specific Markers: Silent mutations or non-synonymous changes characteristic of specific MTB complex members. The A138G (Ala46Ala) silent substitution is indicative of M. canettii, while His57Asp is characteristic of M. bovis and confers natural PZA resistance. [4] These should be reported as identification markers rather than acquired resistance mutations.

  • Uncertain Significance Variants: Novel non-synonymous mutations not previously documented in curated databases. For such variants, computational prediction using structural tools like SUSPECT-PZA is recommended, with correlation to phenotypic DST when possible. [1]

  • Polymorphisms Unrelated to Resistance: Synonymous mutations that do not alter the amino acid sequence and have been confirmed in PZA-susceptible strains should be reported as neutral polymorphisms.

Correlation with Phenotypic Testing

While pncA sequencing demonstrates high predictive value for PZA resistance, discrepancies between genotypic and phenotypic results can occur. When phenotypic DST results are available, the following approach is recommended for resolving discordant results:

  • Genotype Resistance/Phenotype Susceptible: Verify the integrity of the pncA sequence analysis and confirm the absence of contamination. Consider the possibility of low-level resistance that may be missed by conventional DST methods, particularly for mutations that reduce but do not completely abolish pyrazinamidase activity.

  • Genotype Susceptible/Phenotype Resistance: This scenario occurs in approximately 3-5% of cases and may indicate resistance mechanisms independent of pncA, such as mutations in rpsA, panD, clpC1, or efflux pump genes. [2] [1] Additionally, review phenotypic testing conditions, as false resistance due to improper pH or inoculum size is common with PZA DST.

For clinical reporting, clearly communicate the limitations and uncertainties associated with both genotypic and phenotypic methods, and recommend repeat testing or alternative methods when discordant results have significant therapeutic implications.

Applications & Implementation Scenarios

Clinical Diagnostic Applications

pncA gene sequencing provides critical clinical utility in multiple diagnostic scenarios:

  • Confirmation of PZA Resistance: In cases where phenotypic DST shows ambiguous or unreliable results for PZA, pncA sequencing serves as a definitive confirmatory test. This is particularly valuable given the technical challenges of conventional PZA DST, with studies indicating that approximately 6.8% of strains initially classified as PZA-resistant by phenotypic methods may be falsely resistant due to testing artifacts. [2]

  • Rapid Detection of MDR-TB: Implementation of pncA sequencing alongside other genotypic drug resistance tests (e.g., for rifampicin and isoniazid) enables comprehensive resistance profiling within days compared to weeks required for conventional phenotypic DST. This accelerated turnaround time facilitates earlier initiation of appropriate treatment regimens, potentially improving clinical outcomes. [4]

  • Detection of Transmission Clusters: Identification of characteristic pncA mutation profiles can support epidemiological investigations of TB transmission. The detection of identical pncA mutations in multiple patients, particularly when combined with strain typing methods like IS6110 fingerprinting, provides compelling evidence of ongoing transmission and can guide public health interventions. [2]

Research and Surveillance Applications

Beyond clinical diagnostics, pncA sequencing serves valuable research functions:

  • Drug Development Support: Characterization of resistance mechanisms provides insights for designing next-generation TB drugs that may circumvent existing resistance mechanisms. Structural analysis of PncA variants informs the design of PZA analogs that might remain effective against currently resistant strains. [1]

  • Molecular Epidemiology: Surveillance of pncA mutation patterns across geographic regions and patient populations reveals trends in resistance development and spread. Studies have identified regional variations, such as the predominance of specific mutations in Quebec, Canada (8-nucleotide deletion with Arg140→Ser substitution) that would not be apparent through conventional DST alone. [2]

  • Quality Assurance for Phenotypic DST: pncA sequencing serves as a reference method for validating and improving phenotypic DST protocols. Correlation between genotypic and phenotypic results helps identify systematic errors in DST methodology and establishes the true accuracy of conventional testing approaches. [2]

Visualization: Experimental Workflow

The following Graphviz diagram illustrates the complete experimental workflow for pncA gene sequencing and analysis:

G SampleCollection Sample Collection (Sputum/Culture) DNAExtraction DNA Extraction (CTAB Method) SampleCollection->DNAExtraction GeneXpert GeneXpert MTB/RIF Confirmation & Screening SampleCollection->GeneXpert PCRAmplification PCR Amplification pncA Gene (700 bp) DNAExtraction->PCRAmplification GeneXpert->PCRAmplification MTB confirmed GelElectrophoresis Gel Electrophoresis Amplicon Verification PCRAmplification->GelElectrophoresis Sequencing DNA Sequencing Bidirectional GelElectrophoresis->Sequencing PCR success Analysis Sequence Analysis Alignment to H37Rv Reference Sequencing->Analysis Interpretation Interpretation Mutation Classification Analysis->Interpretation Report Clinical Report Interpretation->Report

Figure 1: Experimental Workflow for pncA Gene Sequencing in this compound Resistance Detection. This diagram outlines the step-by-step process from sample collection to clinical reporting, highlighting key quality control checkpoints.

Visualization: Resistance Mechanism

The following Graphviz diagram illustrates the molecular mechanism of this compound action and resistance:

G cluster_susceptible Susceptible Strain cluster_resistant Resistant Strain PZA This compound (PZA) Prodrug PncA PncA Enzyme Wild-type PZA->PncA uptake MutatedPncA Mutated PncA Enzyme Impaired Function PZA->MutatedPncA uptake POA Pyrazinoic Acid (POA) Active Form PncA->POA conversion Effect Bacterial Membrane Disruption & Cell Death POA->Effect acidic pH NoConversion No POA Production MutatedPncA->NoConversion impaired conversion Resistance PZA Resistance NoConversion->Resistance no active drug

Figure 2: Molecular Mechanism of this compound Action and Resistance. The diagram contrasts the functional drug activation pathway in susceptible strains (green) with the impaired pathway in resistant strains (red) due to pncA mutations.

References

Comprehensive Application Notes and Protocols: Pyrazinamide-Loaded Solid Lipid Nanoparticles via High-Pressure Homogenization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyrazinamide-Loaded Solid Lipid Nanoparticles

This compound (PYZ) remains a critical frontline antitubercular medication essential for shortening tuberculosis treatment duration from 9-12 months to just 6 months. Its unique ability to target persistent tubercle bacilli in acidic environments makes it indispensable in first-line TB regimens. However, dose-dependent hepatotoxicity presents a significant clinical limitation that restricts its therapeutic potential. Additionally, PYZ exhibits low lymphatic distribution (log P = -1.884) far below the threshold required for natural lymphatic uptake (log P ≥ 4.7), resulting in extensive hepatic first-pass metabolism [1] [2].

Solid lipid nanoparticles (SLNs) have emerged as a promising colloidal delivery system that combines the advantages of various nanocarriers while minimizing their limitations. For this compound, SLNs offer a strategic approach to circumvent hepatic metabolism through intestinal lymphatic uptake, thereby reducing drug-induced hepatotoxicity. The solid lipid matrix protects the encapsulated drug from chemical degradation, provides sustained release properties, and enhances therapeutic efficacy while potentially allowing for dose reduction [1] [3]. The high-pressure homogenization technique employed in this protocol represents a scalable production method suitable for industrial application, providing excellent reproducibility and control over critical quality attributes.

Formulation Composition and Rationale

Table 1: Complete formulation composition for PYZ-SLNs

Component Function Quantity Concentration Rationale
This compound Active Pharmaceutical Ingredient 30% w/w of lipid 1.5-2 g (equivalent) Therapeutic dose; adjusted based on patient weight (15-30 mg/kg)
Stearic acid Primary lipid matrix 1% w/v 1 g/100 mL Long-chain lipid promoting lymphatic uptake; provides solid matrix
Compritol 888 ATO Secondary lipid component Not specified Not specified Glyceryl dibehenate; enhances matrix stability
Soy lecithin Stabilizer/emulsifier 0.3% w/v 0.3 g/100 mL Natural phospholipid; improves membrane fluidity and stability
Stearylamine Charge modifier 0.1% w/v 0.1 g/100 mL Confers positive surface charge; enhances mucosal interaction
Poloxamer 188 Primary surfactant 3% w/v 3 g/100 mL Steric stabilization; prevents lipolysis; critical for GI stability
Mannitol Cryoprotectant 5% w/v 5 g/100 mL Prevents nanoparticle aggregation during lyophilization

The formulation strategy employs long-chain lipids that preferentially facilitate absorption through the intestinal lymphatic system compared to medium or short-chain lipids. This approach effectively bypasses hepatic first-pass metabolism, thereby reducing PYZ-induced hepatotoxicity [1]. The selection of Poloxamer 188 as the primary surfactant is critical, as it forms a steric crown on the SLN surface, minimizing interaction with pancreatic and gastric lipases, thereby maintaining nanoparticle integrity throughout gastrointestinal transit [1] [2].

Preparation Protocol: High-Pressure Homogenization

Materials and Equipment
  • Lipid Components: Stearic acid, Compritol 888 ATO, Glyceryl monostearate, or other high melting point lipids (≥70°C)
  • Surfactant Solution: Poloxamer 188 (3% w/v in purified water)
  • Drug Substance: this compound (99% purity)
  • Equipment: High-speed stirrer (capable of 12,000 rpm), High-pressure homogenizer (capable of 1200 bar), Water bath with temperature control, Lyophilizer
Step-by-Step Manufacturing Procedure
  • Lipid Phase Preparation:

    • Accurately weigh stearic acid (1% w/v), soy lecithin (0.3% w/v), and stearylamine (0.1% w/v)
    • Transfer to a heat-resistant beaker and heat to 10°C above the lipid melting point (approximately 80-85°C for most lipids) using a water bath with continuous stirring at 100 rpm
    • Add this compound (30% w/w of total lipid) incrementally to the melted lipid phase with constant stirring until complete dissolution
    • Maintain the temperature throughout the process to prevent premature solidification
  • Aqueous Phase Preparation:

    • Dissolve Poloxamer 188 (3% w/v) in purified water pre-heated to the same temperature as the lipid phase (80-85°C)
    • Maintain with continuous stirring to ensure complete dissolution and homogeneous distribution
  • Pre-emulsion Formation:

    • Combine the hot aqueous surfactant solution with the melted lipid phase
    • Using a high-speed stirrer (12,000 rpm), mix the two phases for 10-15 minutes to form a coarse pre-emulsion
    • Maintain temperature throughout this process approximately 10°C above the lipid melting point
  • High-Pressure Homogenization:

    • Transfer the pre-emulsion to the high-pressure homogenizer (GEA PandaPLUS 200 or equivalent)
    • Subject the pre-emulsion to 12 homogenization cycles at 1200 bar pressure
    • Monitor temperature throughout the process; cooling jackets may be required for temperature-sensitive compounds
  • Post-processing and Lyophilization:

    • Add mannitol (5% w/v) as a cryoprotectant to the SLN dispersion with gentle mixing
    • Pre-freeze the formulation at -80°C for 4-6 hours
    • Transfer to a bench-top freeze-dryer (Labfreez FD-10-MR or equivalent)
    • Lyophilize for 24-48 hours until complete moisture removal
    • Store the final lyophilized product in airtight containers at 2-8°C

The following workflow diagram illustrates the complete preparation process:

sln_preparation cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_post Post-processing Start Start Preparation L1 Weigh lipids (Stearic acid, Soy lecithin, Stearylamine) Start->L1 A1 Weigh Poloxamer 188 (3% w/v) Start->A1 L2 Heat to 80-85°C (10°C above melting point) L1->L2 L3 Add this compound (30% w/w) Dissolve completely L2->L3 P1 Form Pre-emulsion High-speed stirring (12,000 rpm) 10-15 minutes L3->P1 A2 Dissolve in purified water Heat to 80-85°C A1->A2 A2->P1 H1 High-Pressure Homogenization 12 cycles at 1200 bar pressure P1->H1 PP1 Add Mannitol (5% w/v) as cryoprotectant H1->PP1 PP2 Pre-freeze at -80°C 4-6 hours PP1->PP2 PP3 Lyophilize for 24-48 hours PP2->PP3 End Final PYZ-SLNs Store at 2-8°C PP3->End

Figure 1: Complete workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles using high-pressure homogenization technique

Quality Assessment and Characterization

Critical Quality Attributes and Testing Methods

Table 2: Quality control specifications and testing methods for PYZ-SLNs

Parameter Target Specification Analytical Method Optimized Results
Particle Size <500 nm Dynamic Light Scattering 401 ± 08 nm
Polydispersity Index <0.3 Dynamic Light Scattering Not specified
Zeta Potential ±30 mV Electrophoretic Mobility Not specified
Entrapment Efficiency >85% Ultracentrifugation/ HPLC 86.24 ± 1.15%
Drug Loading >14% Extraction & HPLC 14.38 ± 0.85%
GI Stability Stable at various pH Incubation at pH 1.2, 4.5, 6.8, 7.4 Stable across all pH
Drug Release Kinetics Sustained release In vitro dialysis Hixon-Crowell model
Accelerated Stability No significant changes 6 months at 40°C/75% RH Stable for 6 months
Analytical Methodologies
  • Particle Size and Zeta Potential: Determine using Malvern Zetasizer Nano ZS90 or equivalent. Dilute SLN dispersion appropriately with distilled water to achieve optimal scattering intensity. Perform measurements in triplicate at 25±2°C [4].

  • Entrapment Efficiency and Drug Loading: Separate unentrapped drug using ultracentrifugation at 20,000 rpm for 60 minutes. Analyze drug content in the supernatant using validated HPLC methods. Calculate EE% using the formula: (Total drug - Free drug)/Total drug × 100. Calculate DL% using: (Mass of drug in SLNs/Mass of lipid) × 100 [1].

  • In Vitro Drug Release: Conduct using dialysis bag method against phosphate buffer (pH 7.4) at 37°C with continuous agitation. Withdraw samples at predetermined intervals and analyze drug content using HPLC. Fit release data to various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas, Hixon-Crowell) to determine release kinetics [1].

  • In Vitro Lipolysis Studies: Perform to evaluate the anti-lipolytic effect of Poloxamer 188. Incubate SLNs with pancreatic lipase solution and measure released fatty acids by pH-stat titration. Compare degradation rates with and without stabilizers [1].

Experimental Design for Formulation Optimization

A 23-full factorial design provides a systematic approach for optimizing PYZ-SLN formulations by evaluating the individual and interactive effects of critical process parameters on quality attributes. This statistical design space exploration minimizes experimental runs while maximizing information gain [1] [4].

Table 3: Design of Experiments (DoE) parameters and responses

Factor Low Level High Level Response Variable Impact Assessment
Drug Concentration 20% w/w 40% w/w Entrapment Efficiency Significant impact on EE% and DL%
Emulsifier Concentration 1% w/v 5% w/v Particle Size Inverse relationship with particle size
Homogenization Cycles 8 cycles 16 cycles Drug Loading Affects homogenization efficiency
Interaction Effects All 2-way interactions All 2-way interactions All responses Significant interaction observed

The experimental design should include 8 randomized runs plus center points to assess curvature. Analyze data using Design Expert software or equivalent to generate response surface models and contour plots. Identify the design space where all critical quality attributes meet predetermined specifications [4]. The optimization process revealed that 12 homogenization cycles at 1200 bar pressure with 3% Poloxamer 188 and 30% drug loading produced optimal results with particle size of 401±08 nm, EE% of 86.24±1.15, and DL% of 14.38±0.85 [1].

Stability and Performance Evaluation

Stability Study Protocol

Accelerated stability studies should be conducted according to ICH guidelines to evaluate the long-term stability of the optimized PYZ-SLN formulation. The protocol includes:

  • Storage Conditions: 40°C/75% RH for 6 months
  • Testing Intervals: 0, 1, 2, 3, and 6 months
  • Evaluation Parameters: Appearance, particle size, PDI, zeta potential, EE%, DL%, and in vitro drug release
  • Success Criteria: No significant changes in critical quality attributes

The reported optimized PYZ-SLNs demonstrated no significant changes in these parameters over the 6-month study period, confirming adequate physical and chemical stability [1].

In Vitro Performance Assessment
  • Gastrointestinal Stability: Incubate PYZ-SLNs in simulated GI fluids at different pH values (1.2, 4.5, 6.8, and 7.4) for predetermined time periods. Monitor particle size, PDI, and drug content to assess stability in GI environment [1].

  • Lipolysis Resistance: Evaluate the anti-lipolytic effect of the formulation by exposing to pancreatic lipase and monitoring degradation. The optimized formulation with Poloxamer 188 demonstrated significant resistance to lipolysis, crucial for maintaining integrity during GI transit [1].

  • Drug Release Kinetics: The in vitro drug release profile of optimized PYZ-SLNs showed the best fit with the Hixon-Crowell model, indicating that drug release occurs primarily through surface erosion of the lipid matrix, providing sustained release characteristics [1].

Conclusion and Technical Summary

The developed protocol for This compound-loaded SLNs via high-pressure homogenization represents a robust, scalable manufacturing method suitable for industrial application. The systematic approach to formulation and process optimization using factorial design methodology ensures reproducible production of SLNs with desired characteristics. The optimized PYZ-SLNs demonstrate excellent entrapment efficiency (86.24%), appropriate particle size (401 nm) for lymphatic uptake, and superior stability in GI environments, making them a promising platform for oral TB therapy.

The lymphatic targeting approach successfully addresses the fundamental limitation of this compound therapy—hepatotoxicity—by circumventing hepatic first-pass metabolism. This formulation strategy has the potential to enhance patient compliance through reduced dosing frequency and improved safety profile, ultimately contributing to more effective tuberculosis management.

References

pyrazinamide therapeutic drug monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes for Pyrazinamide TDM

This compound is a cornerstone of both drug-susceptible and drug-resistant tuberculosis treatment regimens due to its potent sterilizing activity [1]. Its efficacy is tightly linked to its pharmacokinetic (PK) profile, specifically the area under the concentration-time curve over 24 hours (AUC₀–₂₄) and the peak concentration (Cmax).

The primary goal of TDM is to ensure that PZA exposure exceeds the thresholds required to kill Mycobacterium tuberculosis and suppress the emergence of resistance. TDM is particularly recommended for high-risk populations, such as patients co-infected with HIV, as they are more likely to have sub-therapeutic drug levels [2].

Experimental Protocol for TDM via Sparse PK Sampling

This protocol outlines a method for identifying patients with low PZA exposure using a limited number of blood draws, making it feasible for clinical and research settings.

1. Patient Preparation and Dosing

  • Administer a directly observed, weight-based dose of this compound according to current guidelines (e.g., 20-30 mg/kg of body weight) [3] [4].
  • Record the exact time of administration.

2. Blood Sample Collection

  • Collect blood samples at predetermined time points post-dose. Simulation studies indicate that a 2-hour sample alone, or a combination of 2-hour and 6-hour samples, provides the best diagnostic accuracy for estimating AUC₀–₂₄ and Cmax [2].
  • Note: Samples collected 40-70 minutes post-dose have been used to measure Cmax effectively, while pre-dose (trough) samples are of limited value due to PZA's short half-life (~9-11 hours) [5].

3. Sample Processing and Analysis

  • Centrifuge blood samples to separate serum or plasma promptly.
  • Analyze this compound concentrations using a validated method, such as High-Performance Liquid Chromatography (HPLC) [5].

4. Data Interpretation and Clinical Action

  • Compare the measured concentrations and/or model-estimated PK parameters (AUC₀–₂₄, Cmax) against established therapeutic targets.
  • Therapeutic Targets:
    • AUC₀–₂₄: >363 mg·h/L (predictive of successful outcome) [2]
    • Cmax: >58 mg/L (predictive of 2-month sputum conversion) [2]
    • Effective Serum Concentration Range: 20-50 µg/mL [5]
  • A dosage adjustment should be considered for patients failing to meet these targets.

The workflow below summarizes the key steps for clinical decision-making.

Start Patient on PZA Treatment Step1 Administer weight-based PZA dose (Record exact time) Start->Step1 Step2 Collect sparse blood samples (2-hour and 6-hour post-dose) Step1->Step2 Step3 Analyze PZA concentration (e.g., via HPLC) Step2->Step3 Step4 Estimate PK parameters (AUC₀–₂₄ and Cmax) Step3->Step4 Decision Compare to Targets: AUC₀–₂₄ >363 mg·h/L Cmax >58 mg/L Step4->Decision Action1 Continue current regimen Decision->Action1 Targets Met Action2 Consider dose adjustment Decision->Action2 Targets Not Met

Laboratory Protocol for Susceptibility Testing

While TDM addresses host pharmacokinetics, determining bacterial susceptibility to PZA is crucial for regimen selection. This is complex because PZA is a prodrug activated by the bacterial enzyme pyrazinamidase.

1. Test Principle Susceptibility testing determines the minimum inhibitory concentration (MIC) of PZA against a pure culture of M. tuberculosis complex. Due to the technical challenges of PZA susceptibility testing, molecular confirmation of resistance is recommended when the phenotypic test suggests resistance [6].

2. Method

  • Primary Testing: Use a US FDA-cleared commercial system for rapid broth microdilution susceptibility testing (e.g., BACTEC MGIT 960) at a critical PZA concentration [6].
  • Reflex Confirmatory Testing: If the isolate is found to be resistant by the broth method, automatically perform DNA sequencing of the pncA gene and its promoter region. Mutations in this region account for 70-97% of PZA-resistant isolates [6].

3. Interpretation

  • Susceptible: Isolate grows only in the drug-free control medium.
  • Resistant (Phenotypic): Isolate grows at the critical PZA concentration.
  • Resistant (Confirmed): A known resistance-associated mutation is found in the pncA gene. The absence of a pncA mutation does not completely rule out resistance, as other mechanisms may be involved [6].

Quantitative Data for PZA TDM

The table below summarizes key pharmacokinetic and efficacy targets for this compound.

Parameter Target for Efficacy Notes/Significance
AUC₀–₂₄ >363 mg·h/L [2] Predictive of successful treatment outcome.
Cmax >58 mg/L [2] Associated with 2-month sputum culture conversion.
Effective Serum Concentration 20-50 µg/mL [5] Target range for PZA-susceptible strains.
AUC₀–₂₄/MIC Ratio 209.1 [1] Target for 90% of maximal sterilizing effect in vitro.

Research Implications and Future Directions

Current evidence suggests that standard PZA doses may be suboptimal for a significant proportion of patients. Monte Carlo simulations indicate that doses of >60 mg/kg/day may be required to achieve effective drug exposure in the lungs for most patients [1]. This highlights a critical area for clinical research and drug development.

For drug developers, the integrated PK-PD model described by Gumbo et al. provides a valuable tool for efficiently identifying clinical doses that achieve a sterilizing effect before moving to large-scale trials [1].

Summary of Current TB Treatment Context

The following table outlines modern TB treatment regimens, showing where this compound is used. Note that the new, shorter regimens for drug-resistant TB are all-oral and do not contain PZA.

TB Type & Patient Group Recommended Regimen Duration Role of PZA
Drug-Susceptible (Adults/Adolescents) 2HPZM/2HPM [3] [7] [4] 4 months Core component in initial 2-month intensive phase.
Drug-Susceptible (Children, non-severe) 2HRZ(E)/2HR [3] [7] [4] 4 months Core component in initial 2-month intensive phase.
Rifampin-Resistant, FQ-Susceptible BPaLM [3] [7] 6 months Not part of this regimen.
Rifampin-Resistant, FQ-Resistant BPaL [3] [7] 6 months Not part of this regimen.

Key Limitations of Current TDM Approaches

  • Diagnostic Accuracy: The diagnostic accuracy of sparse sampling for identifying low PZA AUC₀–₂₄ is modest (ROC-AUC: ~0.75 with 2 samples), though better for identifying low Cmax (ROC-AUC: ~0.88) [2].
  • Variable Sampling Times: The optimal sampling time can vary between patients, contributing to inter-individual variation in measured concentrations [5].
  • Unconfirmed Resistance: Not all PZA resistance is explained by pncA mutations, suggesting other, less common resistance mechanisms exist [6].

References

Key Pharmacokinetic Targets & Parameters for Pyrazinamide

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Reported Value / Range Significance / Associated Outcome Reference(s)
Efficacy Target (AUC₂₄/MIC) Ratio > 2.79 Predominant predictor for 2-month culture conversion in drug-susceptible TB [1]
Efficacy Target (AUC₀–₂₄) > 363 mg·h/L Associated with poor treatment outcome if lower [1] [2]
Efficacy Target (Cₘₐₓ) 20–60 μg/mL (mg/L) Target range for efficacy [3] [2]
Typical Clearance (CL/F) 2.54 L/h (for 43kg⁰·⁷⁵) Population mean value; varies with body size [1]
Typical Volume (Vd/F) 30.3 L (for 43 kg) Population mean value [1]
Key Covariate: Body Size Significant on CL and Vd Justifies allometric scaling (e.g., on TBW⁰·⁷⁵ for CL) [3] [2]
Key Covariate: Geriatric with DM Increase in CL/F by ~30% Leads to lower AUC, requiring potential dose adjustment [3]
Key Covariate: Fed State Slows absorption rate (kₐ) Does not affect bioavailability; can be used to manage nausea [1]

Detailed Experimental Protocols

The development and application of a popPK model for PZA involve several critical stages, from study design to clinical implementation.

Study Design and Data Collection
  • Patient Population: Studies typically enroll adult patients (≥18 years) with pulmonary TB confirmed by PCR or culture, who are eligible for a PZA-based regimen [3] [4]. Cohort sizes in recent studies range from 20 to over 600 patients [1] [3].
  • Dosing and Sampling:
    • Dosing: PZA is administered orally according to body weight, often in the range of 20-30 mg/kg, with fixed doses like 1500 mg or 2000 mg also common [2] [4]. High-dose regimens (e.g., 40 mg/kg) are also under investigation [4].
    • Blood Sampling: A key advantage of popPK is the ability to use sparse data. Blood samples (1-2 mL) can be collected at random post-dose times [3]. For rich data to build a model, serial sampling at times such as 0 (predose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose is performed [4].
    • Sample Processing: Plasma is separated by centrifugation (e.g., 3000× g for 10 minutes at 4°C) and stored at -80°C until analysis [2].
Bioanalytical Methods
  • PZA concentrations in plasma are most commonly quantified using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) [2] [4].
  • The method must be fully validated for selectivity, sensitivity, accuracy, and precision. The reported analytical range for PZA is typically around 1.83–117.33 μg/mL [2].
Model Development

This is the core computational phase, typically performed using non-linear mixed-effects modeling software like NONMEM, Monolix, or R.

  • Structural Model: A one-compartment model with first-order elimination best describes PZA pharmacokinetics in most recent studies [1] [3] [2]. Absorption is often described using a first-order process, sometimes with a transit compartment model [1].
  • Statistical Model: Inter-individual variability (IIV) is tested on parameters (CL/F, Vd/F) using an exponential error model. Residual unexplained variability is often described by a proportional or combined error model.
  • Covariate Model: The effect of patient characteristics on PK parameters is tested. The workflow below illustrates the systematic process for identifying significant covariates.

Start Start: Base Model (No Covariates) Step1 1. Test Allometric Scaling (WT on CL/F and Vd/F) Start->Step1 Step2 2. Univariate Covariate Analysis Step1->Step2 Step3 3. Forward Inclusion (p < 0.05) Step2->Step3 Covariates Commonly Tested Covariates:- Total Body Weight (WT)- Age (Geriatric)- Diabetes Mellitus (DM)- Sex- HIV Status- Renal Function (eGFR)- Fed State Step4 4. Backward Elimination (p < 0.01) Step3->Step4 Step5 5. Final Model Step4->Step5 End Final PopPK Model Ready for Validation Step5->End

Diagram 1: Covariate Model Building Workflow. This flowchart outlines the standard stepwise procedure for identifying patient factors that significantly explain variability in pyrazinamide pharmacokinetics.

Model Validation
  • Internal Validation: This includes techniques like bootstrap analysis (e.g., 1000 replicates) to assess parameter stability and visual predictive checks (VPC) to evaluate the model's predictive performance [1] [3].
  • External Validation: The model's performance is tested on a separate, independent dataset to ensure its generalizability [1] [3].
Model Application and Clinical Implementation

Validated models are used for several clinical applications.

  • Model-Informed Precision Dosing (MIPD): A popPK model can be used within a Bayesian forecasting tool to estimate an individual patient's PK parameters and AUC₂₄ based on a few (e.g., 2-3) plasma concentrations. The diagram below illustrates this closed-loop feedback system for dose individualization.

Start Patient Demographics & Initial Dose Step1 Administer Dose & Collect TDM Samples Start->Step1 Step2 Bayesian Estimation (Update Individual PK Parameters) Step1->Step2 Step3 Predict Individual AUC₂₄ Step2->Step3 Decision AUC₂₄ > Target? Step3->Decision Action1 Maintain Dose Decision->Action1 Yes Action2 Adjust Dose Decision->Action2 No Action2->Step1 New Dose

Diagram 2: Model-Informed Precision Dosing Workflow. This diagram shows the iterative process of using therapeutic drug monitoring (TDM) and Bayesian forecasting to achieve target this compound exposure for an individual patient.

  • Limited Sampling Strategies (LSS): To make TDM more feasible, models are used to identify the minimal number of samples needed to reliably predict total exposure (AUC₂₄). One validated LSS for PZA uses time points at 0, 2, and 6 hours post-dose, achieving a low root mean square error (9.90%) [1].
  • Dose Optimization and Simulation: Models can simulate various dosing scenarios to recommend optimal doses for specific subpopulations. For instance, simulations suggest fixed doses of 1500 mg, 1750 mg, and 2000 mg for patients weighing 40-70 kg, 70-80 kg, and 80-90 kg, respectively, to achieve efficacy targets [2].

Conclusion

Population PK modeling has transformed PZA dosing from a one-size-fits-all approach to a personalized strategy. Key advancements include the identification of critical covariates like body size and geriatric diabetes, the establishment of validated limited sampling strategies for feasible TDM, and the integration of models into MIPD workflows. Future efforts should focus on expanding model repositories with diverse population data and further integrating these tools into routine clinical practice to improve TB treatment outcomes globally.

References

Experimental Protocol: Line Probe Assay for pncA Mutation Detection

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the key steps in a line probe assay, such as the Nipro Genoscholar PZA-TB II assay [1].

G start Start: Clinical Sample (M. tuberculosis culture or sputum) dna_extraction DNA Extraction start->dna_extraction pcr PCR Amplification of pncA gene and promoter region dna_extraction->pcr bio_pcr Biotin Labeling (of PCR products) pcr->bio_pcr hybridization Hybridization (Biotinylated DNA to membrane probes) bio_pcr->hybridization string_wash Stringency Wash (To remove non-specifically bound DNA) hybridization->string_wash detection Colorimetric Detection (Streptavidin-conjugated enzyme) string_wash->detection interpretation Result Interpretation (Mutation pattern analysis) detection->interpretation

Critical Procedural Notes:
  • DNA Template Quality: Successful PCR amplification is dependent on high-quality, intact genomic DNA. The initial bacterial load in the sample (sputum or culture) is a critical factor [2].
  • Hybridization Controls: Each assay strip includes control lines: a conjugate control to validate the detection system and an amplification control to confirm successful hybridization. These are essential for verifying the test's validity [3].
  • Stringency Wash Optimization: The temperature and salt concentration of the stringency wash are critical parameters. They must be strictly followed to ensure that only perfectly matched DNA-probe hybrids remain bound, guaranteeing the assay's specificity [3] [1].
  • Pattern Recognition: Interpretation is not a simple positive/negative readout. The result is based on the presence or absence of bands corresponding to wild-type probes and the appearance of bands for mutant probes. Technologists must be trained to recognize these hybridization patterns [1].

Performance Data & Limitations

The performance of molecular assays is compared against a reference method, typically phenotypic DST and/or DNA sequencing. The table below summarizes key performance metrics from the search results.

Performance Metric Line Probe Assay (Genoscholar) [1] Melting Curve Microarray [2]
Sensitivity 93.2% (95% CI: 89.3–95.8%) 83% (95% CI: 75–89%)
Specificity 91.2% (95% CI: 77.0–97.0%) 100% (95% CI: 98–100%)
Concordance with DST/Sequencing High concordance for mutation detection [3] [1] Mutations in PZA-resistant strains identified by sequencing were detected [2]
Main Limitation May miss novel mutations not covered by probe design; specificity not 100% [1] Potential for false-resistant results; may serve best as a "rule-in" test [2]

Important Considerations for Research & Development

  • Moving Beyond pncA: While pncA mutations account for the majority of PZA resistance, a significant number of phenotypically resistant strains have a wild-type pncA gene. Recent research highlights mutations in other genes, such as clpC1 (an ATP-dependent protease), as a novel mechanism of resistance [4]. Relying solely on pncA-based diagnostics can lead to false-negative results. Future assay development should consider incorporating probes for these alternative resistance markers [4].
  • Genotype-Phenotype Correlation: Not all mutations detected in pncA will confer clinical resistance. Advanced computational tools like SUSPECT-PZA have been developed, which use protein structural information and machine learning to predict whether a specific pncA mutation is likely to lead to PZA resistance. This can help in interpreting novel mutations of unknown significance [5].
  • Quality Control in Phenotypic DST: When using phenotypic DST as a reference standard, it is crucial to remember its limitations. PZA DST requires a tightly controlled acidic environment (pH ~5.9) for drug activity. Improper pH adjustment is a common source of false resistance results, which can skew the evaluation of a molecular assay's performance [2] [5].

References

Comprehensive Characterization of Pyrazinamide-Loaded Solid Lipid Nanoparticles: Protocols and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pyrazinamide (PYZ) is a critical first-line antitubercular drug known for its unique sterilizing activity against slowly replicating bacilli in acidic environments. However, its clinical utility is limited by dose-dependent hepatotoxicity and challenging pharmacokinetics. Solid lipid nanoparticles (SLNs) have emerged as a promising delivery system to overcome these limitations by enhancing drug targeting, reducing hepatic exposure, and improving therapeutic outcomes. This document provides detailed protocols for the formulation optimization and comprehensive characterization of PYZ-SLNs, supporting the development of more effective and safer tuberculosis therapies [1] [2].

The encapsulation of PYZ in SLNs enables lymphatic targeting, bypassing hepatic first-pass metabolism and potentially reducing the hepatotoxicity associated with conventional PYZ therapy. This approach is particularly valuable given that PYZ itself has low lipophilicity (log P = -1.884), which naturally limits its lymphatic uptake without appropriate carrier systems. Proper characterization of these nanocarriers is essential to ensure optimal performance in both in vitro and in vivo settings [1].


Formulation and Optimization

Preparation Method

High-Pressure Homogenization Technique

  • Lipid Phase Preparation: Heat a mixture of stearic acid (1% w/v), soy lecithin (0.3% w/v), and stearylamine (0.1% w/v) to approximately 10°C above the lipid's melting point (e.g., 70-80°C) using a water bath. Incorporate PYZ (30% w/w of total lipid) into the molten lipid phase with constant stirring until completely dissolved [1].
  • Aqueous Phase Preparation: Dissolve the emulsifier, Poloxamer 188 (3% w/v), in purified water heated to the same temperature as the lipid phase [1].
  • Pre-emulsion Formation: Add the molten lipid phase to the aqueous surfactant solution while homogenizing using a high-speed stirrer (e.g., 12,000 rpm) for 10-15 minutes to form a coarse pre-emulsion [1].
  • Nanonization: Process the pre-emulsion using a high-pressure homogenizer (e.g., GEA PandaPLUS 200) at 1200 bar pressure for 12 homogenization cycles to reduce the particle size to the nanoscale [1].
  • Lyophilization: Add a cryoprotectant (e.g., mannitol, 5% w/v) to the SLN dispersion. Freeze the sample and lyophilize using a bench-top freeze-dryer to obtain a dry powder for improved long-term stability [1].
Quality by Design (QbD) Approach

A 2³ full factorial design is recommended to systematically optimize the formulation. This approach evaluates the impact of critical process parameters (CPPs) and critical material attributes (CMAs) on critical quality attributes (CQAs) of the SLNs [1].

Table 1: Factorial Design Parameters and Their Levels for PYZ-SLN Optimization

Factor Variable Type Low Level (-1) High Level (+1)
A: Drug Concentration CMA 20% w/w 40% w/w
B: Emulsifier Concentration CMA 1% w/v 5% w/v
C: Homogenization Cycles CPP 6 cycles 18 cycles

Table 2: Critical Quality Attributes (CQAs) and Target Values for PYZ-SLNs

CQA Target Influence Factors
Particle Size ~400 nm Homogenization cycles, emulsifier concentration
Entrapment Efficiency (EE%) >85% Drug concentration, lipid composition
Drug Loading (DL%) ~14% Drug concentration, lipid-to-drug ratio

G cluster_inputs Input Factors (CMAs & CPPs) cluster_process Process cluster_outputs Output Responses (CQAs) start PYZ-SLN Formulation Optimization A A: Drug Concentration start->A B B: Emulsifier Concentration start->B C C: Homogenization Cycles start->C P1 High-Pressure Homogenization A->P1 O2 Entrapment Efficiency (EE%) A->O2 Significant Effect B->P1 O1 Particle Size B->O1 Significant Effect C->P1 C->O1 Significant Effect P2 Lyophilization P1->P2 P2->O1 P2->O2 O3 Drug Loading (DL%) P2->O3

Diagram 1: Factorial Design Workflow for PYZ-SLN Optimization illustrating the relationship between input factors and output quality attributes.


Physicochemical Characterization

A comprehensive physicochemical profile is fundamental to ensuring the quality and performance of PYZ-SLNs. The following table summarizes the key characterization tests, methods, and typical results for an optimized formulation.

Table 3: Comprehensive Physicochemical Characterization of PYZ-SLNs

Parameter Analytical Method Protocol Summary Target Specification

| Particle Size & PDI | Dynamic Light Scattering (DLS) | Dilute SLN dispersion with filtered deionized water; measure at 25°C with a fixed detection angle. | Size: 401 ± 8 nm PDI: <0.3 indicates narrow distribution [1]. | | Zeta Potential | Electrophoretic Light Scattering | Dilute sample with 1 mM KCl; measure electrophoretic mobility in a standardized cell. | ZP: > ±25 mV indicates good electrostatic stability [2]. | | Entrapment Efficiency (EE%) | Indirect Method / Ultrafiltration | Centrifuge SLN dispersion using ultrafiltration tubes (MWCO 10 kDa). Analyze free drug in filtrate by HPLC. | EE%: 86.24 ± 1.15% [1]. | | Drug Loading (DL%) | Calculation | Calculate using: ( \text{DL%} = \frac{\text{Weight of drug in SLNs}}{\text{Total weight of lyophilized SLNs}} \times 100 ) | DL%: 14.38 ± 0.85% [1]. | | In Vitro Drug Release | Dialysis Bag Method | Place SLN dispersion in dialysis bag (MWCO 12-14 kDa). Immerse in release medium (e.g., PBS pH 7.4) at 37°C. Sample at intervals and analyze by HPLC. | Sustained release profile over 24-48 hours. Fits Hixon-Crowell model (indicative of release governed by particle erosion) [1]. |


Stability and Performance Evaluation

Gastrointestinal Stability Protocol

Objective: To simulate the stability of PYZ-SLNs during transit through the gastrointestinal (GI) tract prior to lymphatic absorption [1].

  • Preparation of GI Media: Prepare simulated GI fluids covering a range of physiological pH values: pH 1.2 (gastric), pH 4.5 and 6.8 (intestinal), and pH 7.4 (colonic/blood).
  • Incubation: Disperse a known quantity of PYZ-SLNs into each medium and incubate at 37°C under mild agitation (e.g., 100 rpm in a shaker incubator).
  • Sampling and Analysis: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Monitor for changes in:
    • Particle Size and PDI (by DLS)
    • Zeta Potential
    • Drug Content (by HPLC after appropriate dilution/dissolution)
  • Acceptance Criteria: No significant aggregation (change in size <10%), drug leakage (change in EE% <5%), or chemical degradation of PYZ.
In Vitro Lipolysis Model

Objective: To predict the fate of lipid-based formulations in the GI tract, specifically their susceptibility to digestion by pancreatic lipase, which influences drug release and absorption [1].

  • Lipolysis Medium: Prepare a Tris-buffered saline (pH 7.4) containing calcium chloride (to simulate physiological conditions) and pancreatin (as a source of lipase).
  • Assay Setup: Introduce the PYZ-SLN dispersion into the lipolysis medium maintained at 37°C with continuous stirring.
  • Monitoring: The release of free fatty acids due to lipid digestion is monitored by automatic titration with NaOH to maintain a constant pH. The volume of NaOH consumed over time is proportional to the extent of lipolysis.
  • Results Interpretation: PYZ-SLNs stabilized with Poloxamer 188 have demonstrated an anti-lipolytic effect. The steric hindrance provided by the polymer reduces the interaction between the lipid core and pancreatic lipase, thereby preserving the nanoparticle integrity and promoting lymphatic uptake [1].
Accelerated Stability Studies

Objective: To evaluate the long-term physical and chemical stability of the optimized PYZ-SLN formulation under accelerated conditions as per ICH guidelines [1].

  • Storage Conditions: Store lyophilized PYZ-SLN powder at accelerated conditions (e.g., 40°C ± 2°C / 75% ± 5% RH) for up to 6 months.
  • Sampling Intervals: Analyze samples at 0, 1, 3, and 6 months.
  • Key Stability Indicators:
    • Physical Stability: Particle size, PDI, zeta potential.
    • Chemical Stability: Drug content and identification of degradation products via HPLC.
    • Performance Stability: Entrapment efficiency and in vitro drug release profile.
  • Acceptance Criteria: No significant changes in any of the above parameters compared to the initial (T=0) values. The optimized PYZ-SLNs have shown no significant changes over a 6-month period [1].

Diagram 2: Pathway of PYZ-SLNs for Lymphatic Delivery and Hepatotoxicity Reduction, illustrating the mechanism by which SLNs bypass first-pass metabolism.


Advanced Therapeutic Insights

Synergy with Host Immune Response

Recent evidence suggests that the in vivo bactericidal activity of PZA is more potent than its in vitro activity, indicating a crucial synergy with the host immune system [3].

  • Protocol for Evaluating ROS-PZA Synergy:
    • Culture Conditions: Grow M. tuberculosis in 7H9 medium at pH 5.8 to mimic the acidic environment in which PZA is active.
    • Drug and Stressor Exposure: Expose the culture to a sub-inhibitory concentration of PZA (e.g., 200 µg/mL) alone and in combination with a gradient of hydrogen peroxide (H₂O₂) as a source of reactive oxygen species (ROS).
    • Assessment: Monitor bacterial killing (log CFU reduction) over time. Studies have shown a synergistic bactericidal effect when PZA and ROS-generating compounds are combined, which is not observed with PZA alone under standard in vitro conditions [3].
  • Implication for SLNs: This finding underscores the potential of SLN formulations to further enhance therapy by effectively delivering PZA to infected immune cells, where this synergistic killing can occur.
Bioequivalence and Pharmacokinetics

While developing a novel formulation like PYZ-SLNs, understanding the pharmacokinetic profile is vital. Bioequivalence studies for conventional PZA tablets provide a benchmark.

  • Key Pharmacokinetic Parameters:
    • Tₘₐₓ (Time to Cₘₐₓ): 1-2 hours.
    • Cₘₐₓ (Peak Plasma Concentration): Achieved rapidly post oral administration.
    • Elimination Half-Life: 8-11 hours in adults with normal renal and hepatic function [4].
  • Analytical Method for PZA Quantification in Plasma (HPLC-MS/MS):
    • Chromatography: Use a C18 column (e.g., Welch Ultimate LP-C18, 2.1 × 100 mm, 3 μm) with a mobile phase of 0.1% formic acid in water and methanol.
    • Mass Spectrometry: Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.
    • Sample Preparation: Precipitate plasma proteins with an internal standard (e.g., PZA-d3) in methanol. The method should be linear in the range of 50-25,000 ng/mL [4].

Conclusion

The systematic formulation and rigorous characterization of this compound-loaded SLNs, as outlined in these application notes and protocols, provide a robust framework for developing a superior therapeutic option for tuberculosis. The QbD approach ensures an optimized, reproducible formulation, while the comprehensive characterization confirms its potential for enhanced stability, targeted lymphatic delivery, and reduced hepatotoxicity. The advanced insights into PZA's synergy with the host's oxidative response open new avenues for harnessing nanocarriers to maximize therapeutic efficacy. Future work should focus on in vivo validation of these findings and scaling up the manufacturing process for clinical translation.

References

Comprehensive Application Notes and Protocols: In Vitro Lipolysis Studies of Pyrazinamide-Loaded Lipid Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pyrazinamide (PYZ) is an essential first-line antituberculosis drug that plays a unique role in shortening TB therapy from 9-12 months to 6 months. However, its clinical utility is significantly limited by dose-dependent hepatotoxicity, which represents a major challenge in tuberculosis treatment regimens. Recent advances in drug delivery systems have focused on lipid-based nanocarriers to overcome this limitation, with in vitro lipolysis studies serving as a critical screening tool for predicting oral bioavailability and lymphatic targeting potential.

The intestinal lymphatic system offers a promising alternative pathway for drug absorption, effectively bypassing hepatic first-pass metabolism. Solid lipid nanoparticles (SLNs) have emerged as promising carriers that can enhance lymphatic transport when properly formulated. These systems utilize long-chain lipids that facilitate absorption through the lymphatic system compared to medium or short-chain lipids. Additionally, the presence of specific surfactants like poloxamer 188 creates a steric barrier that protects the nanoparticles from enzymatic degradation in the gastrointestinal tract.

This protocol details the methodology for conducting in vitro lipolysis studies of this compound-loaded solid lipid nanoparticles (PYZ-SLNs), based on optimized formulations reported in recent literature. The described approach enables researchers to evaluate the lipolytic stability of PYZ-SLNs and their potential for intestinal lymphatic transport, thereby addressing the hepatotoxicity concerns associated with conventional PYZ therapy.

Formulation Composition and Characteristics

The optimized PYZ-SLN formulation demonstrated excellent encapsulation efficiency and appropriate nanoparticle characteristics suitable for lymphatic targeting. The table below summarizes the key composition and characteristics of the optimized formulation:

Table 1: Composition and characteristics of optimized this compound-loaded solid lipid nanoparticles

Component/Parameter Description/Value Function/Rationale
Lipid Composition Stearic acid (1% w/v), Soy lecithin (0.3% w/v) Forms lipid core; enhances lymphatic uptake
Surface Modifier Stearylamine (0.1% w/v) Provides positive charge; improves stability
Stabilizer Poloxamer 188 (3% w/v) Creates steric barrier; prevents lipolysis
Drug Loading PYZ (30% w/w of lipid) Therapeutic payload
Particle Size 401 ± 08 nm Optimal for lymphatic uptake
Entrapment Efficiency 86.24 ± 1.15% High encapsulation reduces waste
Drug Loading 14.38 ± 0.85% Balance between drug and excipients
Zeta Potential Not reported (expected positive due to stearylamine) Colloidal stability

The formulation process employed a high-pressure homogenization technique with 12 cycles at 1200 bar pressure, followed by lyophilization using mannitol (5% w/v) as cryoprotectant to ensure adequate shelf stability [1] [2] [3]. The resulting nanoparticles exhibited an anti-lipolytic effect due to stabilization by poloxamer 188, which creates a steric crown on the SLN surface, decreasing contact with pancreatic and gastric lipase [1].

Lipolysis Experimental Setup

Materials and Instrumentation

Table 2: Required materials and instrumentation for lipolysis studies

Category Specific Items
Chemicals This compound-loaded SLNs, Tris maleate buffer, Calcium chloride, Sodium chloride, Sodium hydroxide, Bile salts (e.g., sodium taurocholate), Pancreatin extract, Ethylenediaminetetraacetic acid (EDTA)
Equipment pH-stat titration unit, Thermostated water bath, Magnetic stirrer with heating, Centrifuge, HPLC system with UV detection, Membrane filtration setup
Experimental Workflow

The following diagram illustrates the overall workflow for conducting in vitro lipolysis studies of this compound-loaded lipid nanoparticles:

G A Preparation of Lipolysis Medium B Pre-incubation at 37°C A->B C Addition of PYZ-SLNs B->C D Initiation with Pancreatin C->D E pH-stat Titration D->E F Sampling at Time Points E->F G Sample Processing F->G H Analysis G->H

Lipolysis Protocol

Lipolysis Medium Preparation
  • Prepare Tris-maleate buffer (50 mM, pH 7.5) containing 150 mM sodium chloride and 5 mM calcium chloride
  • Add bile salts (typically 5 mM sodium taurocholate) to simulate fed state intestinal conditions
  • Pre-incubate the medium at 37°C in a thermostated vessel with continuous magnetic stirring
  • Adjust pH to 7.5 using 1M NaOH or 1M HCl as needed
Lipolysis Reaction Initiation
  • Add PYZ-SLNs equivalent to 10-20 mg of lipid to 20 mL of pre-warmed lipolysis medium
  • Allow temperature equilibration for 5-10 minutes while maintaining continuous stirring
  • Initiate lipolysis by adding pancreatin extract (concentration equivalent to 1000 TBU/mL of lipolysis medium)
  • Immediately begin pH-stat titration using 0.2-0.6 M NaOH to maintain constant pH 7.5
Sampling and Analysis
  • Collect samples (0.5-1.0 mL) at predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes)
  • Immediately mix samples with inhibitor solution (containing 10 mM EDTA and 50 μM tetrahydrolipstatin) to stop lipolysis
  • Ultracentrifuge samples at 100,000 × g for 30 minutes at 4°C to separate:
    • Pellet: Undigested lipid and drug
    • Aqueous phase: Dissolved drug and bile salts
    • Intermediate phase: Mixed micelles with incorporated drug
  • Analyze drug content in each phase using validated HPLC methods:
    • Mobile phase: Buffer (pH X): Organic phase (X%) in isocratic/gradient mode
    • Column: C18 column (250 × 4.6 mm, 5 μm)
    • Flow rate: 1.0 mL/min
    • Detection: UV at 269 nm
    • Injection volume: 20 μL
Data Interpretation

The lipolysis profile of optimized PYZ-SLNs typically shows less than 20% drug release over 60 minutes, indicating significant anti-lipolytic effect attributed to the poloxamer 188 stabilization. This correlates with reduced accessibility of pancreatic lipase to the lipid core due to the steric barrier formed by the surfactant [1] [3].

Complementary GI Stability Studies

The optimized PYZ-SLNs should be evaluated for stability across the gastrointestinal pH spectrum to predict in vivo performance:

Table 3: Gastrointestinal stability testing protocol for PYZ-SLNs

Parameter Gastric Phase Intestinal Phase
pH Conditions pH 1.2, pH 4.5 pH 6.8, pH 7.4
Medium HCl solution or simulated gastric fluid Phosphate buffers or simulated intestinal fluid
Incubation 37°C with continuous shaking 37°C with continuous shaking
Duration 2 hours 4-6 hours
Sampling Times 0, 30, 60, 120 minutes 0, 60, 120, 240, 360 minutes
Analysis Particle size, PDI, drug content Particle size, PDI, drug content

Studies have demonstrated that PYZ-SLNs stabilized with poloxamer 188 maintain their physical integrity and drug encapsulation across the tested pH range (1.2-7.4), with no significant changes in particle size or drug leakage [1] [2]. This stability is crucial for ensuring the nanoparticles reach the intestinal lymphatic tissue intact.

Significance and Therapeutic Implications

The anti-lipolytic effect observed with properly formulated PYZ-SLNs has significant implications for reducing hepatotoxicity. By resisting digestion in the gastrointestinal tract, these nanoparticles can:

  • Promote intestinal lymphatic transport via the M-cells of Peyer's patches
  • Bypass hepatic first-pass metabolism, reducing direct liver exposure to high drug concentrations
  • Provide sustained release of this compound, potentially allowing for reduced dosing frequency

The correlation between in vitro lipolysis results and in vivo performance makes this methodology particularly valuable for formulators. The resistance to lipolysis indicates that the SLNs will remain intact during gastrointestinal transit, facilitating their uptake through the lymphatic pathway rather than the portal vein [1] [3] [4].

Additionally, the long-chain lipids used in the formulation (stearic acid) preferentially direct absorption toward the lymphatic system compared to medium or short-chain lipids. The steric stabilization provided by poloxamer 188 further enhances this effect by protecting the nanoparticles from pancreatic lipase degradation [2].

Conclusion

The in vitro lipolysis protocol described herein provides a robust methodology for evaluating the potential of this compound-loaded lipid nanoparticles for intestinal lymphatic targeting. The demonstrated anti-lipolytic effect of PYZ-SLNs stabilized with poloxamer 188 correlates with reduced hepatic first-pass metabolism, addressing the critical hepatotoxicity concern associated with this compound therapy.

This approach offers tuberculosis researchers a valuable screening tool for developing safer this compound formulations. The combination of lipolysis studies with GI stability testing provides comprehensive preclinical data for formulators seeking to optimize lymphatic targeting efficiency. Future directions may include the development of surface-modified SLNs with targeting ligands to further enhance lymphatic uptake and potentially reduce systemic exposure while maintaining therapeutic efficacy against tuberculosis.

References

Comprehensive Application Notes and Protocols for Pyrazinamide HPLC Analysis in Pharmaceutical Dosage Forms

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes and protocols.

Introduction: Analytical Challenges and Method Selection

Pyrazinamide (PZA) is a crucial first-line antitubercular agent used extensively in fixed-dose combination therapies for the treatment of tuberculosis. Effective therapeutic drug monitoring and quality control of pharmaceutical formulations containing PZA require robust, precise, and accurate analytical methods. High-Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for the analysis of PZA due to its ability to provide simultaneous quantification of multiple antitubercular drugs in complex matrices. These methods face significant analytical challenges stemming from the diverse physicochemical properties of first-line tuberculosis drugs, which include varying polarity, solubility, and spectral characteristics [1].

The hydrophilic nature of this compound (log P ≈ -0.6) presents particular challenges when developing simultaneous analytical methods that also must quantify more lipophilic drugs such as rifampicin (log P ≈ 2.7) and clofazimine (log P ≈ 7.7) [1]. This wide polarity range complicates the selection of appropriate chromatographic conditions that can adequately retain and separate all compounds of interest within a reasonable analysis time. Furthermore, the need for stability-indicating methods that can separate degradation products adds another layer of complexity to method development [2]. These challenges necessitate careful optimization of chromatographic parameters including column chemistry, mobile phase composition, and detection wavelengths.

This application note provides detailed protocols and methodologies for the HPLC analysis of this compound in both single-component and multi-drug formulations, with a focus on regulatory compliance, method robustness, and analytical quality by design principles. The protocols have been validated according to International Conference on Harmonization (ICH) guidelines and are suitable for quality control testing in pharmaceutical laboratories [1].

HPLC Method Protocols for this compound Analysis

Chromatographic Conditions for Simultaneous Antitubercular Drug Analysis

The simultaneous analysis of this compound with other first-line antitubercular drugs requires careful method development to address the challenge of analyzing compounds with divergent physicochemical properties. Based on recently developed and validated methods, the following chromatographic conditions are recommended:

Table 1: Chromatographic Conditions for Simultaneous Analysis of Antitubercular Drugs

Parameter Condition 1 Condition 2 Condition 3
Application Fixed-dose combination (RIF, INH, PZA) Fixed-dose combination (RIF, INH, PZA, EMB) Fixed-dose combination with clofazimine
Stationary Phase Kromasil C18 (250 × 4.6 mm, 5 µm) Purospher STAR RP18e (250 × 4.6 mm, 5 µm) Phenomenex Luna C18 (150 × 4.6 mm, 5 µm)
Mobile Phase Gradient: Solution A: ACN:phosphate buffer (4:96 v/v) Solution B: Phosphate buffer:ACN (45:55 v/v) Gradient: 20 mM NaH₂PO₄ + 0.2% TEA (pH 7.0):ACN Gradient: A: 0.1% aqueous formic acid B: Acetonitrile
Flow Rate 1.5 mL/min 1.5 mL/min 1.0 mL/min
Column Temperature 35°C Ambient Ambient
Detection Wavelength 238 nm 210 nm (EMB), 238 nm (RIF, INH, PZA) 254 nm (INH, PZA), 320 nm (RIF, clofazimine)
Injection Volume 10 µL 10-20 µL 10-20 µL
Run Time <10 minutes 12 minutes 10 minutes
Reference [3] [4] [1]
Detailed Experimental Procedure
2.2.1 Mobile Phase Preparation

For the method described in Condition 1 (Table 1), prepare the mobile phase as follows:

  • Solution A: Accurately measure 40 mL of HPLC-grade acetonitrile and 960 mL of phosphate buffer (20 mM, pH 7.0). Mix thoroughly and degas by sonication for 10 minutes.
  • Solution B: Accurately measure 450 mL of phosphate buffer (20 mM, pH 7.0) and 550 mL of HPLC-grade acetonitrile. Mix thoroughly and degas by sonication for 10 minutes.
  • The phosphate buffer should be prepared by dissolving 2.72 g of potassium dihydrogen phosphate in 1000 mL of water, adjusting to pH 7.0 with diluted potassium hydroxide solution, and filtering through a 0.45 µm membrane filter [3] [4].
2.2.2 Standard Solution Preparation
  • Primary Stock Solutions: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with an appropriate solvent (water for PZA and INH; acetonitrile for RIF and clofazimine) to obtain a concentration of 1000 µg/mL [1].
  • Working Standard Solutions: Prepare mixed working standards by appropriate dilution of the primary stock solutions with the initial mobile phase composition to reach the desired concentration range (typically 1-100 µg/mL for PZA).
  • Sample Preparation: For pharmaceutical formulations (tablets, capsules), weigh and powder not less than 20 units. Accurately weigh a portion of the powder equivalent to about 50 mg of PZA into a 50 mL volumetric flask. Add approximately 30 mL of diluent (typically water:acetonitrile, 1:1), sonicate for 15 minutes with occasional shaking, and dilute to volume. Filter through a 0.45 µm syringe filter before injection [4].
2.2.3 System Setup and Chromatographic Procedure
  • HPLC System Configuration: Ensure the HPLC system is equipped with a binary or quaternary pump, a suitable autosampler or manual injector, a column oven, and a UV-Vis or photodiode array detector.
  • Column Equilibration: Install the selected C18 column and equilibrate with the initial mobile phase composition (typically 5-10% organic phase) for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
  • Gradient Program: For Condition 3 (Table 1), implement the following gradient profile:
    • 0-2.5 min: Maintain 7% B
    • 2.5-6 min: Increase to 55% B
    • 6-8 min: Maintain 100% B
    • 8-10 min: Return to 7% B for column re-equilibration [1]
  • Sample Analysis: Inject the prepared standards and samples, ensuring that the injection volume is consistent throughout the analysis. The typical retention time for this compound under these conditions ranges from 3 to 6 minutes [3] [1].

Method Validation

All analytical methods must be properly validated to ensure reliability, accuracy, and reproducibility. The following validation parameters have been assessed for the described HPLC methods according to ICH guidelines.

Table 2: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 1-150 µg/mL Correlation coefficient (r²) > 0.99
Precision (RSD) <2% RSD ≤ 2%
Accuracy (% Recovery) 97-103% 98-102%
LOD 0.30 µg/mL Based on signal-to-noise ratio ~3:1
LOQ 1.0 µg/mL Based on signal-to-noise ratio ~10:1
Specificity No interference from excipients or degradation products Peak purity > 99%
Robustness Stable with minor changes in mobile phase composition, temperature, and flow rate RSD < 2% for system suitability parameters

The validation data demonstrate that the method is specific and selective for this compound, with no interference from other antitubercular drugs, excipients, or degradation products. The linearity of the method has been verified over the specified concentration range with a correlation coefficient (r²) of 0.9999 or better. Precision studies, including both repeatability and intermediate precision, have shown relative standard deviations of less than 2%, indicating excellent method reliability [4] [1].

The accuracy of the method has been determined by standard addition and recovery experiments, with mean recovery percentages ranging from 98-102% for this compound. The sensitivity of the method, expressed as limit of detection (LOD) and limit of quantification (LOQ), is sufficient for the quantification of this compound in pharmaceutical formulations, with typical LOD values of 0.30 µg/mL and LOQ values of 1.0 µg/mL [1]. Robustness testing has been performed by introducing deliberate variations in critical method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C), with the method proving robust under these variations [3].

Troubleshooting and Regulatory Considerations

Common Issues and Solutions
  • Poor Peak Shape: If this compound peaks exhibit tailing or fronting, consider adjusting the pH of the mobile phase (typically between 3.0-7.0) or adding ion-pairing reagents such as 0.2% triethylamine [4].
  • Retention Time Shifts: Ensure consistent mobile phase preparation and adequate column equilibration, particularly when using gradient elution. The re-equilibration time between runs should be sufficient to return to initial conditions (typically 5-10 column volumes) [5].
  • Baseline Noise: Check for contamination in the mobile phase or samples. Purge the HPLC system and use high-purity reagents. For methods employing dual wavelength detection, verify that the baseline is stable at both wavelengths [1].
  • Column Protection: Use guard columns to protect the analytical column from matrix components, particularly when analyzing complex formulations. Regular column cleaning according to manufacturer recommendations will extend column life.
Regulatory Aspects and System Suitability

When performing HPLC analysis of this compound in regulated environments, compliance with pharmacopeial requirements is essential. The United States Pharmacopeia (USP) general chapter <621> on chromatography provides guidelines for method development and validation. Recent updates to USP <621>, effective May 1, 2025, include new requirements for system sensitivity (signal-to-noise ratio) and peak symmetry measurements as part of system suitability testing [6].

System suitability tests must be performed before each analytical run to ensure the chromatographic system is adequate for the intended analysis. These tests typically include measurements of theoretical plates, tailing factor, and repeatability [6]. For impurity methods, system sensitivity should be verified by determining the signal-to-noise ratio for the quantitation limit concentration.

According to USP <621>, modifications to compendial methods are permitted within certain limits to achieve system suitability without requiring full revalidation. Allowable adjustments include variations in flow rate (±10%), mobile phase pH (±0.2 units), and column temperature (±10%) [6]. However, any changes beyond these allowable adjustments would require method revalidation.

G SamplePrep Sample Preparation SystemEquil System Equilibration SamplePrep->SystemEquil Prepare solutions MobilePhase Mobile Phase Preparation MobilePhase->SystemEquil Degas and filter SST System Suitability Test SystemEquil->SST Establish baseline SST->SystemEquil Failed Analysis Sample Analysis SST->Analysis Passed DataProcessing Data Processing Analysis->DataProcessing Chromatograms Validation Method Validation DataProcessing->Validation Verified results

Figure 1: HPLC Analysis Workflow for this compound Quantification. This diagram illustrates the complete analytical procedure from sample preparation to data processing, highlighting key quality control checkpoints.

Conclusion

The HPLC methods described in this application note provide reliable and reproducible approaches for the analysis of this compound in pharmaceutical formulations. The use of reversed-phase chromatography with C18 columns and gradient elution enables the simultaneous quantification of this compound along with other first-line antitubercular drugs, despite their divergent physicochemical properties. The methods have been validated according to regulatory guidelines and demonstrate excellent precision, accuracy, and sensitivity.

The incorporation of quality by design principles and design of experiments approaches in method development, as exemplified by the fractional factorial design used in optimization, enhances method robustness and ensures reliable performance [3]. Furthermore, adherence to updated pharmacopeial guidelines, including the new system suitability requirements in USP <621>, ensures regulatory compliance and analytical reliability.

These application notes and protocols provide researchers and quality control professionals with comprehensive methodologies for the analysis of this compound, supporting the ongoing efforts to ensure the quality, safety, and efficacy of antitubercular medications worldwide.

References

Pyrazinamide Hepatotoxicity: A Technical FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary metabolic pathways and enzymes involved in PZA-induced hepatotoxicity?

PZA is predominantly metabolized in the liver, and its conversion to various metabolites is strongly linked to the mechanism of hepatotoxicity [1]. The key enzymes and pathways are summarized below.

Table 1: Key Enzymes in Pyrazinamide Metabolism and Hepatotoxicity

Enzyme Role in PZA Metabolism Location Contribution to Hepatotoxicity Research Gaps & Notes
Amidase Hydrolyzes PZA to Pyrazinoic Acid (PA) and ammonia [1]. Hepatic microsomes [1]. The genetic identity of the specific mammalian amidase responsible is unknown, hindering targeted studies [1]. Homology searches show no significant match to major mammalian proteins; identifying this enzyme is a key challenge in the field [1].
Xanthine Oxidase (XO) Hydroxylates PZA to 5-OH-PZA and PA to 5-OH-PA [1]. Liver, intestine; high inter-individual variability in activity [1]. XO uses O₂ as an electron acceptor, leading to Reactive Oxygen Species (ROS) formation [1]. Polymorphisms can cause a 2-fold increase in activity in some populations [1]. Activity is inducible by interferon-γ [1]. The impact of XO polymorphisms on PZA toxicity is not fully established [1].

The relationship between these metabolites and liver injury can be visualized in the following pathway:

G PZA This compound (PZA) Amidase Amidase (Unidentified) PZA->Amidase XO Xanthine Oxidase (XO) PZA->XO PA Pyrazinoic Acid (PA) Amidase->PA PA->XO OH_PZA 5-OH-Pyrazinamide (5-OH-PZA) XO->OH_PZA OH_PA 5-OH-Pyrazinoic Acid (5-OH-PA) XO->OH_PA ROS Reactive Oxygen Species (ROS) XO->ROS O₂ as electron acceptor OH_PZA->OH_PA via Amidase Hepatotoxicity Hepatocellular Necrosis ROS->Hepatotoxicity

Q2: What are the key risk factors and patient variables that influence PZA hepatotoxicity?

Understanding the variables that predispose individuals to liver injury is crucial for risk assessment and study design. These factors can be categorized as follows.

Table 2: Key Risk Factors for PZA-Induced Hepatotoxicity

Category Risk Factor Impact & Evidence
Dosing & Regimen High Doses & Prolonged Use Historically, doses of 3,000 mg were linked to hepatotoxicity; current doses (20-30 mg/kg) are safer but still carry risk [2].
Combination Therapy Use with other hepatotoxic drugs (e.g., Isoniazid, Rifampin) causes additive/synergistic toxicity [3] [4]. A 2-month regimen of RIF+PZA for latent TB was abandoned due to fatal liver injury [3].
Patient Physiology Renal/Hepatic Insufficiency Markedly reduced clearance of PZA and PA, prolonging half-life and increasing exposure. Dose reduction is necessary [1].
Body Weight A 2024 large phase 3 trial found body weight was not a clinically relevant predictor of clearance, challenging the need for weight-banded dosing [2].
Genetic & Demographic XO Polymorphisms Certain point mutations (e.g., I703V, H1221R) can double XO activity, potentially increasing ROS production [1].
Age & Sex Clinical cases suggest older age and female sex may be risk factors for severe outcomes [3]. Males show higher XO activity than females [1].

Q3: What experimental strategies and monitoring protocols are recommended to mitigate hepatotoxicity?

Exposure-Response and Dosing Strategy: A landmark 2024 pharmacokinetic-pharmacodynamic (PK-PD) analysis of over 2,250 patients established a clear therapeutic window for PZA. The study associated PZA exposure (AUCss) with both efficacy and safety, determining that a flat dose of 1,000 mg/day provides a better balance of risks and benefits than the current weight-banded dosing. This flat dosing could allow more patients to remain within the therapeutic window, optimizing outcomes [2].

Essential Monitoring Protocol: Robust hepatotoxicity assessment in pre-clinical and clinical studies should include the following biomarkers and criteria.

  • Baseline Assessment: Conduct liver function tests (LFTs) - ALT, AST, Alkaline Phosphatase, Total Bilirubin - and measure serum uric acid before initiating PZA [3] [4] [5].
  • Regular Monitoring: Monitor LFTs regularly during treatment, with particular vigilance in the first 2-3 months, which is the highest risk period [3] [6].
  • Stopping Rules: In a clinical setting, PZA should be withdrawn and not resumed if signs of hepatocellular damage appear. Stopping criteria include [3] [4] [5]:
    • Symptomatic hepatitis with ALT/AST > 3x Upper Limit of Normal (ULN).
    • Asymptomatic but ALT/AST > 5x ULN.
    • Appearance of jaundice.

The overall experimental workflow for investigating PZA hepatotoxicity integrates these concepts into a logical sequence:

G cluster_assess Hepatotoxicity Assessment Start Define Study Aim MP Establish Monitoring Plan: - Baseline LFTs & Uric Acid - Regular LFTs (Weeks 2, 4, 8...) - Clinical Symptoms Start->MP Dosing Determine Dosing Strategy MP->Dosing Assess Assess Hepatotoxicity Markers Dosing->Assess Analyze Analyze Exposure-Response Conclude Draw Conclusions Analyze->Conclude Stop Apply Stopping Rules Assess->Stop Stop->Analyze

Q4: Are there any investigational agents to protect against anti-tuberculosis drug-induced liver injury?

Pre-clinical research has explored the efficacy of hepatoprotective agents. One study investigated the effect of silymarin in a rat model of sub-chronic hepatotoxicity induced by a combination of RIF, INH, and PZA. The study found that administration of anti-TB drugs significantly elevated serum biomarkers of liver toxicity (ALT, AST, ALP, bilirubin) and increased lipid peroxidation in the liver. Treatment with silymarin was effective in reversing these biochemical alterations, suggesting its potential as a protective agent [7].

References

Key Factors Influencing PZA Pharmacokinetics in Geriatric Patients

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary patient factors that impact pyrazinamide exposure in the elderly and the consequent dosing implications.

Factor Impact on PZA Pharmacokinetics Dosing Consideration
Advanced Age Impaired organ function alters Absorption, Distribution, Metabolism, and Excretion (ADME); reduced renal/hepatic clearance can lead to drug accumulation [1]. Requires careful assessment; may need dose adjustment based on TDM.
Diabetes Mellitus (DM) Significantly increases drug clearance (by ~30%), leading to lower drug exposure (AUC reduced from 132.3 to 99.87 μg·h/mL) [2] [3]. Geriatric patients with DM are strong candidates for higher doses or TDM.
Body Weight Not a clinically relevant predictor of clearance; high weight-based dosing variability [4] [5]. Supports a move away from weight-banding toward flat dosing.

Recommended Dosing Strategies & Therapeutic Targets

Evidence suggests moving away from traditional weight-based dosing toward simpler, more effective strategies.

Strategy Description Evidence & Rationale
Flat Dosing Administering a fixed daily dose (e.g., 1000 mg or 1500 mg) to all or most patients, regardless of weight. Simplifies dosing, reduces variability, and improves the proportion of patients within the therapeutic window [4] [5].
Therapeutic Drug Monitoring (TDM) Using plasma drug concentrations (AUC and Cmax) to guide personalized dose adjustments. Critical for high-variability populations; geriatric patients with DM are prime candidates [2] [6].
  • Therapeutic Targets: A 2024 phase 3 trial defined a therapeutic window of 226–355 mg·h/L for PZA's area under the curve (AUC), balancing efficacy and safety [4] [5]. For efficacy, a higher target of AUC₀–₂₄ > 363 mg·h/L or Cmax > 35 mg/L has also been proposed [7].
  • Dosing Recommendations:
    • General Population: A flat dose of 1000 mg daily is recommended for its optimal benefit-risk profile and ease of implementation [4] [5].
    • Geriatric Patients with DM: These patients likely require higher doses (>1500 mg) to overcome increased clearance, but this must be guided by TDM to avoid toxicity [2].

Experimental Protocol for Therapeutic Drug Monitoring (TDM)

For researchers and clinicians implementing precision dosing, the following workflow, based on population pharmacokinetic model development, outlines the TDM process [2]:

A Patient Enrollment & Data Collection B PK Sample Collection & Analysis A->B F Demographics: Age, Weight, Comorbidities (e.g., DM) A->F G Clinical Data: Liver/Kidney Function, Albumin A->G C Population PK Model Development B->C H Sparse Sampling: 1-2 random post-dose points B->H I Drug Assay: HPLC or GC-MS for PZA concentration B->I D Bayesian Forecasting for TDM C->D J Nonlinear Mixed-Effects Modeling (e.g., NONMEM) C->J K Covariate Testing: Geriatric, DM on Clearance C->K E Dose Optimization & Clinical Validation D->E L Use Final Model to estimate individual PK parameters D->L M Simulate doses to achieve target AUC & Cmax D->M N Prospective study to validate improved outcomes E->N

Step-by-Step Methodology:

  • Patient Enrollment and Data Collection: Recruit a representative patient population (e.g., n=610). Collect detailed demographic (age, weight, height) and clinical characteristics (comorbidities like DM, liver and kidney function tests, albumin levels) [2].
  • PK Sample Collection and Bioanalysis: Collect blood samples (e.g., 5 mL in heparin tubes) at random time points after PZA administration. Centrifuge to harvest plasma and store at -70°C. Quantify PZA plasma concentration using a validated method like High-Performance Liquid Chromatography (HPLC) or gas chromatography [2].
  • Population PK Model Development:
    • Use nonlinear mixed-effects modeling software (e.g., NONMEM).
    • Develop a structural model (e.g., one-compartment model with allometric scaling for body size).
    • Test and identify significant covariates (e.g., geriatric status with DM) that explain variability in PZA clearance [2].
  • Model Application for TDM (Bayesian Forecasting): Use the finalized population PK model as a "prior." Input one or two observed PZA concentrations from a specific patient to obtain Bayesian estimates of their individual PK parameters (clearance, volume of distribution). This allows for precise calculation of their AUC [2].
  • Dose Optimization and Clinical Validation: Simulate different dosing regimens for the patient to find the one that achieves the target AUC (e.g., >363 mg·h/L for efficacy or within the 226-355 mg·h/L window for balance). The impact of optimized dosing should be validated in prospective clinical studies, measuring outcomes like time to sputum culture conversion and incidence of adverse events [2] [8].

Frequently Asked Questions (FAQs)

Q1: Why is there a move away from weight-banded dosing for PZA? Recent large-scale clinical trials have found that body weight is not a clinically relevant predictor of PZA clearance [4] [5]. Weight-banding can actually increase pharmacokinetic variability, while a flat dose of 1000 mg has been shown to bring more patients within the therapeutic window.

Q2: How does Diabetes Mellitus specifically affect PZA levels? Research indicates that DM, particularly in geriatric patients, increases the apparent clearance of PZA by approximately 30% [2] [3]. One proposed mechanism is that DM enhances the activity of xanthine oxidase, an enzyme involved in PZA metabolism, leading to faster drug elimination and lower overall exposure (AUC) [2].

Q3: Is it safe to use high doses of PZA in the elderly, given potential liver toxicity? While hepatotoxicity is a concern, a PK-toxicity analysis found no direct relationship between PZA concentration (Cmax) and elevated liver enzymes [8]. This suggests that the risk of liver injury may not be solely exposure-driven. The key is to use Therapeutic Drug Monitoring to guide dosing, ensuring efficacy while actively monitoring for safety.

References

pyrazinamide drug resistance troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary genetic causes of PZA resistance? The predominant mechanism is mutations in the pncA gene, which encodes the pyrazinamidase enzyme responsible for converting the prodrug PZA to its active form, pyrazinoic acid (POA). Mutations in other genes like rpsA (involved in trans-translation) and panD (involved in coenzyme A biosynthesis) are also found in some PZA-resistant strains, but to a lesser extent [1] [2].

  • Why does phenotypic testing with MGIT 960 often yield false-resistant results? False resistance is a well-documented challenge. It is primarily due to the use of an excessively large bacterial inoculum, which can raise the pH of the acidic test medium and impair PZA activity. Certain M. tuberculosis lineages (e.g., East African Indian) may also have Minimum Inhibitory Concentrations (MICs) naturally close to the critical concentration, making them more prone to false-resistant calls [3] [2].

  • My phenotypic test says resistant, but pncA sequencing shows no mutations. What should I do? This discrepancy can arise from several factors. First, investigate the possibility of false phenotypic resistance by repeating the MGIT 960 test with a reduced inoculum [2]. If resistance is confirmed, explore other resistance mechanisms by sequencing rpsA, panD, and clpC1 genes using Whole Genome Sequencing (WGS) [2]. Also, consider that the resistance-conferring mutation might be located in genomic regions not covered by your sequencing primers, such as a large deletion affecting the primer binding site [4].

  • Can molecular tests ever report false susceptibility? Yes, though less common. A case study demonstrated that a majority resistant population with a large pncA deletion can be obscured in Sanger sequencing by a minority susceptible subpopulation if the deletion affects the primer-binding site. This leads to a false-susceptible call [4].

Troubleshooting Guides & Protocols

Addressing False Resistance in MGIT 960 Testing

False resistance can lead to the unnecessary exclusion of a critical drug from a patient's regimen. Here is a protocol to confirm it.

Workflow: Confirming PZA Resistance

Start Initial Phenotypic DST (MGIT 960) Shows Resistance Seq Perform pncA Gene Sequencing Start->Seq Decision1 pncA mutation found? Seq->Decision1 ConfirmR Confirm PZA-Resistant Decision1->ConfirmR Yes ReduceInoculum Repeat Phenotypic DST with Reduced Inoculum Decision1->ReduceInoculum No Decision2 Growth with reduced inoculum? ReduceInoculum->Decision2 ConfirmS Confirm False Resistance (Strain is PZA-Susceptible) Decision2->ConfirmS No growth WGS Perform Whole Genome Sequencing (WGS) Decision2->WGS Growth WGS->ConfirmR

Detailed Protocol: Reduced Inoculum Method for MGIT 960 This method helps distinguish true resistance from false resistance caused by an overly dense inoculum [2].

  • Procedure:
    • Prepare a standard bacterial suspension adjusted to a 0.5 McFarland standard.
    • Instead of the standard inoculation volume, dilute this suspension 1:10 or 1:100 in sterile saline.
    • Inoculate the PZA-containing MGIT tube and the growth control tube with this reduced inoculum.
    • Incubate and read the tubes as per standard protocol.
  • Interpretation: If the strain shows no growth in the PZA tube with the reduced inoculum but grew with the standard inoculum, it indicates false resistance. Consistent growth with both inocula suggests true resistance [2].
A Novel Phenotypic Method: Broth Microdilution at Neutral pH

Traditional PZA susceptibility testing requires an acidic pH, which inhibits bacterial growth and contributes to unreliable results. Recent research demonstrates a method to determine PZA Minimum Inhibitory Concentrations (MICs) at a neutral pH of 6.8, which is more favorable for M. tuberculosis growth [5].

Detailed Protocol: Broth Microdilution at pH 6.8

  • Culture Medium: Use a defined culture medium, not conventional 7H9, buffered to a neutral pH of 6.8 [5].
  • Drug Preparation: Prepare a dry-format 96-well plate with PZA across a concentration gradient (e.g., from 12.5 to 800 μg/mL) [5].
  • Inoculum Preparation:
    • Create a bacterial suspension from fresh cultures (not older than 4 weeks).
    • Adjust the suspension to a 0.5 McFarland standard.
    • Dilute this suspension 1:50 in the appropriate buffer to achieve a final inoculum of ~1.0–5.0 × 10⁵ CFU/mL.
  • Inoculation and Incubation: Add 200 μL of the diluted inoculum to each well. Seal the plate and incub at 37°C [5].
  • Reading Results: After incubation, determine the MIC—the lowest PZA concentration that prevents visible growth. Using fluorescence-based growth indicators can enhance accuracy over visual reading alone [5].

Diagnostic Method Performance

The table below summarizes the performance characteristics of different PZA susceptibility testing methods, as determined by a meta-analysis. This can help you select the most appropriate method for your needs.

Table 1: Performance Summary of PZA Susceptibility Testing Methods [3]

Method Summary Sensitivity Summary Specificity Key Advantages Key Limitations & Challenges
PCR-DNA Sequencing (of pncA) 87% - 92% 93% Gold standard genotypic method; can be rapid and cost-effective [1] [3]. Misses resistance caused by non-pncA mechanisms; primer-binding issues can cause false results [2] [4].
Pyrazinamidase Assay (Wayne Method) 89% - 91% 97% Directly measures enzyme activity; can be performed alongside culture [3]. Requires culture isolation; performance can be overestimated due to publication bias [3].
Whole Genome Sequencing (WGS) N/A N/A Interrogates entire genome, can detect novel mutations in pncA, rpsA, panD, etc. [2]. Higher cost and bioinformatics requirement; not yet standardized for routine PZA DST.
Phenotypic DST (e.g., MGIT 960) Reference Method Reference Method Measures actual drug effect. High rate of false resistance; requires acidic pH that inhibits growth [3] [2].

Advanced Technical Notes

  • Lineage-Specific Considerations: Be aware that the East African Indian (EAI) lineage (Lineage 1) often shows elevated PZA MICs close to the critical concentration. This intrinsic characteristic makes them more likely to be misclassified as resistant in phenotypic assays [2].
  • Primer Design is Critical: For any pncA-based molecular assay, ensure that primers target regions outside the pncA open reading frame and its promoter. Large deletions that confer resistance might remove the primer binding sites themselves, leading to selective amplification of only susceptible subpopulations and a false-susceptible result [4].

References

pyrazinamide lymphatic delivery SLN optimization

Author: Smolecule Technical Support Team. Date: February 2026

PYZ-SLN Formulation & Optimization Data

The following table summarizes critical quality attributes and optimization parameters for PYZ-SLNs from recent studies, providing benchmarks for your experiments.

Parameter Optimized PYZ-SLNs [1] [2] Mannose-Appended PYZ-SLNs (Mn-PYZ-SNs) [3] Early SLN Formulation (for reference) [4]
Particle Size 401 ± 08 nm 422 ± 09 nm Information not available
Entrapment Efficiency (EE%) 86.24 ± 1.15% 83.64 ± 1.42% 41 ± 4%
Drug Loading (DL%) 14.38 ± 0.85% Information not available Information not available
Key Lipid Components Stearic acid, Soy lecithin, Stearylamine [1] [2] Information not available Stearic acid [4]
Key Surfactant Poloxamer 188 (3% w/v) [1] [2] Information not available Polyvinyl Alcohol (PVA) [4]
Homogenization Parameters 12 cycles at 1200 bar [1] [2] Information not available Information not available

Detailed Experimental Protocols

Here are the key methodologies for formulating, characterizing, and evaluating PYZ-SLNs.

High-Pressure Homogenization for SLN Preparation

This is a standard method for producing SLNs with high uniformity [1] [2].

  • Step 1 - Prepare Lipid Phase: Heat a mixture of stearic acid (1% w/v), soy lecithin (0.3% w/v), and stearylamine (0.1% w/v) to 10°C above the lipid's melting point in a water bath. Add Pyrazinamide (30% w/w of lipid) to the melted lipid with constant stirring until dissolved.
  • Step 2 - Prepare Aqueous Phase: Melt Poloxamer 188 (3% w/v) in purified water at the same temperature as the lipid phase.
  • Step 3 - Form Pre-emulsion: Add the molten lipid phase to the aqueous surfactant solution while mixing using a high-speed stirrer (e.g., 12,000 rpm) to form a coarse pre-emulsion.
  • Step 4 - High-Pressure Homogenization: Process the pre-emulsion using a high-pressure homogenizer (e.g., PandaPLUS 200) for 12 cycles at a pressure of 1200 bar.
  • Step 5 - Lyophilization: Add a cryoprotectant like mannitol (5% w/v) to the formed SLN suspension. Lyophilize using a bench-top freeze-dryer to obtain a dry powder for improved long-term stability.
Critical Quality Attribute Assessments
  • Entrapment Efficiency (EE%) and Drug Loading (DL%): Separate unentrapped drug from the SLN suspension using a technique like gel filtration (e.g., Sephadex G-50 columns) or centrifugation. Measure the drug content in the purified SLNs using a validated HPLC method [1] [2].
  • In Vitro Drug Release: Use dialysis membrane methods under sink conditions. Samples are withdrawn at predetermined intervals and analyzed for drug content via HPLC. The release kinetics can be evaluated by fitting data to various mathematical models (e.g., Hixon-Crowell, Higuchi) [1].
  • In Vitro Lipolysis Study: This assay mimics the gastrointestinal environment to assess the stability of SLNs against digestive enzymes. It helps confirm the anti-lipolytic effect of surfactants like Poloxamer 188, which protects the nanoparticles [1].
  • Cellular Uptake Studies (for Targeted SLNs): To evaluate targeting efficiency, as done for mannose-appended SLNs, load nanoparticles with a fluorescent marker (e.g., Coumarin-6). Incubate them with relevant cells (e.g., macrophages) and analyze using fluorescence imaging or flow cytometry. A significant increase in fluorescence (e.g., 1.60-fold) indicates enhanced cellular uptake [3].

The workflow below summarizes the key stages of the SLN preparation and optimization process.

G Start Start SLN Preparation LipidPhase Prepare Lipid Phase: - Melt lipids (e.g., Stearic acid) - Dissolve PYZ drug Start->LipidPhase PreEmulsion Form Pre-emulsion: - Mix phases with high-speed stirring LipidPhase->PreEmulsion AqueousPhase Prepare Aqueous Phase: - Dissolve surfactant (e.g., Poloxamer 188) AqueousPhase->PreEmulsion Homogenization High-Pressure Homogenization: - 12 cycles at 1200 bar PreEmulsion->Homogenization Lyophilization Lyophilization: - Add cryoprotectant (e.g., Mannitol) - Freeze-dry Homogenization->Lyophilization Characterization SLN Characterization Lyophilization->Characterization DOE Design of Experiments (DoE) Optimization Feedback Characterization->DOE

Troubleshooting Common Experimental Issues

  • Problem: Low Entrapment Efficiency

    • Potential Cause: Drug solubility in the lipid melt is too low, or the drug partitions into the aqueous phase during emulsification.
    • Solution: Pre-screen drug solubility in various solid lipids (e.g., Compritol, Dynasan) [1] [2]. Ensure the drug is fully dissolved in the lipid phase before emulsification. Optimize the type and concentration of surfactants to create a more stable interface.
  • Problem: Larger than Desired Particle Size & High Polydispersity

    • Potential Cause: Insufficient energy input during homogenization, inadequate surfactant coverage, or too high a drug load.
    • Solution: Increase the homogenization pressure and/or number of cycles [1] [2]. Optimize the surfactant concentration (e.g., Poloxamer 188) using a DoE approach. Ensure the pre-emulsion is stable and homogeneous before proceeding to high-pressure homogenization.
  • Problem: Physical Instability During Storage

    • Potential Cause: Particle aggregation or drug expulsion due to lipid polymorphism.
    • Solution: Use a cryoprotectant (e.g., 5% w/v mannitol) before lyophilization to prevent fusion during freezing and drying [1] [2]. Store the final lyophilized product in a cool, dry place. Conduct accelerated stability studies to monitor changes in particle size, EE%, and DL% over time.
  • Problem: Inconsistent In Vitro Release Profiles

    • Potential Cause: Variations in SLN membrane integrity, poor batch-to-batch reproducibility, or use of an incorrect release medium.
    • Solution: Strictly control critical process parameters (homogenization speed, pressure, cooling rates). Use a well-calibrated and sink-condition-compliant release medium. Characterize the drug release kinetics using established mathematical models to ensure consistency.

FAQs for Researchers

  • Q: Why is Poloxamer 188 a preferred surfactant for lymphatic-targeting SLNs?

    • A: Poloxamer 188 forms a steric crown on the SLN surface, which decreases their recognition and degradation by pancreatic lipases in the GI tract. This stability is crucial for the SLNs to remain intact and be absorbed via the intestinal lymphatic pathway, thereby bypassing hepatic first-pass metabolism [1] [2].
  • Q: My SLN formulation has good EE% but poor in vivo performance. What could be wrong?

    • A: High EE% is only one factor. For effective lymphatic delivery, the SLNs must be stable in the GI environment. Conduct in vitro lipolysis studies to confirm the anti-lipolytic effect of your formulation. Furthermore, ensure you are using long-chain lipids, which are more effectively transported to the lymphatics compared to medium-chain lipids [1] [2].
  • Q: How can I enhance the targeting of SLNs to specific tissues like the lungs?

    • A: Surface functionalization is key. Research shows that appending ligands like mannose to the SLN surface (creating Mn-PYZ-SNs) can significantly enhance cellular uptake by macrophages and improve lung accumulation, as demonstrated by a 1.93-fold increase in lung concentration compared to non-targeted SLNs [3].

References

pyrazinamide pharmacokinetic variability factors

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions researchers might have about PZA pharmacokinetic variability.

  • Q1: What are the most significant patient factors that influence PZA exposure? The key factors are body size, sex, renal function, specific comorbidities, and concomitant medications. Body size is the most consistent covariate for clearance, while female sex has been shown to increase relative bioavailability by nearly 50% compared to males [1]. Renal function, indicated by serum creatinine, significantly affects the clearance of toxic metabolites [1]. Conditions like diabetes mellitus in geriatric patients can increase PZA clearance, and concomitant HIV therapy (e.g., efavorenz-based regimens) can alter the volume of distribution [1] [2].

  • Q2: How can I design a study to identify covariates affecting PZA pharmacokinetics in my specific population? The recommended approach is to develop a Population Pharmacokinetic (PopPK) model using a nonlinear mixed-effects modeling method [1] [2] [3]. You can collect sparse blood samples at random post-dose times from patients undergoing PZA treatment. Analyze the concentrations using LC-MS/MS and use software like NONMEM to build a one-compartment model, testing demographic and clinical factors as covariates on parameters like apparent clearance (CL/F) and volume of distribution (V/F) [2].

  • Q3: My clinical site can't perform full pharmacokinetic curves. How can I still estimate drug exposure? You can implement a Limited Sampling Strategy (LSS). Research has shown that a model using plasma concentrations at 0, 2, and 6 hours post-dose can accurately predict the 24-hour area under the curve (AUC₂₄) with minimal bias [4]. This method is validated for therapeutic drug monitoring (TDM) when full sampling is not feasible.

  • Q4: What are the current therapeutic targets for PZA efficacy? Two key pharmacokinetic/pharmacodynamic (PK/PD) targets are cited in recent literature:

    • An AUC₂₄ > 363 mg·h/L is associated with better treatment outcomes [4] [3].
    • A Cₘₐₓ between 20-60 μg/mL (with some studies specifying >35 μg/mL) is linked to a lower risk of treatment failure [2] [3].

Summary of Key Variability Factors

The table below synthesizes the major factors contributing to PZA pharmacokinetic variability, their quantitative impact, and proposed dosing adjustments based on recent studies.

Table 1: Factors Affecting Pyrazinamide Pharmacokinetics and Dosing Implications

Factor Impact on PK Parameters Quantitative Effect & Evidence Proposed Dosing Consideration
Body Size Increases CL/F and V/F Total body weight is a significant covariate; CL/F increases by 0.45 L/h per 10 kg weight gain [3]. Weight-based band dosing (e.g., 1500 mg for 40-70 kg) is recommended over flat dosing [3].
Sex Alters bioavailability (F) Females have ~47% higher relative bioavailability than males [1]. Consider higher mg/kg doses for males (e.g., 50 mg/kg) vs. females (e.g., 35 mg/kg) to achieve similar exposure [1].
Renal Function Reduces metabolite clearance Serum creatinine has a linear, negative effect on clearance of pyrazinoic acid (POA) [1]. Reduce dose by ~40% in patients with high serum creatinine (>133 μmol/L) to prevent accumulation of toxic metabolites [1].
Geriatric with Diabetes Increases CL/F Geriatric patients (>70) with DM had 30% higher clearance (5.73 L/h vs. 4.50 L/h in others) [2]. May require higher weight-based doses to achieve therapeutic AUC targets [2].
Concomitant HIV Therapy Reduces V/F Efavirenz-based ART led to a lower volume of distribution for PZA and its metabolites [1]. The need for dose adjustment is less clear; therapeutic drug monitoring is advised. NIH guidelines recommend lower doses for HIV/TB co-infection [5].
Food Intake Slows absorption rate (kₐ) Fed state significantly reduces the absorption rate constant, delaying Tₘₐₓ, but does not affect overall bioavailability (F) [4]. Can be used to mitigate nausea; advise consistent timing of administration relative to meals to reduce PK variability.

Detailed Experimental Protocols

For researchers designing studies, here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Population Pharmacokinetic Modeling This protocol is based on a 2023 study that developed a PopPK model for Korean TB patients [2].

  • Study Population & Design: Enroll patients diagnosed with and being treated for drug-susceptible TB. A multicenter prospective observational cohort design is robust.
  • Data Collection:
    • Pharmacokinetic Samples: Collect blood samples at random post-dose time points (sparse sampling). A single sample per patient can be sufficient when using a PopPK approach.
    • Covariates: Record demographic (age, sex, weight, height) and clinical data (serum creatinine, liver enzymes, HIV status, diabetes status, concomitant medications).
  • Bioanalysis: Quantify PZA plasma concentrations using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [3].
  • Model Development: Use nonlinear mixed-effects modeling software (e.g., NONMEM, Monolix).
    • Start with base structural models (e.g., one-compartment with first-order absorption).
    • Test the effect of covariates (e.g., weight on CL/F) using a stepwise forward addition/backward elimination process.
    • Validate the final model using techniques like bootstrap analysis and visual predictive checks.

Protocol 2: Limited Sampling Strategy for TDM This protocol is adapted from a 2022 study that developed and validated an LSS [4].

  • Patient Dosing: Administer a standard dose of PZA to TB patients.
  • Blood Sampling: Draw blood samples at three key time points: pre-dose (0 h), 2 h, and 6 h post-dose.
  • Concentration Measurement: Analyze PZA concentrations in the plasma samples.
  • Exposure Prediction: Input the three concentration measurements into a pre-validated PopPK model or a Bayesian forecasting software. The model will then output an estimated AUC₂₄.
  • Dose Adjustment: Compare the estimated AUC₂₄ to the therapeutic target (e.g., >363 mg·h/L). If outside the target range, adjust the future dose accordingly and re-monitor.

Clinical Decision Pathway for Personalized Dosing

The following diagram illustrates the logical workflow for implementing model-informed precision dosing (MIPD) of this compound in a clinical or research setting, based on the gathered evidence.

pharmacokinetic_decision_pathway start Patient Requires This compound Therapy eval Evaluate Patient Covariates start->eval sim Simulate PK/ Estimate Initial Dose eval->sim Body Size, Sex, Comorbidities admin Administer Dose sim->admin tdm Apply Limited Sampling Strategy (LSS) for TDM admin->tdm Collect samples at 0h, 2h, 6h bayes Refine Exposure Estimate Using Bayesian Forecasting tdm->bayes adj Adjust Dose to Achieve Target Exposure bayes->adj AUC₂₄ vs. Target adj->admin Repeat until target reached monitor Monitor Treatment Outcome adj->monitor

References

pyrazinamide diabetes mellitus clearance impact

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: Does Diabetes Mellitus (DM) affect the clearance of Pyrazinamide (PZA)? Yes, multiple studies indicate that DM can increase the clearance of PZA, leading to reduced drug exposure. The effect appears most pronounced in specific patient subgroups.

Q2: What is the proposed biological mechanism for this change in clearance? Research suggests that diabetes may enhance the activity of xanthine oxidase (XO), the key enzyme responsible for metabolizing PZA into its inactive metabolites. Increased XO activity would accelerate drug clearance [1] [2].

Q3: Are older patients with DM at a higher risk for PZA-related adverse events? Yes. While older patients with DM may have increased PZA clearance, age itself is an independent risk factor for serious adverse events (SAEs) from PZA. One large study found that age was a significant independent risk factor for SAEs, with gastrointestinal intolerance being particularly common in older populations [3].

Summary of Quantitative Findings

The table below consolidates key pharmacokinetic parameters from recent studies on PZA clearance in patients with diabetes mellitus.

Study Population Key Finding on PZA Clearance Impact on Drug Exposure Citation
Korean TB patients (N=610); Geriatric (age >70) with DM Apparent clearance increased by 30% (5.73 L/h vs. 4.50 L/h in others) AUC₀–₂₄ decreased by ~25% (99.87 μg·h/mL vs. 132.3 μg·h/mL in others) [1] [4] [5]
Indian TB patients (N=243); Patients with DM DM was significantly associated with reduced PZA Cₘₐₓ (adjusted geometric mean ratio = 0.74) Higher risk of not achieving therapeutic targets [6] [7]

Detailed Experimental Protocols

For your experimental design and troubleshooting, here are the methodologies from the key studies that identified these clearance impacts.

Protocol 1: Population PK Model Development (Kim et al., 2023) This protocol is suited for a large-scale, observational study design [1].

  • 1. Study Design & Population: A multicenter, prospective observational cohort study. Data was collected from 610 Korean TB patients across 18 hospitals.
  • 2. Dosing: Patients received a daily oral PZA dose of 20–30 mg/kg, rounded to the nearest tablet size as per Korean TB guidelines.
  • 3. Blood Sampling: Sparse, random blood samples (5 mL) were collected at points between 0 and 24 hours post-dose. For inpatients, at least two samples among pre-dose, 1, 2, and 5 hours after the last dose were drawn.
  • 4. Sample Processing: Blood samples were centrifuged at 2,000 g at 4°C for 10 minutes within 2 hours of collection. The obtained plasma was stored at -70°C until analysis.
  • 5. Drug Assay: PZA plasma concentration was quantified using a validated high-performance liquid chromatography–electrospray method.
  • 6. PK Modeling: A population pharmacokinetic model was developed using a nonlinear mixed-effects method. A one-compartment model with allometric scaling for body size was used. Covariates like geriatric DM status were tested for their influence on PK parameters.

Protocol 2: PK/PD Assessment in a Cohort with DM (Alfarisi et al., 2018) This protocol is designed for intensive pharmacokinetic-pharmacodynamic analysis [6] [7].

  • 1. Study Design & Population: A prospective cohort study involving 243 newly diagnosed TB patients in India, 101 of whom had DM.
  • 2. Dosing & Regimen: Patients received fixed-dose, thrice-weekly TB treatment.
  • 3. Blood Sampling: Pharmacokinetic sampling was performed during both the intensive and continuation phases of treatment. Blood was drawn at pre-dose and 0.5, 2, and 6 hours post-dose.
  • 4. Sample Analysis: The maximum concentration (Cₘₐₓ) of PZA (as well as rifampin and isoniazid) was measured.
  • 5. Data Analysis: The effect of DM and HbA1c values on Cₘₐₓ was assessed using univariate and multivariate analyses, adjusting for age, sex, and weight. The association between drug concentrations and microbiological outcomes (sputum culture conversion) was also evaluated.

Mechanistic and Experimental Workflows

The following diagrams illustrate the proposed mechanism for increased PZA clearance in diabetic patients and summarize the key experimental steps from the protocols above.

mechanism DM Diabetes Mellitus XO Increased Xanthine Oxidase (XO) Activity DM->XO PZA This compound (PZA) XO->PZA Metabolizes PA Pyrazinoic Acid (PA) PZA->PA Hydrolysis Metabolites Inactive Metabolites (e.g., 5-hydroxypyrazinoic acid) PA->Metabolites XO-mediated Oxidation Outcome Increased PZA Clearance Reduced Drug Exposure Metabolites->Outcome

Diagram 1: Proposed mechanism for increased PZA clearance in diabetes. DM is hypothesized to enhance the activity of xanthine oxidase (XO), accelerating the metabolism of PZA into inactive compounds and reducing systemic exposure [1] [2].

workflow Start Study Population: TB Patients with/without DM Step1 Administration of This compound (PZA) Start->Step1 Step2 Plasma Sample Collection Step1->Step2 Post-dose Timed or Sparse Step3 Centrifugation & Plasma Storage (-70°C) Step2->Step3 Step4 Concentration Measurement (HPLC/LC-MS) Step3->Step4 Step5 Data Analysis & PK Modeling Step4->Step5 Result Output: Clearance (CL) & Exposure (AUC, Cmax) Step5->Result

Diagram 2: General workflow for PZA pharmacokinetic studies. This flowchart outlines the common steps in clinical protocols to determine PZA clearance, from patient dosing to data analysis [1] [6] [8].

Key Considerations for Researchers

When designing studies or interpreting data on this topic, please consider:

  • Confounding Factors: The body of evidence has significant heterogeneity. Factors like age, body weight, and genetic polymorphisms can also influence PZA clearance and must be controlled for in analysis [1] [9] [10].
  • Clinical Implications: The increased clearance in diabetic patients, particularly the elderly, suggests they might be underexposed to the drug, potentially leading to poor treatment outcomes. Conversely, the high incidence of adverse events in the elderly necessitates careful safety monitoring [1] [3]. This highlights the need for therapeutic drug monitoring (TDM) and model-informed precision dosing (MIPD) in this population [1] [2].

References

pyrazinamide rifampicin co-optimization dosing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary pharmacokinetic concerns when co-administering pyrazinamide and rifampicin? Research indicates that the main concern is not a direct interaction between this compound and rifampicin, but rather the potential for sub-therapeutic drug exposure, particularly for rifampicin. A 2025 study found that high-dose rifampicin (35 mg/kg) did not affect the plasma pharmacokinetics or cerebrospinal fluid penetration of this compound or isoniazid [1]. However, another 2025 study highlighted that pregnancy and concurrent efavirenz-based antiretroviral therapy can significantly lower rifampicin exposure, which may not be compensated for by standard dosing [2]. This compound exposure, in contrast, often remains adequate [2].

  • Q2: How does this compound resistance relate to rifampicin resistance? this compound resistance is strongly associated with isoniazid resistance. A 2022 study on rifampicin-discordant strains (genetically resistant but phenotypically susceptible) found that this compound resistance was present in 7.5% (6/80) of isolates and occurred exclusively in isolates that were also resistant to isoniazid. No this compound resistance was found in isoniazid-susceptible isolates [3]. This suggests that in cases of rifampicin resistance, this compound susceptibility is more likely if the isolate remains susceptible to isoniazid.

  • Q3: What is the clinical evidence for the efficacy of this drug combination? The combination of rifampicin and this compound is a cornerstone of first-line TB treatment due to its potent sterilizing effect, which allows for a shorter, 6-month regimen [4]. Evidence from mouse models shows that adding even a sub-optimal dose of a new drug like R207910 (Bedaquiline) to a background regimen of isoniazid, rifampicin, and this compound (HRZ) resulted in faster bacterial clearance, underscoring the strength of the HRZ backbone [5].

  • Q4: When should Therapeutic Drug Monitoring (TDM) be considered? TDM is recommended for patients who fail to respond to treatment or have risk factors for altered drug pharmacokinetics. Key indications include [6]:

    • Lack of sputum culture conversion after two months of treatment.
    • Suspected malabsorption (e.g., in patients with HIV, diabetes, or gastrointestinal disorders).
    • Concomitant use of other drugs with potential interactions (e.g., antiretrovirals).
    • Occurrence of adverse drug reactions.
    • Management of drug-resistant tuberculosis.

Experimental Protocols & Data Summary

Table 1: Key Pharmacokinetic Parameters for Dosing Optimization [6]
Parameter Rifampicin Rifabutin This compound
Usual Dose 600 mg daily 300 mg daily 25-35 mg/kg daily
Target Cmax (μg/mL) 8-24 0.45-0.90 20-60
Sampling Time for TDM (Tmax) 2 hours post-dose 3 hours post-dose 2 hours post-dose
Half-life (T½) 2-3 hours 25-36 hours 9 hours
CSF Penetration 5-20% (variable) 30-70% 50-100%
Primary Clearance Route Hepatic (90%) Hepatic (90%) Hepatic (95%)
Table 2: Summary of Key Recent Study Findings
Study Focus Key Finding on Co-Administration Methodology Reference
CSF Penetration in TBM High-dose rifampicin (35 mg/kg) did not alter this compound or isoniazid plasma PK or CSF penetration. Both drugs achieved CSF exposure similar to plasma. Population PK modeling of plasma and CSF samples from a Phase 2 trial in adults with tuberculous meningitis. [1]
PK in Pregnancy with HIV Pregnant women on efavirenz-based ART had 42% lower Rifampicin exposure in the 3rd trimester vs. a non-HIV group. This compound Cmax remained above the target. Non-compartmental PK analysis in the 2nd/3rd trimester and postpartum. [2]
Resistance in Discordant TB This compound resistance was low (7.5%) in rifampicin-discordant TB and was strongly associated with concurrent isoniazid resistance (p=0.001). Phenotypic and genotypic (pncA sequencing) drug susceptibility testing of clinical isolates. [3]
Protocol: Conducting Therapeutic Drug Monitoring (TDM) for First-Line TB Drugs

This protocol is adapted from recent guidelines [6].

  • Patient Preparation: Administer the anti-TB drugs under fasting conditions, as food can affect absorption.
  • Blood Sample Collection:
    • Collect a trough sample immediately before the next dose.
    • Administer the observed dose of anti-TB drugs.
    • Collect peak concentration samples at 2 hours post-dose for most drugs (3 hours for rifabutin).
  • Sample Handling:
    • Collect blood in plain red-top or heparin-containing green-top tubes.
    • Centrifuge promptly to separate serum or plasma.
    • Harvest and freeze the samples at -20°C or -70°C to maintain stability, especially for isoniazid.
  • Drug Concentration Analysis:
    • Use a validated method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for simultaneous and quantitative determination of drug concentrations.
  • Data Interpretation & Dose Adjustment:
    • Compare the measured peak (Cmax) and trough concentrations with established therapeutic targets (see Table 1).
    • Adjust the dosage regimen accordingly to achieve target concentrations while avoiding toxicity.

Mechanisms and Workflows

The following diagrams illustrate the molecular basis of resistance and a recommended experimental workflow for co-optimization studies.

resistance_mechanisms PZA PZA pncA gene pncA gene PZA->pncA gene encodes RIF RIF rpoB gene rpoB gene RIF->rpoB gene binds to Pyrazinamidase (PZase) enzyme Pyrazinamidase (PZase) enzyme pncA gene->Pyrazinamidase (PZase) enzyme PZA Resistance PZA Resistance pncA gene->PZA Resistance Mutations (72-97%) Activation to Pyrazinoic Acid (POA) Activation to Pyrazinoic Acid (POA) Pyrazinamidase (PZase) enzyme->Activation to Pyrazinoic Acid (POA) converts drug Intracellular Acidification\n& Disruption of Membrane Energy Intracellular Acidification & Disruption of Membrane Energy Activation to Pyrazinoic Acid (POA)->Intracellular Acidification\n& Disruption of Membrane Energy inhibits target RNA Polymerase RNA Polymerase rpoB gene->RNA Polymerase encodes β-subunit RIF Resistance RIF Resistance rpoB gene->RIF Resistance Mutations in 81bp RRDR (>96% of cases) Bacterial Transcription Bacterial Transcription RNA Polymerase->Bacterial Transcription inhibits

Molecular Basis of Resistance to this compound and Rifampicin [4]

optimization_workflow Start Define Study Aim (e.g., PK in special populations, DDI, dose escalation) Design Study Design Start->Design In-vitro/Animal Models In-vitro/Animal Models Design->In-vitro/Animal Models Clinical Trials (Phase 1-3) Clinical Trials (Phase 1-3) Design->Clinical Trials (Phase 1-3) PK/PD & Efficacy Data PK/PD & Efficacy Data In-vitro/Animal Models->PK/PD & Efficacy Data Clinical Trials (Phase 1-3)->PK/PD & Efficacy Data Analysis Data Analysis PK/PD & Efficacy Data->Analysis collect Population PK Modeling Population PK Modeling Analysis->Population PK Modeling Non-Compartmental Analysis (NCA) Non-Compartmental Analysis (NCA) Analysis->Non-Compartmental Analysis (NCA) Identify Covariates\n(e.g., NAT2, SLCO1B1, HIV) Identify Covariates (e.g., NAT2, SLCO1B1, HIV) Population PK Modeling->Identify Covariates\n(e.g., NAT2, SLCO1B1, HIV) Determine AUC, Cmax, T½ Determine AUC, Cmax, T½ Non-Compartmental Analysis (NCA)->Determine AUC, Cmax, T½ Dose Recommendation Dose Recommendation Identify Covariates\n(e.g., NAT2, SLCO1B1, HIV)->Dose Recommendation Determine AUC, Cmax, T½->Dose Recommendation Therapeutic Drug Monitoring (TDM) Therapeutic Drug Monitoring (TDM) Dose Recommendation->Therapeutic Drug Monitoring (TDM) validate & refine Clinical Outcome Clinical Outcome Therapeutic Drug Monitoring (TDM)->Clinical Outcome

Workflow for Dosing Co-optimization Studies (Synthesized from [1] [2] [6])

References

pyrazinamide stability gastrointestinal tract

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main factors affecting pyrazinamide's stability and absorption in the GI tract? this compound faces several challenges [1] [2]:

    • Hepatic First-Pass Metabolism: PZA is primarily metabolized in the liver by amidases to pyrazinoic acid (PA), which is associated with dose-dependent hepatotoxicity [3].
    • Unsuitability for Lymphatic Uptake: PZA has a low partition coefficient (Log P = -1.884), which prevents it from being absorbed via the intestinal lymphatic system, forcing it to undergo hepatic first-pass metabolism [1] [2].
    • pH-Dependent Solubility: While generally well-absorbed, its solubility can be a limiting factor, especially when tablets are crushed for administration to critically ill patients [4].
  • Q2: How can we improve the GI stability and reduce the hepatotoxicity of this compound? Encapsulating PZA in Solid Lipid Nanoparticles (SLNs) is a promising strategy [1] [2].

    • Mechanism: SLNs, especially those made with long-chain lipids and stabilized with surfactants like Poloxamer 188, are designed to be taken up by the intestinal lymphatic system. This bypasses the hepatic portal vein, circumventing first-pass metabolism and potentially reducing hepatotoxicity [1] [2].
    • Stability: In vitro studies show PZA-loaded SLNs are stable across a range of GI pH (1.2 to 7.4) and exhibit an anti-lipolytic effect, protecting them from digestion in the gut [1].
  • Q3: How can we overcome the poor solubility of crushed this compound tablets in laboratory or clinical settings? For in vitro experiments or when administering crushed tablets via nasogastric tube, solubility can be significantly improved with simple methods [4]:

    • Use of Ascorbic Acid: Adding ascorbic acid (a low-pH hydrotrope) to the water can improve the solubility of crushed PZA.
    • Mechanical Resuspension: Employing vortexing or sonication with ascorbic acid can further enhance solubility, achieving rates over 90% for the drug [4].

Experimental Protocols & Data

Formulation and Evaluation of PZA-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from recent optimization studies [1] [2].

  • Aim: To fabricate and characterize SLNs for enhanced lymphatic delivery and GI stability of PZA.
  • Materials: this compound (API), stearic acid (lipid), soy lecithin (stabilizer), Poloxamer 188 (surfactant), mannitol (cryoprotectant).
  • Methodology: High-Pressure Homogenization
    • Lipid Phase: Heat stearic acid and soy lecithin to 10°C above their melting point.
    • Drug Incorporation: Dissolve PZA (e.g., 30% w/w of lipid) into the melted lipid phase with constant stirring.
    • Aqueous Phase: Prepare an aqueous surfactant solution of Poloxamer 188 (e.g., 3% w/v) at the same temperature as the lipid phase.
    • Pre-emulsion: Mix the two phases using a high-speed stirrer (e.g., 12,000 rpm) to form a coarse pre-emulsion.
    • Nanonization: Process the pre-emulsion using a high-pressure homogenizer (e.g., 1200 bar pressure for 12 cycles).
    • Lyophilization: Add a cryoprotectant like mannitol (5% w/v) and lyophilize the SLN dispersion to obtain a dry powder for storage [1] [2].
  • Characterization and Key Outcomes: The table below summarizes critical quality attributes (CQAs) from an optimized formulation based on a 2³-factorial design [1] [2].
Quality Attribute Result from Optimized Formulation Analytical Technique
Particle Size 401 ± 08 nm Dynamic Light Scattering
Entrapment Efficiency (EE%) 86.24 ± 1.15 % Ultracentrifugation/HPLC
Drug Loading (DL%) 14.38 ± 0.85 % Calculation from EE%
GI Stability (in vitro) Stable at pH 1.2, 4.5, 6.8, 7.4 Incubation in buffers & analysis
Drug Release Kinetics Best fit with Hixon-Crowell model In vitro dissolution testing
Protocol for Improving Solubility of Crushed PZA Tablets

This method is useful for in vitro bioavailability simulations or preparing doses for nasogastric tube administration [4].

  • Aim: To maximize the solubility of crushed PZA in an aqueous vehicle.
  • Materials: PZA tablets, ascorbic acid, vortex mixer, sonication bath.
  • Methodology:
    • Crushing: Crush a precise weight of PZA tablets into a fine powder.
    • Vehicle Preparation: Dissolve ascorbic acid in water. The concentration can be optimized, but it acts by lowering the pH.
    • Solubilization: Add the crushed powder to the ascorbic acid solution.
    • Mechanical Agitation: Vortex the mixture for a short period (e.g., 1-2 minutes).
    • Sonication: Further process the mixture using an ultrasonic bath for a defined period (e.g., 5-10 minutes).
    • Filtration & Analysis: Filter the solution and analyze the concentration of dissolved PZA using HPLC [4].
  • Expected Outcome: This combination can improve the aqueous solubility of crushed PZA to over 90% [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Entrapment Efficiency in SLNs Drug leakage during homogenization; incompatible lipid. Optimize drug-to-lipid ratio; screen different solid lipids (e.g., Compritol, Glyceryl monostearate) for higher drug solubility [1] [2].
Particle Aggregation in SLN Dispersion Inadequate surfactant coverage; high homogenization stress. Increase surfactant concentration (e.g., Poloxamer 188); optimize homogenization pressure and cycle number using DoE [1].
Rapid Drug Release from SLNs Drug crystallized on particle surface; low lipid matrix density. Ensure a homogeneous lipid core; use a blend of lipids to create a more imperfect crystal matrix for sustained release [1].
Poor Solubility of Crushed Tablets Inherent low aqueous solubility of PZA. Implement the ascorbic acid and sonication protocol. Ensure tablets are crushed to a very fine powder [4].

Visualizing the Strategy: From Challenge to Solution

The following diagram illustrates the core problem of conventional PZA therapy and the proposed solution via SLN-based lymphatic targeting.

G This compound Delivery: Conventional vs SLN Strategy cluster_conventional Conventional Oral PZA cluster_SLN PZA-Loaded SLN Strategy A Oral Dose B GI Tract A->B C Portal Vein B->C D Liver (First-Pass Metabolism) C->D E Hepatotoxicity Risk D->E F Oral PZA-SLN G GI Tract (Stable at various pH) F->G H Intestinal Lymphatic Uptake G->H I Lymphatic System H->I J Systemic Circulation (Bypassing Liver) I->J K Key Challenge: Low Log P = -1.884 Prevents Lymphatic Uptake K->A L SLN Solution: Long-chain lipids & Poloxamer 188 Enable Lymphatic Transport L->F

References

Clinical Epidemiology and Severity of Hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key clinical differences in hepatotoxicity between Pyrazinamide and Isoniazid, drawn from clinical studies and meta-analyses.

Feature This compound (PZA) Isoniazid (INH)
Reported Incidence in Combination Therapy 4.4% [1] Most frequently implicated drug in clinical cases [2]
Incidence in Monotherapy 5.7% [1] N/A
Dose-Hepatotoxicity Relationship Shows a trend with increasing dose: 4.2% (30 mg/kg), 5.5% (40 mg/kg), 9.8% (60 mg/kg) [1] Associated with high doses per kg of body weight [3]
Typical Onset Early in treatment (first 2-8 weeks) [2] Early in treatment (first 2-8 weeks) [2]
Intrinsic Hepatotoxic Potential Considered to have the highest potential among first-line drugs [2] High, but less than PZA [2]
Impact on Porphyria Preclinical data suggest it may not exacerbate the condition, challenging current contraindications [4] Contraindicated; mechanistically shown to exacerbate it [4]

Mechanistic Pathways of Hepatotoxicity

The hepatotoxicity of INH and PZA involves distinct metabolic pathways and mechanisms. The following diagram illustrates the key processes and their interactions for Isoniazid.

isoniazid_toxicity INH Isoniazid (INH) Prodrug KatG Mycobacterial KatG INH->KatG Hydrazine Toxic Metabolite: Hydrazine (HYD) INH->Hydrazine Heme_Pathway Heme Biosynthesis Pathway INH->Heme_Pathway INH_NAD INH-NAD Adduct KatG->INH_NAD Hepatotoxicity Hepatocellular Necrosis & Steatosis INH_NAD->Hepatotoxicity CYP2E1 Human CYP450 Enzymes Hydrazine->CYP2E1 ROS Reactive Oxygen Species (ROS) CYP2E1->ROS ROS->Hepatotoxicity Alas1 ↑ Alas1 Expression (Rate-limiting enzyme) Heme_Pathway->Alas1 Fech ↓ Fech Expression (Final step enzyme) Heme_Pathway->Fech ALA_PPIX Accumulation of Toxic ALA & PPIX Alas1->ALA_PPIX Fech->ALA_PPIX Porphyria Exacerbation of Porphyria ALA_PPIX->Porphyria

Diagram Title: Isoniazid Hepatotoxicity and Porphyria Mechanisms

In contrast to Isoniazid, this compound's mechanism is less defined but involves different pathways and synergistic effects, as shown in the diagram below.

pza_toxicity PZA This compound (PZA) Prodrug PZase Bacterial Pyrazinamidase (PZase) PZA->PZase Human_CYP Inhibition of Human Cytochrome P450 PZA->Human_CYP Heme_PZA Heme Biosynthesis Pathway (Investigated) PZA->Heme_PZA POA Active Metabolite: Pyrazinoic Acid (POA) PZase->POA Aspartate_Decarb Inhibition of Bacterial Aspartate Decarboxylase POA->Aspartate_Decarb Synergistic_Tox Synergistic Hepatotoxicity POA->Synergistic_Tox TB_Therapeutic Therapeutic Effect against TB Aspartate_Decarb->TB_Therapeutic PZA_Hepatotoxicity PZA-induced Hepatotoxicity Synergistic_Tox->PZA_Hepatotoxicity INH_Hydrazine INH or its metabolite Hydrazine INH_Hydrazine->Synergistic_Tox No_Effect No Measurable Effect on Alas1 or Fech Heme_PZA->No_Effect

Diagram Title: this compound Mechanisms and Toxicity Synergy

Experimental Evidence and Key Protocols

The differing hepatotoxicity mechanisms are supported by specific experimental studies.

Investigating Heme Biosynthesis Pathway Disruption
  • Objective: To compare the effects of INH and PZA on the key enzymes of the heme biosynthesis pathway in the liver, explaining their contraindication in porphyria [4].
  • Methodology:
    • In Vivo Model: Wild-type C57BL/6 mice were treated with INH (400 mg/L) or PZA (2000 mg/L) in drinking water for 14 days (subchronic exposure). Another group received a single oral dose for acute effect analysis [4].
    • Molecular Analysis: Liver samples were analyzed via qPCR and Western Blot to measure the expression of Alas1 (the rate-limiting enzyme) and Fech (the final-step enzyme) [4].
    • Metabolomic Analysis: Hepatic and fecal levels of the toxic intermediates Aminolevulinic Acid (ALA) and Protoporphyrin IX (PPIX) were quantified using UPLC-QTOFMS [4].
  • Key Findings: INH significantly upregulated Alas1 and downregulated Fech, leading to ALA and PPIX accumulation. In contrast, PZA had no measurable effect on either enzyme or their metabolites, challenging its current contraindication in porphyria [4].
Assessing Synergistic Toxicity in Cell Models
  • Objective: To evaluate the potential for drug interactions to exacerbate the in vitro hepatotoxicity of INH and PZA [5].
  • Methodology:
    • Cell Model: Human hepatoma cells (HepG2) were used [5].
    • Pre-treatment and Treatment: Cells were pre-treated for 24 hours with non-toxic concentrations of INH, its metabolite hydrazine (HYD), rifampicin (RIF), or PZA. They were then exposed to increasing concentrations of one of the drugs [5].
    • Cytotoxicity Assay: Cell viability was measured using the WST-1 assay, and the half-maximal inhibitory concentration (IC₅₀) was calculated. A decrease in IC₅₀ after pre-treatment indicated increased toxicity [5].
  • Key Findings: Pre-treatment with INH or HYD significantly increased the toxicity of PZA. Pre-treatment with INH, HYD, or RIF also increased the toxicity of INH itself, demonstrating a synergistic hepatotoxic interaction [5].

Risk Factors and Clinical Management

Understanding the risk profiles and clinical handling of hepatotoxicity is crucial for patient management.

  • Shared Risk Factors: Advanced age, female sex, malnutrition, and pre-existing liver conditions are risk factors for hepatotoxicity from both drugs [6] [2]. Co-infection with HIV is a significant independent risk factor [3].
  • Clinical Management: The cornerstone of managing hepatotoxicity is the immediate discontinuation of the antituberculosis regimen [2]. After liver function recovers, drugs are reintroduced sequentially under close monitoring. A common approach is to reintroduce rifampicin first, followed by isoniazid, and then this compound [2].
  • Hepatic Adaptation: A transient, asymptomatic elevation of transaminases can occur early in treatment and often resolves spontaneously without intervention. Distinguishing this from true hepatotoxicity is critical to avoid unnecessary treatment interruption [2].

Conclusion

References

pyrazinamide solid lipid nanoparticles vs conventional tablets

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison: PYZ-SLNs vs. Conventional Tablets

The table below summarizes the key characteristics and experimental performance data of pyrazinamide formulations.

Characteristic PYZ-SLNs (Research Formulation) Conventional Tablets (Reference Product)
Formulation Type Solid Lipid Nanoparticles [1] Immediate-release tablet [2]
Targeted Delivery Intestinal lymphatic pathway [1] Systemic absorption via hepatic portal vein [2]
Primary Administration Route Oral [1] Oral [2]
Particle Size 401 ± 08 nm [1] Not Applicable
Entrapment Efficiency (EE%) 86.24 ± 1.15% [1] Not Applicable
Drug Loading (DL%) 14.38 ± 0.85% [1] Not Applicable
GI Tract Stability Stable at pH 1.2, 4.5, 6.8, and 7.4 [1] Rapidly absorbed from GI tract [2]
Key Proposed Mechanism Bypasses hepatic first-pass metabolism [1] Undergoes hepatic first-pass metabolism [2]
Hepatotoxicity Concern Potential for Reduction: Aims to circumvent first-pass metabolism [1] Established Risk: Dose-dependent hepatotoxicity is a major concern [1] [2] [3]
Major Adverse Effects Under investigation, expected to be reduced [1] Hepatotoxicity, hyperuricemia, gouty arthritis [1] [2]
Release Kinetics Sustained release (best fits Hixon-Crowell model) [1] Rapid release, peak plasma conc. in ~2 hours [2]

Key Experimental Protocols for PYZ-SLNs

For research professionals, the methodologies used in developing and evaluating PYZ-SLNs are critical. Here are the protocols from the cited studies:

  • Formulation and Optimization [1]: PYZ-SLNs were produced using a high-pressure homogenization technique. A lipid phase containing stearic acid, soy lecithin, and stearylamine was melted and mixed with the drug. An aqueous phase contained the surfactant Poloxamer 188. The pre-emulsion was homogenized at 1200 bar for 12 cycles. The formulation was optimized using a 2³-factorial design, evaluating the effects of drug concentration, emulsifier concentration, and homogenization cycles on particle size, entrapment efficiency, and drug loading.

  • In Vitro Lipolysis and GI Stability [1]: The stability of the nanoparticles was tested in simulated gastrointestinal media at different pH levels (1.2, 4.5, 6.8, and 7.4). The study also included an in vitro lipolysis model to simulate the fate of the lipid particles in the gut, which showed that Poloxamer 188 provided an anti-lipolytic effect, helping to maintain the integrity of the SLNs.

  • In Vitro Drug Release Kinetics [1]: Drug release studies were conducted, and the data showed the best fit with the Hixon-Crowell model. This model describes drug release based on the erosion of the particle, indicating that the dominant release mechanism is a reduction in the diameter of the SLNs over time.

  • Accelerated Stability Studies [1]: The optimized PYZ-SLN formulation was stored under accelerated conditions and evaluated for 6 months. No significant changes in critical quality attributes like particle size, entrapment efficiency, or drug loading were observed, indicating good physical stability.

Mechanisms of Action and Toxicity

Understanding how these formulations work and their associated toxicity profiles is key to their comparison.

  • Mechanism of PYZ Conventional Tablets: this compound is a prodrug converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase in Mycobacterium tuberculosis [2] [4]. It is uniquely active at a slightly acidic pH (such as that found in macrophages), which allows it to target dormant bacilli [2] [5]. Research also indicates it has a host-directed immunomodulatory effect, reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α [5].

  • Mechanism and Rationale for PYZ-SLNs: The core rationale is to exploit the intestinal lymphatic system. SLNs composed of long-chain lipids are taken up by the gut-associated lymphoid tissue (GALT) and enter the systemic circulation via the thoracic duct, bypassing the liver [1]. This avoids the hepatic first-pass metabolism, which is directly linked to the formation of hepatotoxic metabolites [1] [3].

The following diagram illustrates the proposed pathway that allows SLNs to reduce hepatotoxicity.

G Start Oral Administration A PYZ-SLNs in GI Tract Start->A B Uptake by Intestinal Lymphatic System A->B C Enters Systemic Circulation via Thoracic Duct B->C D Bypasses Liver C->D E Reduced Hepatic Metabolite Load D->E F Lower Potential for Hepatotoxicity E->F

  • Toxicity Profile of Conventional PYZ: The hepatotoxicity of this compound is dose-dependent and a major clinical concern [1] [3]. Metabolomics studies in rats show it causes oxidative stress and disturbs key metabolic pathways, including purine metabolism (leading to hyperuricemia and gout), energy metabolism, and NAD+ metabolism [3]. These studies also suggest a gender-dependent effect, with female rats showing higher sensitivity to PZA-induced liver injury [3].

Conclusion

  • Primary Advantage: The most significant potential benefit of PYZ-SLNs is the reduction of hepatotoxicity by circumventing first-pass metabolism [1].
  • Key Differentiators: PYZ-SLNs offer a sustained release profile and the potential for enhanced efficacy through targeted lymphatic delivery [1].
  • Research Status: It is crucial to note that PYZ-SLNs are currently in the preclinical research stage. While stability data for up to 6 months is promising [1], their long-term stability, large-scale manufacturability, and performance in clinical trials require further investigation.

References

pyrazinamide resistance prevalence MDR-TB isolates

Author: Smolecule Technical Support Team. Date: February 2026

Epidemiology of PZA Resistance in MDR-TB

The table below summarizes the prevalence of PZA resistance from recent epidemiological studies, which is a critical starting point for understanding the scope of the problem.

Location/Context Prevalence of PZA Resistance in MDR-TB Isolates Source & Time Period
Southern China 38.0% of MDR-TB cases were PZA-resistant [1] 2012-2022
United States 38.0% of MDR-TB cases were PZA-resistant [2] 1999-2009
Global Context PZA resistance is present in >50% of patients with MDR-TB [3] Historical data, often cited

A recent large-scale study in Southern China found that over a third of MDR-TB cases were resistant to PZA [1]. This aligns with older data from the United States [2] and underscores that PZA resistance is a common and serious challenge in managing MDR-TB globally [3].

Molecular Mechanisms & Mutation Profiles

Mutations in the pncA gene are the primary mechanism of PZA resistance. The table below compares the frequency of mutations in key genes between PZA-susceptible and PZA-resistant isolates from a Southern China study [1].

Genetic Feature PZA-Susceptible Isolates (n=223) PZA-Resistant Isolates (n=179) Interpretation & Analysis
pncA Mutations 8 (3.59%) 105 (58.66%) Primary resistance mechanism; diverse mutation sites [1].
rpsA Mutations 31 (14.03%) 5 (3.65%) Not a major driver; high mutation rate in susceptible isolates questions its role [1].
panD Mutations 2 (0.90%) 0 (0%) Minimal contribution to PZA resistance in clinical isolates [1].

The following diagram illustrates the relationship between these genes and PZA resistance:

pza_resistance PZA PZA POA POA PZA->POA Activation rpsA rpsA POA->rpsA Inhibits panD panD POA->panD Potential Target pncA pncA pncA->PZA Encodes PZase Enzyme Resistance Resistance pncA->Resistance Mutations (Primary Cause) rpsA->Resistance Mutations (Rare) panD->Resistance Mutations (Rare)

This visual and tabular data shows that while pncA is the dominant resistance gene, the roles of rpsA and panD are less clear and may not be significant in clinical isolates [1] [4].

Experimental Protocols for PZA Susceptibility Testing

Accurately determining PZA resistance is technically challenging. The table below compares two key phenotypic drug susceptibility testing (DST) methods.

Protocol Feature Conventional Acidic pH Method Novel Neutral pH Broth Microdilution
Principle PZA active only at acidic pH (5.5); growth inhibition assessed [3] [2] PZA activity in defined medium at neutral pH (6.8); more reliable for M. tuberculosis growth [5]
Standard Method Broth macrodilution (e.g., BACTEC MGIT 960) [1] [2] Broth microdilution in 96-well plates [5]

| Key Steps | 1. Inoculate medium at pH ~5.9 2. Add PZA at critical concentration (e.g., 100 μg/mL) 3. Incubate and monitor for growth [2] [6] | 1. Use defined culture medium at pH 6.8 2. Create PZA concentration series (12.5-800 μg/mL) 3. Inoculate and incubate 4. Determine MIC visually or with fluorescence [5] | | Advantages | Clinical gold standard; WHO-recommended [3] | Overcomes false resistance; allows standard MIC determination; cost-effective [5] | | Limitations/Challenges | Acidic pH inhibits bacterial growth; high false-resistance rates; technically challenging [2] [5] | Requires validation; not yet routine in clinical labs [5] |

Key Implications for Research and Development

  • Treatment Outcome Correlation: PZA resistance in MDR-TB is a critical predictor of treatment failure. Studies show treatment failure rates are twice as high in patients with PZA-resistant MDR-TB compared to those with PZA-susceptible strains [1] [3].
  • Novel Regimens for Drug-Resistant TB: The latest clinical practice guidelines now recommend all-oral, shorter (6-month) regimens for eligible patients with rifampin-resistant or MDR-TB [7] [8]. These regimens, such as BPaLM (Bedaquiline, Pretomanid, Linezolid, Moxifloxacin), represent a significant advance, moving away from the traditional 15-20 month, injectable-containing regimens [7] [8].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pyrazinamide is a white powder. Sublimes from 318 °F. (NTP, 1992)
Solid

Color/Form

Crystals
Crystals from water or alcohol
Crystals from water or ethyl alcohol

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

123.043261792 g/mol

Monoisotopic Mass

123.043261792 g/mol

Boiling Point

SUB (NTP, 1992)

Heavy Atom Count

9

LogP

-0.6
-0.6 (LogP)
log Kow= -0.60
-1

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxides/

Appearance

Solid powder

Melting Point

376 to 379 °F (NTP, 1992)
192 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2KNI5N06TI

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 52 of 54 companies with hazard statement code(s):;
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the initial treatment of active tuberculosis in adults and children when combined with other antituberculous agents.

Livertox Summary

Pyrazinamide is a first line antituberculosis medication, but is used only in combination with other antituberculosis medications such as isoniazid or rifampin. Pyrazinamide is associated with transient and asymptomatic elevations in serum aminotransferase levels and is a well known cause of clinically apparent, acute liver injury that can be severe and even fatal.

Drug Classes

Antituberculosis Agents

Therapeutic Uses

Antitubercular Agents
Pyrazinamide is indicated in combination with other antimycobacterial drugs, in the treatment of tuberculosis. Pyrazinamide is effective only against mycobacteria. /Included in US product labeling/
Rifampin, isoniazid, and pyrazinamide combination is indicated in the initial phase of the short-course treatment of all forms of tuberculosis. During this phase, which should last 2 months, rifampin, isoniazid, and pyrazinamide combination should be administered on a daily, continuous basis. Additional medications are indicated if multidrug-resistant tuberculosis is suspected. /Included in US product labeling/
Pyrazinamide has become an important component of short-term (6 month) multiple-drug therapy of tuberculosis.

Pharmacology

Pyrazinamide kills or stops the growth of certain bacteria that cause tuberculosis (TB). It is used with other drugs to treat tuberculosis. It is a highly specific agent and is active only against Mycobacterium tuberculosis. In vitro and in vivo, the drug is active only at a slightly acid pH. Pyrazinamie gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I. This interferes with the bacteriums ability to synthesize new fatty acids, required for growth and replication.
Pyrazinamide is a synthetic pyrazinoic acid amide derivative with bactericidal property. Pyrazinamide is particularly active against slowly multiplying intracellular bacilli (unaffected by other drugs) by an unknown mechanism of action. Its bactericidal action is dependent upon the presence of bacterial pyrazinamidase, which removes the amide group to produce active pyrazinoic acid. Pyrazinamide is an important component of multidrug therapy for tuberculosis. (NCI04)

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04A - Drugs for treatment of tuberculosis
J04AK - Other drugs for treatment of tuberculosis
J04AK01 - Pyrazinamide

Mechanism of Action

Pyrazinamide diffuses into active _M. tuberculosis_ that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid. Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly. The net effect is that more pyrazinoic acid accumulates inside the bacillus at acid pH than at neutral pH. Pyrazinoic acid was thought to inhibit the enzyme fatty acid synthase (FAS) I, which is required by the bacterium to synthesise fatty acids. However, this theory was thought to have been discounted. However, further studies reproduced the results of FAS I inhibition as the putative mechanism first in whole cell assay of replicating M. tuberculosis bacilli which have shown that pyrazinoic acid and its ester inhibit the synthesis of fatty acids. This study was followed by in vitro assay of tuberculous FAS I enzyme that tested the activity with pyrazinamide, pyrazinoic acid and several classes of pyrazinamide analogs. Pyrazinamide and its analogs inhibited the activity of purified FAS I. It has also been suggested that the accumulation of pyrazinoic acid disrupts membrane potential and interferes with energy production, necessary for survival of M. tuberculosis at an acidic site of infection. Pyrazinoic acid has also been shown to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation. This may explain the ability of the drug to kill dormant mycobacteria.
Pyrazinamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of the infection and the susceptibility of the infecting organism. In vitro and in vivo, the drug is active only at a slightly acidic pH. The exact mechanism of action of pyrazinamide has not been fully elucidated. The antimycobacterial activity of pyrazinamide appears to partly depend on conversion of the drug to pyrazinoic acid. Susceptible strains of Mycobacterium tuberculosis produce pyrazinamidase, an enzyme that deaminates pyrazinamide to pyrazinoic acid, and the in vitro susceptibility of a given strain of the organism appears to correspond to its pyrazinamidase activity. In vitro studies indicate that pyrazinoic acid has specific antimycobacterial activity against Mycobacterium tuberculosis. In addition, the fact that pyrazinoic acid lowers the pH of the environment below that which is necessary for growth of Mycobacterium tuberculosis appears to contribute to the drug's antimycobacterial activity in vitro.
Unknown; pyrazinamide may be bacteriostatic or bactericidal, depending on its concentration and the susceptibility of the organism. It is active in vitro at an acidic pH of 5.6 or less, similar to that found in early, active tubercular inflammatory lesions.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

98-96-4

Absorption Distribution and Excretion

Rapidly and well absorbed from the gastrointestinal tract.
Approximately 70% of an oral dose is excreted in the urine, mainly by glomerular filtration within 24 hours
Pyrazinamide is well absorbed from the gastrointestinal tract, and it is widely distributed throughout the body. The oral administration of 500 mg produces plasma concentrations of about 9-12 ug/ml at two hours and 7 ug/ml at 8 hours.
Pyrazinamide is well absorbed from the GI tract. Following a single 500 mg oral dose in healthy adults, peak plasma concentrations of pyrazinamide ranging from 9-12 ug/ml are attained within 2 hours; plasma concentrations of the drug average 7 ug/ml at 8 hours and 2 ug/ml at 24 hours. Plasma concentrations following doses of 20-25 mg/kg reportedly range from 3-50 ug/ml. Plasma concentrations of pyrazinoic acid, the major active metabolite of pyrazinamide, generally are greater than those of the parent drug and peak within 4-8 hours after an oral dose of the drug.
In a single-dose study in healthy fasting males, the extent of absorption (as measured by area under the plasma concentration-time curve) of isoniazid, rifampin, or pyrazinamide in dosages of 250, 6O0, or 1500 mg, respectively, was similar whether the drugs were administered individually as capsules (rifampin) and tablets (isoniazid and pyrazinamide) or as a fixed combination containing isoniazid 50 mg, rifampin 120 mg, and pyrazinamide 300 mg per tablet.
Pyrazinamide is widely distributed into body tissues and fluids including the liver, lungs, and CSF. In a limited number of adults with tuberculous meningitis, mean serum and CSF concentrations of pyrazinamide 2 hours after an oral dose of approximately 41 mg/kg were 52 and 39 ug/ml, respectively. Within 5 hours after an oral dose, CSF concentrations of pyrazinamide are reported to be approximately equal to concurrent plasma concentrations of the drug. Plasma protein binding of pyrazinamide (determined by ultrafiltration) in a limited number of healthy men averaged approximately 17% at a pyrazinamide concentration of 20 ug/ml. It is not known if pyrazinamide crosses the placenta. It is not known if pyrazinamide is distributed into milk.
For more Absorption, Distribution and Excretion (Complete) data for PYRAZINAMIDE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
Pyrazinamide is hydrolyzed to pyrazinoic acid and subsequently hydroxylated to 5-hydroxypyrazinoic acid, the major excretory product.
The major metabolic pathway of pyrazinamide is conversion to pyrazinoic acid followed by subsequent conversion to hydroxypyrazinoic acid, a reaction catalyzed by xanthine oxidase.
Eight healthy volunteers were treated with a single dose of pyrazinamide 35 mg/kg. The aim of the study was to evaluate the pharmacokinetic profile of the product and of its metabolites. Urine and blood samples were collected till the 60th h. The kinetics of pyrazinamide could be characterized as follows: CPmax = 50.1 micrograms/ml, tmax less than 1 h, t1/2 alpha = 3.2 h, t1/2 beta = 23 h, U(0-60 h) = 1.6% of the dose administered. The kinetics of the main metabolite, the pyrazinoic acid, gave the following values: CPmax = 66.6 micrograms/ml, tmax = 4 h, t1/2 beta = 12.3 h, U(0-60 h) = 37.5%, of the administered dose.
All available data support the idea that the PZA metabolite pyrazinoic acid (PA) is the active compound against M. tuberculosis. ... Caffeine, which is widely used as a drug and is a common constituent of most diets, shares with PZA the same metabolic enzyme, xanthine oxidase (XO).

Wikipedia

Pyrazinamide
Diacerein

Drug Warnings

Patients hypersensitive to ethionamide, isoniazid, niacin (nicotinic acid), or other chemically related medications may be hypersensitive to this medication also.
Pyrazinamide should be used only when close observation of the patient is possible. Serum AST (SGOT), ALT (SGPT), and uric acid concentrations should be determined prior to and every 2-4 weeks during pyrazinamide therapy. If signs of hepatic damage occur, pyrazinamide should be discontinued.
Hepatotoxicity is the most commonly reported adverse effect, with elevated transaminase levels being the earliest indication of toxicity...Pyrazinamide decreases the tubular excretion of uric acid, which may induce an acute gouty arthritis. Other adverse reactions include nausea, vomiting, dysuria, malaise, fever and skin rashes.
The drug inhibits excretion of urate, resulting in hyperuricemia in nearly all patients; acute episodes of gout have occurred. Other untoward effects that have been observed with pyrazinamide are arthralgias, anorexia, nausea and vomiting, dysuria, malaise and fever.
For more Drug Warnings (Complete) data for PYRAZINAMIDE (19 total), please visit the HSDB record page.

Biological Half Life

9-10 hours (normal conditions)
The plasma half-life is 9-10 hours in patients with normal renal function.
The half-life of pyrazinamide is 23 hours. ... The elimination half-life is 10 to 16 hours.
The plasma half-life of pyrazinamide is 9-10 hours in patients with normal renal and hepatic function. The plasma half-life of the drug may be prolonged in patients with impaired renal or hepatic function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Quinoxaline + ammonia (side-chain oxidation/decarboxylation/amide formation)
Prepd by ammonolysis of methyl pyrazinoate (from quinoxaline): Dalmer, Walter, Ger. Pat. 632,257 (1936 to E. Merck); Brit. Pat. 451,304; U.S. pat. 2,149,279 (1939 to Merck & Co.); Hall, Spoerri, J. Am. Chem. Soc. 62, 664 (1940); Williams, Kushner, U.S. pat. 2,677,641 (1954 to Am Cyanamid); by thermal decarboxylation of pyrazine-2-carboxamide-3-carboxylic acid: Webb, Arlt, U.S. pat. 2,780,624 (1957 to Am. Cyanamid).
Prepn: O. Dalmer, E. Walter, DE 632257 (1936 to E. Merck); eidem, US 2149279 (1939 to Merck & Co.)

General Manufacturing Information

2-Pyrazinecarboxamide: INACTIVE

Analytic Laboratory Methods

Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 270 nm and comparison to standards (assay purity)
Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: chemical reaction with sodium hydroxide to generate odor of ammonia (chemical identification)
Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for PYRAZINAMIDE (8 total), please visit the HSDB record page.

Storage Conditions

Pyrazinamide tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C.

Interactions

Pyrazinamide may increase serum uric acid concentrations and decrease the efficacy of gout therapy; dosage adjustments of these medications /allopurinol, colchicine, probenecid, sulfinpyrazone/ may be necessary to control hyperuricemia and gout when antigout medications are used concurrently with pyrazinamide.
Concurrent use with pyrazinamide may decrease the serum concentrations of cyclosporine, possibly leading to inadequate immunosuppression; cyclosporine serum concentrations should be monitored.
A 35 year old black Somalian woman with miliary tuberculosis developed hepatotoxicity after a few days of treatment with isoniazid, rifampicin, pyrazinamide, and ethambutol. After withdrawal of all drugs the liver profile returned to normal and remained so after challenge with isoniazid. Hepatotoxicity recurred when rifampicin was added, but it was well tolerated when reintroduced without isoniazid.
The utility of pyrazinamide (PZA) in the short-course antituberculous treatment is well established. All available data support the idea that the PZA metabolite pyrazinoic acid (PA) is the active compound against M. tuberculosis. This situation warranted a deeper investigation of possible interactions with respect to its metabolic disposition. Caffeine, which is widely used as a drug and is a common constituent of most diets, shares with PZA the same metabolic enzyme, xanthine oxidase (XO). This study investigated if, and in what manner, concomitant administration of caffeine affects PZA metabolism. PZA and caffeine, in various doses (PZA=50 or 100 mg kg(-1) and caffeine= 0, 50, 100, and 150 mg kg(-1)), were administered to female Sprague-Dawley rats. PZA and its three main metabolites were quantified in 24 h urine samples by reversed phase-HPLC Concomitant administration of 100 mg kg(-1) caffeine and 50 mg kg(-1) PZA increased from the excretion (p<0.05) of the most water-soluble and the least toxic PZA metabolite 5-hydroxypyrazinoic acid (5-OH-PA) from 66.18+/-10.87 to 94.56+/-8.65 micromol/24 h. This effect was more pronounced when 100 mg kg(-1) of PZA was administered increasing excretion of 5-OH-PA from 113.28+/-70 to 173.23+/-17.82 micromol/24 h. These results show that the metabolic disposition of PZA is affected by concomitant caffeine intake.
For more Interactions (Complete) data for PYRAZINAMIDE (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

A hydrogel-based implantable multidrug antitubercular formulation outperforms oral delivery

Sanjay Pal, Vijay Soni, Sandeep Kumar, Somesh Kumar Jha, Nihal Medatwal, Kajal Rana, Poonam Yadav, Devashish Mehta, Dolly Jain, Pankaj Sharma, Raunak Kar, Aasheesh Srivastava, Veena S Patil, Ujjaini Dasgupta, Vinay Kumar Nandicoori, Avinash Bajaj
PMID: 34477730   DOI: 10.1039/d0nr08806d

Abstract

We present a non-immunogenic, injectable, low molecular weight, amphiphilic hydrogel-based drug delivery system (TB-Gel) that can entrap a cocktail of four front-line antitubercular drugs, isoniazid, rifampicin, pyrazinamide, and ethambutol. We showed that TB-Gel is more effective than oral delivery of the combination of four drugs in reducing the mycobacterial infection in mice. Results show that half the dose of chemotherapeutic drugs is sufficient to achieve a comparable therapeutic effect to that of oral delivery.


Two cases of tuberculous retropharyngeal abscess in adults

Xiaofeng Xu, Xue Hu
PMID: 33942632   DOI: 10.1177/03000605211011972

Abstract

Retropharyngeal abscess (RPA) is an acute or chronic deep neck tissue infection. Tuberculous RPA is chronic and extremely rare in adults. A 20-year-old female patient visited the local hospital due to cough and sputum. The sputum smear was positive for acid-fast staining, and lung computed tomography (CT) indicated pulmonary tuberculosis (TB). The patient received the standard regimen of isoniazid+rifampicin+pyrazinamide+ethambutol (HRZE) for 6 months. After HRZE, pulmonary symptoms improved, but some pharyngeal discomfort remained. In another case, a 25-year-old male patient was admitted to our hospital because of a mass on the left side of his neck. Lymph node TB was considered after a puncture biopsy. Lung CT showed no obvious abnormality. After HRZE for 5 months, the mass had progressively enlarged. Both patients underwent B-ultrasonography-guided puncture, and Xpert® MTB/RIF of the abscess was positive and rifampin-sensitive. Tuberculous RPA was diagnosed and treated with isoniazid+rifampicin (HR) for 12 months. After combination anti-TB therapy and surgical drainage, both patients fully recovered. Tuberculous RPA is rare in adults; because of pharyngeal symptoms or progressive enlargement of a neck mass with anti-TB treatment, clinicians need to suspect tuberculous RPA in adults, which is treated with anti-TB therapy and surgery.


Priya Ragunathan, Malcolm Cole, Chitra Latka, Wassihun Wedajo Aragaw, Pooja Hegde, Joon Shin, Malathy Sony Subramanian Manimekalai, Sankaranarayanan Rishikesan, Courtney C Aldrich, Thomas Dick, Gerhard Grüber
PMID: 33984234   DOI: 10.1021/acschembio.1c00131

Abstract

A common strategy employed in antibacterial drug discovery is the targeting of biosynthetic processes that are essential and specific for the pathogen. Specificity in particular avoids undesirable interactions with potential enzymatic counterparts in the human host, and it ensures on-target toxicity. Synthesis of pantothenate (Vitamine B5), which is a precursor of the acyl carrier coenzyme A, is an example of such a pathway. In
(
), which is the causative agent of tuberculosis (TB), pantothenate is formed by pantothenate synthase, utilizing D-pantoate and β-Ala as substrates. β-Ala is mainly formed by the decarboxylation of l-aspartate, generated by the decarboxylase PanD, which is a homo-oliogomer in solution. Pyrazinoic acid (POA), which is the bioactive form of the TB prodrug pyrazinamide, binds and inhibits PanD activity weakly. Here, we generated a library of recombinant
PanD mutants based on structural information and PZA/POA resistance mutants. Alterations in oligomer formation, enzyme activity, and/or POA binding were observed in respective mutants, providing insights into essential amino acids for
PanD's proper structural assembly, decarboxylation activity and drug interaction. This information provided the platform for the design of novel POA analogues with modifications at position 3 of the pyrazine ring. Analogue
, which incorporates a bulky naphthamido group at this position, displayed a 1000-fold increase in enzyme inhibition, compared to POA, along with moderately improved antimycobacterial activity. The data demonstrate that an improved understanding of mechanistic and enzymatic features of key metabolic enzymes can stimulate design of more-potent PanD inhibitors.


Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates

Simone Mok, Emma Roycroft, Peter R Flanagan, Lorraine Montgomery, Emanuele Borroni, Thomas R Rogers, Margaret M Fitzgibbon
PMID: 33972244   DOI: 10.1128/AAC.02617-20

Abstract

Pyrazinamide (PZA) is one of the first-line agents used for the treatment of tuberculosis. However, current phenotypic PZA susceptibility testing in the Bactec MGIT 960 system is unreliable, and false resistance is well documented. Rapid identification of resistance-associated mutations can confirm the phenotypic result. This study aimed to investigate the use of genotypic methods in combination with phenotypic susceptibility testing for confirmation of PZA-resistant Mycobacterium tuberculosis isolates. Sanger sequencing and/or whole-genome sequencing were performed to detect mutations in
,
,
, and
. Isolates were screened for heteroresistance, and PZA susceptibility testing was performed using the Bactec MGIT 960 system using a reduced inoculum to investigate false resistance. Overall, 40 phenotypically PZA-resistant isolates were identified. Of these, PZA resistance was confirmed in 22/40 (55%) isolates by detecting mutations in the
,
, and
genes. Of the 40 isolates, 16 (40%) were found to be susceptible using the reduced inoculum method (i.e., false resistance). No mutations were detected in two PZA-resistant isolates. False resistance was observed in isolates with MICs close to the critical concentration. In particular, East African Indian strains (lineage 1) appeared to have an elevated MIC that is close to the critical concentration. While this study illustrates the complexity and challenges associated with PZA susceptibility testing of M. tuberculosis, we conclude that a combination of genotypic and phenotypic drug susceptibility testing methods is required for accurate detection of PZA resistance.


Intracellular localisation of Mycobacterium tuberculosis affects efficacy of the antibiotic pyrazinamide

Pierre Santucci, Daniel J Greenwood, Antony Fearns, Kai Chen, Haibo Jiang, Maximiliano G Gutierrez
PMID: 34155215   DOI: 10.1038/s41467-021-24127-3

Abstract

To be effective, chemotherapy against tuberculosis (TB) must kill the intracellular population of the pathogen, Mycobacterium tuberculosis. However, how host cell microenvironments affect antibiotic accumulation and efficacy remains unclear. Here, we use correlative light, electron, and ion microscopy to investigate how various microenvironments within human macrophages affect the activity of pyrazinamide (PZA), a key antibiotic against TB. We show that PZA accumulates heterogeneously among individual bacteria in multiple host cell environments. Crucially, PZA accumulation and efficacy is maximal within acidified phagosomes. Bedaquiline, another antibiotic commonly used in combined TB therapy, enhances PZA accumulation via a host cell-mediated mechanism. Thus, intracellular localisation and specific microenvironments affect PZA accumulation and efficacy. Our results may explain the potent in vivo efficacy of PZA, compared to its modest in vitro activity, and its critical contribution to TB combination chemotherapy.


Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors: In Silico Modelling, Thermal Shift Assay and Structural Studies

Luping Pang, Stephen D Weeks, Martin Juhás, Sergei V Strelkov, Jan Zitko, Arthur Van Aerschot
PMID: 34360555   DOI: 10.3390/ijms22157793

Abstract

Human cytosolic prolyl-tRNA synthetase (HcProRS) catalyses the formation of the prolyl-tRNA
, playing an important role in protein synthesis. Inhibition of HcProRS activity has been shown to have potential benefits in the treatment of fibrosis, autoimmune diseases and cancer. Recently, potent pyrazinamide-based inhibitors were identified by a high-throughput screening (HTS) method, but no further elaboration was reported. The pyrazinamide core is a bioactive fragment found in numerous clinically validated drugs and has been subjected to various modifications. Therefore, we applied a virtual screening protocol to our in-house library of pyrazinamide-containing small molecules, searching for potential novel HcProRS inhibitors. We identified a series of 3-benzylaminopyrazine-2-carboxamide derivatives as positive hits. Five of them were confirmed by a thermal shift assay (TSA) with the best compounds
and
showing EC
values of 3.77 and 7.34 µM, respectively, in the presence of 1 mM of proline (Pro) and 3.45 µM enzyme concentration. Co-crystal structures of HcProRS in complex with these compounds and Pro confirmed the initial docking studies and show how the Pro facilitates binding of the ligands that compete with ATP substrate. Modelling
into other human class II aminoacyl-tRNA synthetases (aaRSs) indicated that the subtle differences in the ATP binding site of these enzymes likely contribute to its potential selective binding of HcProRS. Taken together, this study successfully identified novel HcProRS binders from our anti-tuberculosis in-house compound library, displaying opportunities for repurposing old drug candidates for new applications such as therapeutics in HcProRS-related diseases.


Phenotypic and molecular characterization of pyrazinamide resistance among multidrug-resistant Mycobacterium tuberculosis isolates in Ningbo, China

Yang Che, Dingyi Bo, Xiang Lin, Tong Chen, Tianfeng He, Yi Lin
PMID: 34171989   DOI: 10.1186/s12879-021-06306-1

Abstract

Detection of pyrazinamide (PZA) resistance in Mycobacterium tuberculosis (TB) patients is critical, especially in dealing with multidrug-resistant Mycobacterium tuberculosis (MDR-TB) case. Up to date, PZA drug susceptibility testing (DST) has not been regularly performed in China. The prevalence and molecular characteristics of PZA resistance in M.tuberculosis isolates, especially MDR-TB have not been studied in Ningbo, China. This study aimed to analyze the phenotypic and molecular characterization of PZA resistance among MDR-TB isolates in Ningbo.
A total of 110 MDR-TB isolates were collected from the TB patients who were recorded at local TB dispensaries in Ningbo. All clinical isolates were examined by drug susceptibility testing and genotyping. DNA sequencing was used to detect mutations in the pncA gene associated with PZA resistance.
The prevalence of PZA resistance among MDR-TB strains in Ningbo was 59.1%. With regard to the history and the outcome of treatments among MDR-TB cases, the percentages of re-treated MDR-TB patients in the PZA-resistant group and of successful patients in PZA-susceptible group were significantly higher than the ones in the PZA-susceptible group and in the PZA-resistant group, respectively (P = 0.027, P = 0.020). The results showed that the resistance of streptomycin (67.7% vs 46.7%, P = 0.027), ethambutol (56.9% vs 33.3%, P = 0.015), ofloxacin (43.1% vs 11.1%, P = 0.000), levofloxacin (43.1% vs 11.1%, P = 0.000), pre-XDR (pre-Xtensively Drug Resistance) (38.5% vs 15.6%, P = 0.009), were more frequently adverted among PZA-resistant isolates compared with PZA-susceptible isolates. In addition, 110 MDR-TB was composed of 87 (PZA resistant, 78.5%) Beijing strains and 23 (PZA resistant, 21.5%) non-Beijing strains. Fifty-four out of 65 (83.1%) PZA-resistant MDR strains harbored a mutation located in the pncA gene and the majority (90.7%) were point mutations. Compared with the phenotypic characterization, DNA sequencing of pncA has sensitivity and specificity of 83.1 and 95.6%.
The mutations within pncA gene was the primary mechanism of PZA resistance among MDR-TB and DNA sequencing of pncA gene could provide a rapid detection evidence in PZA drug resistance of MDR-TB in Ningbo.


Detection of Pyrazinamide Heteroresistance in Mycobacterium tuberculosis

Jim Werngren, Mikael Mansjö, Mikaela Glader, Sven Hoffner, Lina Davies Forsman
PMID: 34181476   DOI: 10.1128/AAC.00720-21

Abstract

Heteroresistance is defined as the coexistence of both susceptible and resistant bacteria in a bacterial population. Previously published data show that it may occur in 9 to 57% of Mycobacterium tuberculosis isolates for various drugs. Pyrazinamide (PZA) is an important first-line drug used for treatment of both drug-susceptible and PZA-susceptible multidrug-resistant TB. Clinical PZA resistance is defined as a proportion of resistant bacteria in the isolate exceeding 10%, when the drug is no longer considered clinically effective. The ability of traditional drug susceptibility testing techniques to detect PZA heteroresistance has not yet been evaluated. The aim of this study was to compare the capacity of Bactec MGIT 960, Wayne's test, and whole-genome sequencing (WGS) to detect PZA-resistant subpopulations in bacterial suspensions prepared with different proportions of mutant strains. Both Bactec MGIT 960 and WGS were able to detect the critical level of 10% PZA heteroresistance, whereas Wayne's test failed to do so, with the latter falsely reporting highly resistant samples as PZA susceptible. Failure to detect drug-resistant subpopulations may lead to inadvertently weak treatment regimens if ineffective drugs are included, with the risk of treatment failure with the selective growth of resistant subpopulations. We need clinical awareness of heteroresistance as well as evaluation of new diagnostic tools for their capacity to detect heteroresistance in TB.


Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing

Jesper Sundell, Marie Wijk, Emile Bienvenu, Angela Äbelö, Kurt-Jürgen Hoffmann, Michael Ashton
PMID: 33875424   DOI: 10.1128/AAC.00046-21

Abstract

Pyrazinamide is a first-line drug used in the treatment of tuberculosis. High exposure to pyrazinamide and its metabolites may result in hepatotoxicity, whereas low exposure to pyrazinamide has been correlated with treatment failure of first-line antitubercular therapy. The aim of this study was to describe the pharmacokinetics and metabolism of pyrazinamide in patients coinfected with tuberculosis and HIV. We further aimed to identify demographic and clinical factors which affect the pharmacokinetics of pyrazinamide and its metabolites in order to suggest individualized dosing regimens. Plasma concentrations of pyrazinamide, pyrazinoic acid, and 5-hydroxypyrazinamide from 63 Rwandan patients coinfected with tuberculosis and HIV were determined by liquid chromatography-tandem mass spectrometry followed by nonlinear mixed-effects modeling. Females had a close to 50% higher relative pyrazinamide bioavailability compared to males. The distribution volumes of pyrazinamide and both metabolites were lower in patients on concomitant efavirenz-based HIV therapy. Furthermore, there was a linear relationship between serum creatinine and oral clearance of pyrazinoic acid. Simulations indicated that increasing doses from 25 mg/kg of body weight to 35 mg/kg and 50 mg/kg in females and males, respectively, would result in adequate exposure with regard to suggested thresholds and increase probability of target attainment to >0.9 for a MIC of 25 mg/liter. Further, lowering the dose by 40% in patients with high serum creatinine would prevent accumulation of toxic metabolites. Individualized dosing is proposed to decrease variability in exposure to pyrazinamide and its metabolites. Reducing the variability in exposure may lower the risk of treatment failure and resistance development.


Five-year microevolution of a multidrug-resistant Mycobacterium tuberculosis strain within a patient with inadequate compliance to treatment

Darío A Fernandez Do Porto, Johana Monteserin, Josefina Campos, Ezequiel J Sosa, Mario Matteo, Federico Serral, Noemí Yokobori, Andrés Fernández Benevento, Tomás Poklepovich, Agustín Pardo, Ingrid Wainmayer, Norberto Simboli, Florencia Castello, Roxana Paul, Marcelo Martí, Beatriz López, Adrián Turjanski, Viviana Ritacco
PMID: 33926375   DOI: 10.1186/s12879-021-06069-9

Abstract

Whole-genome sequencing has shown that the Mycobacterium tuberculosis infection process can be more heterogeneous than previously thought. Compartmentalized infections, exogenous reinfections, and microevolution are manifestations of this clonal complexity. The analysis of the mechanisms causing the microevolution -the genetic variability of M. tuberculosis at short time scales- of a parental strain into clonal variants with a patient is a relevant issue that has not been yet completely addressed. To our knowledge, a whole genome sequence microevolution analysis in a single patient with inadequate adherence to treatment has not been previously reported.
In this work, we applied whole genome sequencing analysis for a more in-depth analysis of the microevolution of a parental Mycobacterium tuberculosis strain into clonal variants within a patient with poor treatment compliance in Argentina. We analyzed the whole-genome sequence of 8 consecutive Mycobacterium tuberculosis isolates obtained from a patient within 57-months of intermittent therapy. Nineteen mutations (9 short-term, 10 fixed variants) emerged, most of them associated with drug resistance. The first isolate was already resistant to isoniazid, rifampicin, and streptomycin, thereafter the strain developed resistance to fluoroquinolones and pyrazinamide. Surprisingly, isolates remained susceptible to the pro-drug ethionamide after acquiring a frameshift mutation in ethA, a gene required for its activation. We also found a novel variant, (T-54G), in the 5' untranslated region of whiB7 (T-54G), a region allegedly related to kanamycin resistance. Notably, discrepancies between canonical and phage-based susceptibility testing to kanamycin were previously found for the isolate harboring this mutation. In our patient, microevolution was mainly driven by drug selective pressure. Rare short-term mutations fixed together with resistance-conferring mutations during therapy.
This report highlights the relevance of whole-genome sequencing analysis in the clinic for characterization of pre-XDR and MDR resistance profile, particularly in patients with incomplete and/or intermittent treatment.


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